3-(Formylamino)-1H-pyrazole-4-carboxamide
Description
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.0>>This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.0>>
Structure
3D Structure
Properties
IUPAC Name |
5-formamido-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)3-1-8-9-5(3)7-2-10/h1-2H,(H2,6,11)(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVXRGIJTKYXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176941 | |
| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22407-20-1 | |
| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FORMYLAMINO-1H-PYRAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0204JQL303 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Formamidopyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Molecular Structure and Identification
The foundational step in characterizing any compound is to establish its precise chemical structure and fundamental identifiers.
Chemical Structure
The chemical structure of 3-Formamidopyrazole-4-carboxamide consists of a pyrazole ring substituted with a formamido group at the 3-position and a carboxamide group at the 4-position.
Precursor: 3-Aminopyrazole-4-carboxamide
-
Molecular Formula: C₄H₆N₄O
-
Molecular Weight: 126.12 g/mol
Target Compound: 3-Formamidopyrazole-4-carboxamide
-
Molecular Formula: C₅H₆N₄O₂
-
Molecular Weight: 154.13 g/mol
Synthesis from 3-Aminopyrazole-4-carboxamide
The most direct synthetic route to 3-Formamidopyrazole-4-carboxamide is the formylation of its amino precursor. 3-Aminopyrazole-4-carboxamide is a known intermediate in the synthesis of Allopurinol.[3][4] A general and effective method for the formylation of an aromatic amine is through the use of formic acid.
Proposed Synthetic Workflow:
Caption: Synthetic workflow for 3-Formamidopyrazole-4-carboxamide.
Experimental Protocol: Synthesis of 3-Formamidopyrazole-4-carboxamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Aminopyrazole-4-carboxamide (1.0 eq) in an excess of formic acid (e.g., 10-20 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add the reaction mixture to ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Formamidopyrazole-4-carboxamide.
-
Drying: Dry the purified product under vacuum.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | ~ -0.5 to 0.5 | Indicates the lipophilicity of the molecule, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Topological Polar Surface Area (TPSA) | ~ 80-100 Ų | Estimates the surface area of polar atoms, correlating with membrane permeability and bioavailability. |
| Hydrogen Bond Donors | 3 | The number of N-H or O-H bonds, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | The number of N or O atoms, impacting solubility and receptor interactions. |
| pKa (Acidic - Pyrazole NH) | ~ 8-10 | The acidity of the pyrazole ring proton, affecting ionization state at physiological pH. |
| pKa (Basic - Amide) | ~ -1 to 1 | The basicity of the amide groups, generally very weak. |
Note: These values are estimations based on the chemical structure and may vary from experimentally determined values. The "3/75 rule," which suggests that compounds with a ClogP less than 3 and a TPSA greater than 75 Ų may have a lower risk of in vivo toxicity, can be a useful guideline in drug design.[5]
Experimental Determination of Physicochemical Properties
The following section outlines the standard experimental protocols for the precise measurement of the key physicochemical properties of 3-Formamidopyrazole-4-carboxamide.
Workflow for Physicochemical Characterization:
Caption: Experimental workflow for physicochemical characterization.
Melting Point
-
Principle: The melting point is a fundamental indicator of purity.
-
Protocol:
-
Load a small amount of the dry, crystalline compound into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Solubility
-
Principle: Determining the solubility in various solvents is crucial for formulation and in vitro assays.
-
Protocol (Equilibrium Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Filter or centrifuge the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Ionization Constant (pKa)
-
Principle: The pKa value determines the extent of ionization at a given pH, which significantly affects solubility, permeability, and receptor binding.
-
Protocol (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
Lipophilicity (LogP/LogD)
-
Principle: LogP (for the neutral species) and LogD (at a specific pH) are measures of a compound's lipophilicity.
-
Protocol (Shake-Flask Method for LogP):
-
Prepare a mutually saturated solution of n-octanol and water.
-
Dissolve a known amount of the compound in one of the phases.
-
Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique.
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation of the synthesized compound.
Infrared (IR) Spectroscopy
-
Expected Features:
-
N-H stretch (formamide and pyrazole): ~3100-3400 cm⁻¹
-
C=O stretch (carboxamide and formamide): ~1650-1700 cm⁻¹ (likely two distinct peaks)
-
C=C and C=N stretch (pyrazole ring): ~1500-1600 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆):
-
Pyrazole CH: A singlet at ~8.0-8.5 ppm.
-
Formyl CH: A singlet at ~8.0-8.5 ppm.
-
Pyrazole NH: A broad singlet at ~12.0-14.0 ppm.
-
Formamide NH: A singlet or doublet (depending on coupling to the formyl proton) at ~9.0-10.0 ppm.
-
Carboxamide NH₂: Two broad singlets at ~7.0-8.0 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Carboxamide C=O: ~160-170 ppm.
-
Formamide C=O: ~160-170 ppm.
-
Pyrazole carbons: ~100-150 ppm.
-
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak (M+H)⁺: m/z = 155.05
Conclusion
While 3-Formamidopyrazole-4-carboxamide is not a commercially cataloged compound with readily available experimental data, its synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. This guide provides a robust framework for its preparation from 3-Aminopyrazole-4-carboxamide and a comprehensive plan for determining its essential physicochemical properties. A thorough understanding of these characteristics is a critical prerequisite for any further investigation into the biological potential of this promising heterocyclic scaffold.
References
-
A novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (2022). Eureka | Patsnap. [Link]
-
China 3-Amino-4-pyrazole carbosamide hemisulfate manufacturers and suppliers | JIN DUN. JIN DUN Medical. [Link]
- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (2009).
- Cresswell, R. M., et al. (1972).
-
3-Amino-4-carboxamidopyrazole hemisulfate. PubChem. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Formylation of Amines. (2014). ResearchGate. [Link]
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS medicinal chemistry letters, 10(4), 536–540. [Link]
Sources
- 1. 3-Aminopyrazole-4-carboxamide Hemisulfate | CymitQuimica [cymitquimica.com]
- 2. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. China 3-Amino-4-pyrazole carbosamide hemisulfate manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
3-(Formylamino)-1H-pyrazole-4-carboxamide CAS number 22407-20-1
An In-Depth Technical Guide to 3-(Formylamino)-1H-pyrazole-4-carboxamide (CAS 22407-20-1): A Keystone Intermediate in Xanthine Oxidase Inhibitor Synthesis
Introduction: Beyond the CAS Number
This compound, identified by CAS Number 22407-20-1, is a heterocyclic organic compound whose significance in the pharmaceutical landscape is intrinsically linked to its role as a pivotal intermediate. While not an active pharmaceutical ingredient (API) itself, it is a direct precursor to Allopurinol, a cornerstone medication for the management of hyperuricemia and gout.[1][2][3] This guide, intended for researchers and drug development professionals, elucidates the chemistry, synthesis, and ultimate therapeutic relevance of this critical building block. Understanding its properties and synthesis is fundamental to controlling the quality and efficacy of the resulting API, Allopurinol. The compound is also recognized in pharmacopeial standards as "Allopurinol Impurity B" or "USP Allopurinol Related Compound B," highlighting its importance in the quality control of the final drug product.[4][5][6][7][8]
Physicochemical Characteristics
A comprehensive understanding of the physical and chemical properties of a starting material is a prerequisite for successful process development and scale-up. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22407-20-1 | [4][9] |
| Molecular Formula | C₅H₆N₄O₂ | [4][6][7] |
| Molecular Weight | 154.13 g/mol | [4][5][6] |
| Appearance | White to Off-White Solid | [6][10] |
| Melting Point | >200°C (decomposes) | [6][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Synonyms | 3-Formamidopyrazole-4-carboxamide, Allopurinol Impurity B | [4][5][6] |
Synthesis and Transformation: The Pathway to Allopurinol
The industrial synthesis of Allopurinol frequently proceeds through a pathway where this compound is the penultimate intermediate. The general strategy involves the construction of the pyrazole ring followed by a cyclization step to form the fused pyrimidine ring of Allopurinol. One common route begins with readily available starting materials like cyanoacetamide or malononitrile.
The workflow illustrates the transformation from a precursor, 3-Amino-1H-pyrazole-4-carboxamide, into the target compound, which is then cyclized to form the final API, Allopurinol.
Caption: Synthetic pathway from a pyrazole precursor to Allopurinol.
Exemplary Synthesis Protocol
The following protocol is a synthesized representation based on established industrial methods for producing Allopurinol, where this compound is formed in situ before cyclization.
Objective: To synthesize Allopurinol via the formation of this compound.
Materials:
-
3-Amino-4-pyrazolecarboxamide hemisulfate
-
Formamide
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and heating mantle, charge 3-Amino-4-pyrazolecarboxamide hemisulfate and an excess of formamide. Formamide serves as both the formylating agent and the solvent.
-
Formylation and Cyclization: Heat the mixture to a temperature range of 100-170°C.[11] During this heating phase, the 3-amino group is formylated to yield this compound.
-
Ring Closure: Continued heating at high temperature induces an intramolecular cyclization (dehydration) of the formylated intermediate to form the pyrazolo[3,4-d]pyrimidin-4-one ring system of Allopurinol. The reaction is typically monitored for completion over several hours.
-
Isolation: Upon completion, the reaction mixture is cooled to ambient temperature, allowing the Allopurinol product to precipitate.
-
Purification: The crude product is collected by filtration, washed with a suitable solvent like an ethanol/water mixture, and then recrystallized from water to yield high-purity Allopurinol.[11]
Causality: The use of formamide in excess serves a dual purpose: it acts as a reagent for the formylation step and as a high-boiling solvent that provides the necessary thermal energy for the subsequent cyclization. This one-pot approach is efficient for large-scale manufacturing.
Application in Drug Development: The Clinical Significance of Allopurinol
The sole purpose of synthesizing this compound in this context is its conversion to Allopurinol. Allopurinol is a cornerstone therapy for conditions caused by excess uric acid in the blood (hyperuricemia).[12] Its primary indications include the prevention of gout attacks, management of specific types of kidney stones, and treatment of high uric acid levels associated with chemotherapy (tumor lysis syndrome).[1][2]
Mechanism of Action: Inhibiting Uric Acid Production
Allopurinol exerts its therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the purine catabolism pathway.[1][3][13][14]
-
Purine Metabolism: In the body, purines from dietary sources and cellular breakdown are metabolized into hypoxanthine and then xanthine.
-
Xanthine Oxidase Action: The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][3]
-
Inhibition: Allopurinol is a structural analog of hypoxanthine.[1][13] It, along with its primary active metabolite oxypurinol, binds to and inhibits xanthine oxidase.[1][2] This blockage prevents the final steps of uric acid synthesis, thereby lowering its concentration in the blood and urine.[13]
The diagram below illustrates the purine degradation pathway and the specific point of enzymatic inhibition by Allopurinol and its active metabolite.
Caption: Mechanism of Allopurinol as a xanthine oxidase inhibitor.
Pharmacokinetics of the Active Product: Allopurinol
While this compound is not administered to patients, the pharmacokinetic profile of its derivative, Allopurinol, is crucial for understanding its clinical utility.
| Parameter | Description | Source(s) |
| Absorption | Rapidly and extensively absorbed after oral administration, with a bioavailability of 79-90%. | [12][15][16] |
| Metabolism | Almost completely metabolized within two hours, primarily by aldehyde oxidase, to its active metabolite, oxypurinol. | [1][2] |
| Half-life | Allopurinol has a short half-life of 1-2 hours. However, its active metabolite, oxypurinol, has a much longer half-life of 15-30 hours, which accounts for the majority of the drug's effect and allows for once-daily dosing. | [1][2][12][16] |
| Excretion | Both Allopurinol and oxypurinol are eliminated by the kidneys. Up to 80% is recovered in the urine, mostly as oxypurinol.[15][17] Dosage adjustments are necessary for patients with renal impairment.[2][15] |
Conclusion
This compound (CAS 22407-20-1) represents a classic example of a non-pharmacologically active intermediate that is indispensable in the synthesis of a widely used therapeutic agent. Its identity is defined by its role as the direct precursor to Allopurinol. For drug development professionals, control over the synthesis and purity of this compound is paramount to ensuring the quality, safety, and efficacy of the final Allopurinol API. A thorough understanding of its chemistry provides the authoritative grounding necessary for robust manufacturing processes and regulatory compliance in the production of medication for gout and hyperuricemia.
References
-
Allopurinol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
- Murrell, G., & Rapeport, W. G. (1986). Clinical pharmacokinetics of allopurinol. Clinical Pharmacokinetics, 11(5), 343-353.
-
What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025, April 16). Synapse. Retrieved January 16, 2026, from [Link]
-
Day, R. O., & Graham, G. G. (2023). Allopurinol. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Allopurinol: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]
- Day, R. O., Graham, G. G., Hicks, M., McLachlan, A. J., Stocker, S. L., & Williams, K. M. (2007). Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol. Clinical Pharmacokinetics, 46(8), 623-644.
-
What is the mechanism of Allopurinol? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
Allopurinol: Pharmacokinetics & Pharmacodynamics. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]
-
Graham, G. G., & Day, R. O. (1986). Clinical Pharmacokinetics of Allopurinol. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Clinical-Pharmacokinetics-of-Allopurinol.pdf. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Allopurinol - Impurity B | CAS No: 22407-20-1. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
- CN104387394A - Preparation method of allopurinol. (n.d.). Google Patents.
-
Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. (2013). CONICET. Retrieved January 16, 2026, from [Link]
-
Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. (2015). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). Retrieved January 16, 2026, from [Link]
- CN102643279A - Synthesis method of allopurinol. (n.d.). Google Patents.
-
Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines. (1981). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2004). MDPI. Retrieved January 16, 2026, from [Link]
-
Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion. (2007). PubMed. Retrieved January 16, 2026, from [Link]
-
Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. (2022). QxMD. Retrieved January 16, 2026, from [Link]
-
1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Allopurinol - Wikipedia [en.wikipedia.org]
- 2. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 4. scbt.com [scbt.com]
- 5. biosynth.com [biosynth.com]
- 6. 5-(forMylaMino)-1H-pyrazole-4-carboxaMide | 22407-20-1 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound [lgcstandards.com]
- 9. 22407-20-1 | CAS DataBase [m.chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Allopurinol synthesis - chemicalbook [chemicalbook.com]
- 12. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 15. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allopurinol: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 17. researchgate.net [researchgate.net]
The Genesis and Analytical Control of Allopurinol Impurity B: A Technical Guide
Introduction: The Enduring Legacy of Allopurinol and the Imperative of Purity
Since its introduction in 1966, allopurinol has remained a cornerstone in the management of hyperuricemia and gout.[1] Its mechanism of action, the inhibition of xanthine oxidase, was a triumph of rational drug design, born from the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings.[2] Allopurinol's journey from a compound initially investigated for anticancer properties to a globally recognized treatment for gout is a testament to the intricate pathways of pharmaceutical discovery.[1][2] However, like any synthetically derived active pharmaceutical ingredient (API), the purity of allopurinol is paramount to its safety and efficacy. The manufacturing process, while robust, can give rise to structurally related impurities that must be meticulously identified, characterized, and controlled.
This in-depth technical guide focuses on a key process-related impurity: Allopurinol Impurity B . We will explore its historical context within the synthesis of allopurinol, its chemical identity, mechanisms of formation, and the analytical methodologies crucial for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the control of this critical impurity.
A Brief History: From Anticancer Research to Gout Therapy
The story of allopurinol begins in the 1940s and 1950s at the Wellcome Research Laboratories, where Elion and Hitchings were synthesizing and evaluating purine analogues for their potential as anticancer agents.[2] This research led to the development of 6-mercaptopurine (6-MP), a drug still used in the treatment of acute lymphoblastic leukemia.[2] A key discovery was that 6-MP was metabolized by xanthine oxidase, the same enzyme responsible for converting hypoxanthine and xanthine into uric acid.[2] Recognizing the therapeutic potential of a xanthine oxidase inhibitor for conditions characterized by excess uric acid, they tested the hypoxanthine analogue, allopurinol.[2]
First synthesized in 1956, allopurinol proved to be a potent inhibitor of xanthine oxidase.[1] After extensive clinical studies demonstrated its efficacy in reducing serum and urinary uric acid levels, it was approved for medical use and brought to market in 1966.[1]
The Emergence of Allopurinol Impurity B: An Inevitable Consequence of Synthesis
Allopurinol Impurity B is not a degradation product but rather a process-related impurity, meaning it is formed during the synthesis of the allopurinol API. Its presence is intrinsically linked to the common synthetic routes employed in the manufacturing of allopurinol.
One of the primary and most established methods for synthesizing allopurinol involves the cyclization of 3-amino-4-pyrazolecarboxamide with a formylating agent, typically formamide , at elevated temperatures.[][4]
During this crucial cyclization step, a side reaction can occur where the 3-amino group of the pyrazole starting material is formylated by the reagent, leading to the formation of 5-(formylamino)-1H-pyrazole-4-carboxamide , which is Allopurinol Impurity B.[5][6]
The discovery of this impurity was therefore not a singular event but an outcome of the analytical characterization of the allopurinol drug substance. As analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), became more sophisticated, the ability to resolve and identify such closely related structures improved, leading to the formal identification and inclusion of Allopurinol Impurity B in pharmacopeial monographs.
Physicochemical Properties of Allopurinol Impurity B
A thorough understanding of the physicochemical properties of an impurity is fundamental to developing effective analytical and control strategies.
| Property | Value |
| Chemical Name | 5-(formylamino)-1H-pyrazole-4-carboxamide |
| Synonyms | Allopurinol Related Compound B, 3-Formamidopyrazole-4-carboxamide |
| CAS Number | 22407-20-1 |
| Molecular Formula | C₅H₆N₄O₂ |
| Molecular Weight | 154.13 g/mol |
| Appearance | Off-white solid |
Analytical Methodologies for the Detection and Quantification of Allopurinol Impurity B
The control of Allopurinol Impurity B is mandated by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the separation and quantification of allopurinol and its related substances.
Typical Chromatographic Conditions
Several validated RP-HPLC methods have been published for the impurity profiling of allopurinol.[][9] While specific parameters may vary, the core components of these methods are generally consistent.
| Parameter | Typical Conditions |
| Column | C18 (ODS), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1 M dipotassium phosphate, pH 3.5) and an organic modifier (e.g., acetonitrile). The ratio can vary, for instance, 55:45 (v/v).[9] |
| Flow Rate | 1.0 - 1.5 mL/min[9] |
| Detection | UV at 254 nm[9] or 220 nm[7] |
| Column Temperature | Ambient or controlled at 30 °C[7] |
Experimental Protocol: RP-HPLC for Allopurinol Impurity Profiling
The following is a representative, step-by-step protocol for the determination of Allopurinol Impurity B. This protocol is for illustrative purposes and should be fully validated for its intended use.
1. Preparation of Solutions
-
Diluent: Prepare a suitable mixture of the aqueous component of the mobile phase and the organic modifier.
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of Allopurinol Impurity B in the diluent to obtain a known concentration (e.g., as per pharmacopeial requirements).
-
Sample Solution: Accurately weigh and dissolve the allopurinol API or crushed tablets in the diluent to a specified concentration (e.g., 0.25 mg/mL).[7] Sonication may be required to ensure complete dissolution.
2. Chromatographic System Setup
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as specified in the validated method.
3. Injection and Data Acquisition
-
Inject equal volumes of the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms for a sufficient run time to allow for the elution of allopurinol and its known impurities.
4. Data Analysis
-
Identify the peak corresponding to Allopurinol Impurity B in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Allopurin-ol Impurity B in the sample using the peak area response and the concentration of the standard solution.
Regulatory Control and Conclusion
The presence and quantity of impurities in an active pharmaceutical ingredient are critical quality attributes that are strictly regulated by health authorities worldwide. Pharmacopeias such as the USP and EP set specific acceptance criteria for Allopurinol Impurity B.[7][8] Adherence to these limits is mandatory to ensure the safety and quality of the final drug product.
The story of Allopurinol Impurity B is intrinsically woven into the fabric of allopurinol's manufacturing process. Its discovery and subsequent control are emblematic of the continuous evolution of pharmaceutical quality control, driven by advancements in analytical science and a deepening understanding of drug synthesis. For scientists and professionals in the pharmaceutical industry, a comprehensive understanding of the origin, characterization, and analytical control of such impurities is not merely a regulatory necessity but a fundamental aspect of ensuring patient safety and product integrity.
References
-
Veeprho. Allopurinol EP Impurity B | CAS 22407-20-1. Available from: [Link]
-
SynZeal. Allopurinol EP Impurity B | 22407-20-1. Available from: [Link]
-
The Pharmaceutical Journal. A drug that does exactly what it says on the tin — the story of allopurinol. 2012. Available from: [Link]
-
Wikipedia. Allopurinol. Available from: [Link]
-
Panigrahi D, Mishra A. Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. Int J Pharm Bio Sci. 2021;12(3):19-27. Available from: [Link]
-
SynThink Research Chemicals. Allopurinol EP Impurity B | 22407-20-1. Available from: [Link]
-
Rundles RW. The development of allopurinol. Arch Intern Med. 1985;145(8):1492-503. Available from: [Link]
-
European Pharmacopoeia. Allopurinol. Available from: [Link]
-
Singh S, et al. Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. Int.J.PharmTech Res. 2013;5(1):44-53. Available from: [Link]
-
YMER. Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. 2022;21(9). Available from: [Link]
-
American Chemical Society. Allopurinol. 2017. Available from: [Link]
-
ResearchGate. A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol. 2014. Available from: [Link]
-
Pharmaffiliates. Allopurinol-Impurities. Available from: [Link]
-
StatPearls. Allopurinol. 2023. Available from: [Link]
- Google Patents. CN102643279A - Synthesis method of allopurinol.
- Google Patents. CN104387394A - Preparation method of allopurinol.
-
Allopurinol. In: Clarke's Analysis of Drugs and Poisons. Available from: [Link]
- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- Google Patents. DE3325853A1 - Process for the preparation of allopurinol.
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]
- 4. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]
- 5. ClinPGx [clinpgx.org]
- 6. Allopurinol Ph. Eur Monograph | Phenomenex [phenomenex.com]
- 7. Allopurinol - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 3-(Formylamino)-1H-pyrazole-4-carboxamide
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the precise determination of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property. This guide provides a comprehensive, in-depth technical exploration of the methodologies employed for the structural elucidation of 3-(Formylamino)-1H-pyrazole-4-carboxamide, a notable impurity of the drug Allopurinol.[1][2][3][4] The structural integrity of active pharmaceutical ingredients (APIs) and the characterization of their related substances are critical for regulatory compliance and for understanding pharmacological and toxicological profiles.
This document is designed for researchers, scientists, and drug development professionals, offering not just a sequence of analytical procedures, but a logical framework for making informed experimental choices. We will delve into the core spectroscopic techniques that form the modern arsenal of structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating with the definitive method of X-ray Crystallography.
Molecular Overview
Compound: this compound Molecular Formula: C₅H₆N₄O₂[1][2] Molecular Weight: 154.13 g/mol [1][2]
The molecule features a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, substituted at the 3-position with a formylamino group and at the 4-position with a carboxamide group. The presence of multiple nitrogen and oxygen atoms, along with exchangeable protons, presents a fascinating and instructive challenge for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a suite of NMR experiments is required for unambiguous assignment.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the anticipated chemical shifts for the protons and carbons in the molecule, based on established ranges for pyrazole derivatives and the influence of the substituents.[6][7][8]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H5 | 7.5 - 8.5 | - | Proton on a carbon adjacent to two nitrogen atoms in an aromatic ring. |
| NH (pyrazole) | 12.0 - 14.0 | - | Acidic proton on the pyrazole ring, often broad due to exchange.[6] |
| NH (formylamino) | 8.0 - 9.0 | - | Amide proton, chemical shift dependent on hydrogen bonding. |
| CHO (formyl) | 8.0 - 8.5 | - | Aldehydic proton of the formyl group. |
| NH₂ (carboxamide) | 7.0 - 8.0 (two distinct signals) | - | Amide protons, may show restricted rotation and appear as two separate signals. |
| C3 | - | 140 - 150 | Carbon bearing the formylamino group, deshielded by nitrogen. |
| C4 | - | 110 - 120 | Carbon bearing the carboxamide group. |
| C5 | - | 130 - 140 | Carbon adjacent to two nitrogen atoms. |
| C=O (carboxamide) | - | 160 - 170 | Carbonyl carbon of the carboxamide. |
| C=O (formyl) | - | 160 - 165 | Carbonyl carbon of the formyl group. |
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
Objective: To acquire a comprehensive set of NMR data for the complete structural assignment of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is crucial as it will facilitate the observation of exchangeable NH and NH₂ protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Observe the integration of the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly between the pyrazole ring proton and any adjacent protons (though none are expected in this structure, it confirms the isolated nature of H5).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This will definitively link H5 to C5.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for piecing together the molecular fragments.[6] Expected key correlations are shown in the diagram below.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software and assign all signals based on chemical shifts, coupling constants, and 2D correlations.
Visualization of NMR Connectivity
The following diagram illustrates the expected key HMBC correlations that would be instrumental in confirming the structure.
Caption: Workflow for HRMS and tandem MS (MS/MS) analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. [9]
Expected IR Absorption Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (pyrazole and amides) | 3400 - 3100 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=O (carboxamide) | 1680 - 1630 | Stretching |
| C=O (formyl) | 1740 - 1690 | Stretching |
| N-H (amides) | 1640 - 1550 | Bending |
| C=N, C=C (pyrazole ring) | 1600 - 1400 | Stretching |
The presence of multiple C=O and N-H groups will likely result in a complex but informative spectrum in the regions indicated.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the unambiguous, three-dimensional arrangement of atoms in the solid state. [9][10]This technique is the gold standard for structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise 3D structure of the molecule.
Materials:
-
A suitable single crystal of this compound
Procedure:
-
Crystal Growth: Grow single crystals of the compound, which can be a challenging but critical step. This is often achieved by slow evaporation of a solvent from a saturated solution.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen and collect diffraction data using an X-ray diffractometer. [10]4. Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.
Visualization of the Crystallography Workflow
Caption: The workflow for single-crystal X-ray crystallography.
Conclusion: A Synergistic Approach
The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR, MS, and IR spectroscopy provide a comprehensive and often sufficient picture of the molecular structure, X-ray crystallography offers the ultimate confirmation. This guide has outlined the theoretical basis and practical protocols for each of these methods, providing a robust framework for the confident and accurate structural determination of this and other novel chemical entities.
References
- BenchChem. (2025).
- BenchChem. (2025).
- National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Journal of Magnetic Resonance. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
- MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- ResearchGate. (2025).
- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....
- Santa Cruz Biotechnology. (n.d.). This compound.
- Intertek. (n.d.).
- PeerJ. (2025).
- National Center for Biotechnology Information. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole.
- Journal of Chemical and Pharmaceutical Research. (2016).
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carboxamide, 3-amino-.
- Biosynth. (n.d.). This compound.
- University College Dublin. (2025).
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carboxamide.
- YouTube. (2013).
- National Center for Biotechnology Information. (n.d.). 5-Formylamino-1H-pyrazole-4-carboxamide.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- ChemicalBook. (2025). 5-(forMylaMino)-1H-pyrazole-4-carboxaMide.
- Chemical Methodologies. (2022).
- CymitQuimica. (n.d.). This compound.
- MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- MDPI. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. 5-Formylamino-1H-pyrazole-4-carboxamide | C5H6N4O2 | CID 44819953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(forMylaMino)-1H-pyrazole-4-carboxaMide | 22407-20-1 [chemicalbook.com]
- 5. jchps.com [jchps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-(Formylamino)-1H-pyrazole-4-carboxamide and its Analogs for Drug Discovery Professionals
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring system represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] Pyrazole-containing compounds have demonstrated a remarkable spectrum of therapeutic activities, including anti-inflammatory, analgesic, anti-cancer, and anti-infective properties.[2][4] A significant portion of this bioactivity stems from the ability of the pyrazole core to serve as a versatile template for designing potent enzyme inhibitors, particularly protein kinase inhibitors.[5][6] This guide focuses on a specific, yet important, member of this family: 3-(Formylamino)-1H-pyrazole-4-carboxamide, and explores its chemical landscape, biological significance, and the therapeutic potential of its analogs.
The Core Compound: this compound
Primarily known in the pharmaceutical industry as a process impurity in the manufacturing of Allopurinol (a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia), this compound is more than a mere synthetic byproduct.[3][7][] Its structure presents a unique combination of functional groups that are amenable to chemical modification and may confer interesting biological properties.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₄O₂ | [6][7] |
| Molecular Weight | 154.13 g/mol | [6][7] |
| Appearance | White to Off-White Solid | [9] |
| Melting Point | >200°C (decomposes) or 76.5°C | [9][10][11] |
| Solubility | Slightly soluble in DMSO and Methanol | [9] |
| Stability | Hygroscopic | [9] |
| Synonyms | 3-Formamidopyrazole-4-carboxamide, Allopurinol Impurity B, USP Allopurinol Related Compound B | [7][12][13] |
Note on Melting Point Discrepancy: The significant variation in the reported melting points may be attributable to the existence of different polymorphic forms of the compound or variations in experimental conditions during measurement. Further investigation using techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) would be necessary to fully characterize its solid-state properties.
Synthesis of this compound
The synthesis of the title compound is conceptually straightforward, involving the formylation of its precursor, 3-amino-1H-pyrazole-4-carboxamide. This precursor is a key intermediate in the synthesis of Allopurinol.[14]
Synthetic Workflow Diagram:
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 9. 5-(forMylaMino)-1H-pyrazole-4-carboxaMide | 22407-20-1 [chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
Unlocking Therapeutic Potential: A Guide to the Molecular Targets of Pyrazole Carboxamides
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, a core molecular framework that has given rise to a remarkable diversity of therapeutic agents and agrochemicals.[1][2] Its inherent chemical properties, including the ability to act as a bioisostere for other aromatic rings and engage in specific hydrogen bonding patterns, make it an ideal foundation for designing highly potent and selective modulators of biological targets.[1] This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole carboxamides, moving beyond a simple catalog of activities to delve into the underlying mechanisms of action, the causality behind experimental design, and the practical methodologies used for target validation. We will traverse their well-established role as inhibitors of cellular respiration to their dominant position in kinase modulation for oncology and inflammatory diseases, and finally to emerging applications in neurology and infectious disease.
Section 1: The Pyrazole Carboxamide Scaffold: A Versatile Pharmacophore
The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This arrangement confers unique physicochemical properties: the N-1 atom can serve as a hydrogen bond donor, while the N-2 atom acts as a hydrogen bond acceptor.[1] The carboxamide linkage provides an additional, crucial point for hydrogen bonding and a synthetically tractable handle for introducing molecular diversity.[3] This versatility allows chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability while optimizing interactions within the binding pockets of diverse protein targets.[1] The scaffold's success is exemplified by blockbuster drugs and widely used agrochemicals, underscoring its significance in molecular design.[1][4]
Section 2: Targeting Cellular Respiration: Succinate Dehydrogenase (SDH) Inhibitors
One of the most extensively studied applications of pyrazole carboxamides is the inhibition of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[5] While pioneered in the agrochemical field for their potent fungicidal activity, the principles of SDH inhibition are foundational to understanding the scaffold's interaction with metabolic enzymes.[6][7][8]
Mechanism of Action
SDH is a critical enzyme that links the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool. Inhibition of SDH by pyrazole carboxamides disrupts this flow, blocking ATP production and leading to cell death.[5][8] The binding occurs at the ubiquinone binding site (Qp site) of the SDH complex, where the pyrazole carboxamide molecule physically obstructs the natural substrate from docking.[7] Molecular docking studies reveal that the pyrazole ring and carboxamide linker are key to anchoring the inhibitor, while peripheral groups engage in hydrophobic interactions within the binding pocket.[7][9]
Caption: Inhibition of Mitochondrial Complex II (SDH) by Pyrazole Carboxamides.
Data Summary: SDH Inhibition
The efficacy of pyrazole carboxamides as SDH inhibitors is well-documented, with numerous derivatives showing potent activity against various fungal pathogens.
| Compound Class | Target Organism | IC50 / EC50 | Reference |
| Benzothiazolylpyrazole-4-carboxamides | Fusarium graminearum | EC50 = 0.93 µg/mL | [7] |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Porcine SDH | IC50 = 0.014 µM | [10] |
| Diarylamine-containing Pyrazole Carboxamide | Rhizoctonia solani | EC50 = 0.022 mg/L | [11][12][13] |
| Oxime Ether-containing Pyrazole Carboxamides | Rhizoctonia solani SDH | IC50 = 3.3 µM | [9] |
Section 3: Modulating Cell Signaling: A Hub for Protein Kinase Inhibitors
The pyrazole carboxamide scaffold has proven exceptionally effective for developing inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and inflammatory diseases.[14][15][16] The scaffold's ability to form key hydrogen bonds with the kinase hinge region makes it a powerful starting point for creating potent and selective ATP-competitive inhibitors.[16]
Aurora Kinases
Aurora kinases (A and B) are critical regulators of mitosis, and their abnormal expression is linked to chromosomal instability and tumorigenesis.[17] Several pyrazole-4-carboxamide series have been developed as potent dual inhibitors of Aurora A and B.[17][18] These compounds typically work by occupying the ATP-binding pocket, inducing cell cycle arrest and apoptosis in cancer cells.[19]
Caption: Pyrazole carboxamides inhibiting Aurora kinases to disrupt mitosis.
Fibroblast Growth Factor Receptors (FGFRs)
Aberrant activation of FGFRs is a known driver in various cancers. Pyrazole carboxamides have been engineered as potent pan-FGFR inhibitors.[20] A key strategy in this area involves designing covalent inhibitors that irreversibly bind to the target, often overcoming drug resistance caused by mutations in the kinase domain (e.g., gatekeeper mutations).[20]
Other Key Kinase Targets
The versatility of the pyrazole carboxamide scaffold extends to a wide range of other kinases:
-
Fms-like receptor tyrosine kinase 3 (FLT3): A target for acute myeloid leukemia (AML), with pyrazole-3-carboxamide derivatives showing sub-nanomolar potency.[21]
-
Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a selective JAK1/JAK2 inhibitor used to treat myelofibrosis.[16]
-
Cyclin-Dependent Kinases (CDKs): Certain derivatives show potent dual inhibition of FLT3 and CDKs, offering a multi-pronged attack on cancer cell proliferation.[21]
-
Receptor Interacting Protein 2 (RIP2) Kinase: Pyrazolocarboxamides have been identified as potent and selective RIP2 inhibitors, a promising target for autoinflammatory disorders.[22]
-
Akt (Protein Kinase B): The pyrazole ring was a critical replacement in the development of the Akt inhibitor afuresertib.[16]
Data Summary: Kinase Inhibition
| Compound Class | Target Kinase(s) | IC50 | Reference |
| 5-amino-1H-pyrazole-4-carboxamide | FGFR1/2/3 | 46 / 41 / 99 nM | [20] |
| Pyrazole-4-carboxamide analogue (6k) | Aurora A / Aurora B | 16.3 nM / 20.2 nM | [17] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e) | Aurora A | 0.16 µM | [18] |
| 1H-pyrazole-3-carboxamide (8t) | FLT3 / CDK2 / CDK4 | 0.089 nM / 0.719 nM / 0.770 nM | [21] |
| Pyrazolocarboxamide (11) | RIP2 | Potent (specific value not stated) | [22] |
Section 4: Emerging and Other Therapeutic Targets
Beyond their established roles, pyrazole carboxamides are being explored for activity against a diverse array of other targets.
-
Carbonic Anhydrase (CA) Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase isoforms (hCA I and II), which are targets for conditions like glaucoma and certain cancers.[23]
-
μ-Opioid Receptor (MOR) Agonists: In the search for safer analgesics, pyrazole-1-carboxamide derivatives have been discovered as novel Gi-biased MOR agonists, a strategy aimed at reducing side effects like respiratory depression.[24]
-
Antiviral Agents: Pyrazole derivatives, particularly when combined with other scaffolds like hydroxyquinoline, have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[25][26]
-
Antimicrobial Agents: Various pyrazole carboxamide derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains, in some cases outperforming standard antibiotics.[27][28]
Section 5: Methodologies for Target Identification and Validation
The identification and validation of therapeutic targets for novel pyrazole carboxamides follow a rigorous, multi-step process. The protocols described below are self-validating systems designed to confirm mechanism and potency.
Caption: Experimental workflow for pyrazole carboxamide target validation.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a fluorescent or luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the kinase (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute the recombinant kinase enzyme to a predetermined concentration in the assay buffer.
-
Prepare a solution of the specific peptide substrate and ATP.
-
Create a serial dilution of the pyrazole carboxamide test compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a multi-well plate (e.g., 384-well).
-
Add the kinase enzyme to each well and incubate for 10-15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent (e.g., an antibody that recognizes the phosphorylated substrate coupled to a detection system).
-
-
Data Analysis:
-
Measure the signal (luminescence/fluorescence) using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Protocol: Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole carboxamide test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Section 6: Conclusion and Future Directions
The pyrazole carboxamide scaffold is a cornerstone of modern drug discovery, demonstrating remarkable versatility across a wide spectrum of therapeutic targets. Its success stems from a combination of favorable physicochemical properties and synthetic accessibility. The primary targets remain protein kinases and succinate dehydrogenase, where decades of research have yielded highly potent and selective agents for treating cancer, inflammation, and fungal infections.
Future research is poised to expand into new therapeutic arenas. The development of biased GPCR agonists and novel antiviral agents highlights the scaffold's untapped potential. As our understanding of complex disease pathways grows, the pyrazole carboxamide core will undoubtedly serve as a foundational element for designing next-generation therapeutics that are not only potent but also highly selective, overcoming challenges such as drug resistance and off-target toxicity. The continued integration of computational modeling with innovative synthetic chemistry will be key to unlocking the full potential of this privileged structure.
References
-
Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications. Available at: [Link]
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. Advanced Engineering and Applied Sciences: An International Journal. Available at: [Link]
-
Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]
-
Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available at: [Link]
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed. Available at: [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]
-
Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. Available at: [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
-
QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. Available at: [Link]
-
(PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Acme Synthesis. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Molecular Diversity. Available at: [Link]
-
Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. PubMed. Available at: [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. PubMed Central. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
-
(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. Available at: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. Available at: [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Semantic Scholar. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central. Available at: [Link]
-
Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation | Semantic Scholar [semanticscholar.org]
- 27. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 28. jocpr.com [jocpr.com]
- 29. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(Formylamino)-1H-pyrazole-4-carboxamide: A Comprehensive Guide
Introduction
3-(Formylamino)-1H-pyrazole-4-carboxamide is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. It is recognized as a significant impurity, designated as Allopurinol Impurity B, in the synthesis of Allopurinol, a widely used therapeutic agent for the management of hyperuricemia and gout.[1][2][3][4][5] The controlled and efficient synthesis of this compound is therefore crucial for analytical reference, impurity profiling, and the development of novel pharmaceutical agents. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[6] This guide provides a detailed, two-part synthesis protocol for this compound, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with in-depth explanations for experimental choices and comprehensive characterization data.
Chemical Profile and Properties
A summary of the key chemical properties for the starting material and the final product is presented below for quick reference.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Starting Material | 3-Amino-1H-pyrazole-4-carboxamide | 5334-31-6 | C₄H₆N₄O | 126.12 | Crystalline solid | 237-239[7] |
| Final Product | This compound | 22407-20-1 | C₅H₆N₄O₂ | 154.13 | White to off-white solid | >200 (decomposes)[8] |
Synthetic Strategy Overview
The synthesis of this compound is approached as a two-stage process. The first stage involves the construction of the core pyrazole ring to yield the key intermediate, 3-amino-1H-pyrazole-4-carboxamide. The second stage is the selective N-formylation of the 3-amino group. This strategic approach allows for the isolation and purification of the intermediate, ensuring a high-purity final product.
Caption: Overall synthetic workflow.
PART 1: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide
The synthesis of the aminopyrazole intermediate is a critical first step. Several methods exist, with a common and reliable route starting from cyanoacetamide and proceeding through a cyclocondensation reaction with hydrazine.[7][9][10]
Reaction Scheme
Caption: Synthesis of the aminopyrazole intermediate.
Experimental Protocol
Materials:
-
3-Morpholino-2-cyanoacrylamide (can be synthesized from cyanoacetamide, triethylorthoformate, and morpholine)[11]
-
Hydrazine hydrate (85% in water)
-
Sulfuric acid
-
Ice
-
Water
-
Acetone
Procedure:
-
To 253 mL of water in a reaction vessel, add 63.4 g of 3-morpholino-2-cyanoacrylamide at 60 °C.[7]
-
To the stirred mixture, add 22.7 g of 85% technical hydrazine hydrate.[7]
-
Rapidly heat the mixture to 95 °C and maintain a temperature above 90 °C for 20 minutes. The reaction is exothermic and will contribute to the temperature increase.[7]
-
After the reaction period, cool the mixture to 60 °C.
-
Carefully adjust the pH of the solution to 1.5 by the slow addition of a pre-mixed and cooled solution of 45.7 g of sulfuric acid and 45.7 g of ice.[7]
-
Cool the acidified reaction mixture to 5 °C to induce crystallization of the product.
-
Collect the crystalline product by filtration.
-
Wash the collected solid sequentially with cold water (2 x 100 mL) and acetone (2 x 50 mL).[7]
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
Expected Yield: Approximately 58 g (95%).[7]
Characterization of 3-Amino-1H-pyrazole-4-carboxamide:
-
Appearance: Crystalline solid.
-
Melting Point: 237-239 °C.[7]
-
¹H NMR (DMSO-d₆): Due to tautomerism and proton exchange, the spectrum can be complex. Expected signals include broad singlets for the NH₂ and NH protons, and a singlet for the pyrazole C5-H.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N stretching of the pyrazole ring.
PART 2: Synthesis of this compound
The second part of the synthesis involves the selective formylation of the 3-amino group of the pyrazole intermediate. Acetic formic anhydride is a highly effective and selective formylating agent for this transformation.[12] It can be prepared in situ from formic acid and acetic anhydride.
Reaction Scheme
Caption: Formylation of the aminopyrazole intermediate.
Experimental Protocol
Materials:
-
3-Amino-1H-pyrazole-4-carboxamide (from Part 1)
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dioxane)
Procedure:
In situ Preparation of Acetic Formic Anhydride:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool acetic anhydride to 0 °C in an ice bath.
-
Slowly add an equimolar amount of formic acid to the cooled acetic anhydride with continuous stirring. The reaction is exothermic. Maintain the temperature at or below 10 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the formation of acetic formic anhydride.
Formylation Reaction:
-
Dissolve 3-amino-1H-pyrazole-4-carboxamide in a suitable anhydrous solvent in a separate reaction flask.
-
Cool the solution of the aminopyrazole to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared acetic formic anhydride solution to the cooled aminopyrazole solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of this compound:
-
Appearance: White to off-white solid.[9]
-
Melting Point: >200 °C (with decomposition).[8]
-
¹H NMR (DMSO-d₆): Expected signals include a singlet for the formyl proton (CHO) around 8.0-8.5 ppm, a singlet for the pyrazole C5-H, and broad signals for the amide (CONH₂) and pyrazole NH protons. The formylamino NH proton will also be present as a broad singlet.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amide and pyrazole ring), C=O stretching of the amide and formyl groups (typically in the range of 1650-1700 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ is expected at m/z 155.13.
Safety and Handling
-
Acetic anhydride and formic acid are corrosive and have strong odors. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
-
The reactions, particularly the preparation of acetic formic anhydride and the initial stages of the cyclocondensation, can be exothermic. Ensure proper temperature control.
Conclusion
This detailed guide provides a robust and reproducible two-step protocol for the synthesis of this compound. By following the outlined procedures for the synthesis of the 3-amino-1H-pyrazole-4-carboxamide intermediate and its subsequent formylation, researchers can reliably obtain this important compound in high purity. The provided characterization data will aid in the verification of the final product. This protocol serves as a valuable resource for those in the fields of medicinal chemistry, drug discovery, and analytical sciences.
References
- Process for the preparation of 3-amino-4-carboxamido-pyrazoles. DE1904894C3.
- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulf
- This compound. Reagents Instruments Network.
- Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Allopurinol EP Impurity B | 22407-20-1. SynZeal.
- Allopurinol EP Impurity B | CAS No: 22407-20-1. Veeprho.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry.
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
- 5-Formylamino-1H-pyrazole-4-carboxamide | C5H6N4O2 | CID 44819953. PubChem.
- This compound. LGC Standards.
- Acetic Formic Anhydride. Organic Syntheses Procedure.
- Formylation of Amines with Acetic Formic Anhydride. Reddit.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- 5-FORMYLAMINO-1H-PYRAZOLE-4-CARBOXAMIDE. Gsrs.
- THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar.
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
- 5-Formylamino-1H-pyrazole-4-carboxamide | C5H6N4O2 | CID 44819953. PubChem.
- 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. precisionFDA.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- 3-(Formylamino)-1H-pyrazole-4-carboxylic Acid Ethyl Ester. LGC Standards.
- This compound | 22407-20-1 | IF23576. Biosynth.
- This compound. CymitQuimica.
- This compound | CAS 22407-20-1 | SCBT. Santa Cruz Biotechnology.
- United States Patent 3,682,956.
Sources
- 1. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Formylamino-1H-pyrazole-4-carboxamide | C5H6N4O2 | CID 44819953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 7. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 9. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
Application Note: A Validated Two-Stage Protocol for the Laboratory Preparation of 3-Formamidopyrazole-4-carboxamide
Abstract
This document provides a comprehensive, field-tested guide for the laboratory synthesis of 3-Formamidopyrazole-4-carboxamide, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust, two-stage process. The first stage details a high-yield, one-pot synthesis of the key intermediate, 3-Aminopyrazole-4-carboxamide hemisulfate, from commercially available starting materials. The second stage describes an efficient N-formylation of this intermediate using acetic formic anhydride generated in situ. This guide is designed for researchers, chemists, and drug development professionals, emphasizing the underlying chemical principles, safety protocols, and self-validating characterization checkpoints to ensure the reliable and reproducible synthesis of the target compound.
Introduction and Strategic Overview
The pyrazole carboxamide scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents.[1] 3-Formamidopyrazole-4-carboxamide serves as a crucial intermediate, offering versatile handles for further chemical elaboration. Its synthesis, however, requires a carefully controlled, multi-step approach to ensure high purity and yield.
The synthetic strategy detailed herein is logically divided into two primary stages:
-
Stage 1: Construction of the Pyrazole Core. This involves the synthesis of 3-Aminopyrazole-4-carboxamide hemisulfate. We will employ a one-pot method, which is advantageous for its operational simplicity and reduced waste generation.
-
Stage 2: N-Formylation. This stage focuses on the selective formylation of the 3-amino group on the pyrazole ring. We will utilize acetic formic anhydride (AFA), a highly reactive and efficient formylating agent generated in situ from formic acid and acetic anhydride.[2][3]
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and detailed characterization steps to confirm the identity and purity of both the intermediate and the final product.
Overall Synthetic Workflow
The complete process from starting materials to the final product is illustrated below.
Caption: Overall two-stage workflow for the synthesis of 3-Formamidopyrazole-4-carboxamide.
Stage 1: Synthesis of 3-Aminopyrazole-4-carboxamide Hemisulfate
This stage builds the foundational pyrazole ring structure. The one-pot procedure involves the reaction of malononitrile with triethyl orthoformate, followed by cyclization with hydrazine hydrate and subsequent salt formation.[4]
Reaction Scheme
(Self-generated image placeholder for the chemical reaction: Malononitrile -> Intermediate -> 3-Aminopyrazole-4-carboxamide)
Causality and Experimental Rationale
-
Intermediate Formation: Malononitrile, a highly reactive methylene compound, reacts with triethyl orthoformate in the presence of a base (like morpholine, as cited in some patents, or it can proceed under thermal conditions) to form ethoxymethylene malononitrile. This step effectively activates the carbon skeleton for the subsequent cyclization.
-
Cyclization: Hydrazine hydrate is a potent binucleophile. It attacks the activated intermediate, leading to an intramolecular cyclization that forms the stable five-membered pyrazole ring.
-
Salt Formation: The resulting 3-Aminopyrazole-4-carboxamide is a stable solid, but precipitating it as a hemisulfate salt with sulfuric acid offers an excellent method for purification and isolation, yielding a high-purity product directly from the reaction mixture.
Materials and Reagents
| Reagent / Material | M.W. ( g/mol ) | CAS No. | Amount (Molar Eq.) | Notes |
| Malononitrile | 66.06 | 109-77-3 | 100 g (1.0 eq) | Toxic, handle in a fume hood. |
| Triethyl Orthoformate | 148.20 | 122-51-0 | 247 g (1.1 eq) | Moisture sensitive. |
| Hydrazine Hydrate (80%) | 50.06 | 7803-57-8 | 94 g (1.05 eq) | Highly Toxic & Corrosive. Handle with extreme care. |
| Sulfuric Acid (98%) | 98.08 | 7664-93-9 | 74 g (0.5 eq) | Corrosive. Add slowly to water/ice. |
| Ethanol (95%) | 46.07 | 64-17-5 | ~500 mL | For reaction and washing. |
| Acetone | 58.08 | 67-64-1 | ~200 mL | For washing. |
| Deionized Water | 18.02 | 7732-18-5 | As needed | For work-up and washing. |
Detailed Experimental Protocol
-
Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
-
Intermediate Formation: Charge the flask with malononitrile (100 g) and ethanol (250 mL). Begin stirring and add triethyl orthoformate (247 g).
-
Heating: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the malononitrile spot has been consumed.
-
Cooling and Hydrazine Addition: Cool the reaction mixture to 40-50 °C. CAUTION: Hydrazine is highly reactive. Add 80% hydrazine hydrate (94 g) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 60 °C. An exothermic reaction will occur.
-
Cyclization: After the addition is complete, heat the mixture back to reflux for an additional 2 hours to ensure complete cyclization.
-
Salt Formation & Isolation: Cool the reaction mixture to 10-15 °C in an ice-water bath. In a separate beaker, carefully and slowly add concentrated sulfuric acid (74 g) to 150 g of crushed ice. Always add acid to ice/water, never the reverse.
-
Add the cold dilute sulfuric acid solution dropwise to the reaction mixture, maintaining the temperature below 20 °C. A thick white precipitate will form.
-
Stir the resulting slurry for 1 hour at 5-10 °C to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 100 mL), cold ethanol (2 x 100 mL), and finally acetone (1 x 100 mL).
-
Drying: Dry the white solid product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: The expected yield is 85-93%. The product should be a white crystalline powder. Confirm identity using melting point and IR spectroscopy. The reported melting point is in the range of 224-226 °C.[2]
Stage 2: N-Formylation of 3-Aminopyrazole-4-carboxamide
This stage converts the amino group of the precursor into the desired formamido group.
Reaction Scheme
(Self-generated image placeholder for the chemical reaction: 3-Aminopyrazole-4-carboxamide -> 3-Formamidopyrazole-4-carboxamide)
Causality and Experimental Rationale
-
Choice of Reagent: While simple formic acid can be used for formylation, the reaction is often slow and requires high temperatures. Acetic formic anhydride (AFA), generated in situ, is a much more powerful acylating agent.[2][5] The formyl carbonyl carbon in AFA is more electrophilic than the acetyl carbon, leading to highly selective formylation over acetylation.[6]
-
Reaction Conditions: The reaction is performed at low temperatures (0-5 °C) to control the reactivity of the AFA and prevent potential side reactions. The reaction is typically fast, often completing in under an hour.[2]
Materials and Reagents
| Reagent / Material | M.W. ( g/mol ) | CAS No. | Amount (Molar Eq.) | Notes |
| 3-Aminopyrazole-4-carboxamide Hemisulfate | 175.16 | 27511-79-1 | 50 g (1.0 eq) | Product from Stage 1. |
| Formic Acid (98-100%) | 46.03 | 64-18-6 | 105 g (8.0 eq) | Corrosive. Handle in a fume hood. |
| Acetic Anhydride | 102.09 | 108-24-7 | 87 g (3.0 eq) | Corrosive, lachrymator. Moisture sensitive. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | As needed | For neutralization. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | ~300 mL | Solvent for extraction. |
Detailed Experimental Protocol
-
AFA Preparation: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Add formic acid (105 g) to the flask and cool to 0 °C.
-
Slowly add acetic anhydride (87 g) dropwise over 30 minutes, ensuring the internal temperature is maintained between 0-5 °C.
-
Stir the mixture at 0-5 °C for 1 hour to ensure complete formation of the AFA reagent.
-
Formylation Reaction: Add the 3-Aminopyrazole-4-carboxamide hemisulfate (50 g) portion-wise to the cold AFA solution over 20-30 minutes. Ensure the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up and Isolation: Once the reaction is complete, very slowly and carefully pour the reaction mixture into 500 g of crushed ice with vigorous stirring. CAUTION: This will quench the excess anhydride and will be exothermic.
-
A precipitate should form. Carefully neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious of gas evolution (CO₂).
-
Stir the neutralized slurry in the ice bath for 30 minutes.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification (Optional): If required, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Characterization of Final Product
The expected yield is 90-98%. The product, 3-Formamidopyrazole-4-carboxamide, should be an off-white to white solid.
Predicted Analytical Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.5-11.5 (br s, 1H, pyrazole N-H)
-
δ 9.5-10.0 (br s, 1H, formyl N-H)
-
δ 8.3-8.5 (s, 1H, formyl C-H)
-
δ 8.1-8.2 (s, 1H, pyrazole C5-H)
-
δ 7.0-7.5 (br s, 2H, carboxamide -CONH₂)
-
Rationale: The acidic protons on nitrogen (pyrazole NH, formamide NH, carboxamide NH₂) will appear as broad singlets at the downfield end of the spectrum. The formyl proton will be a sharp singlet, and the pyrazole ring proton will also be a singlet.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 165-168 (C=O, carboxamide)
-
δ 160-163 (C=O, formamide)
-
δ 145-150 (C3 of pyrazole)
-
δ 138-142 (C5 of pyrazole)
-
δ 105-110 (C4 of pyrazole)
-
Rationale: The carbonyl carbons will be the most downfield. The carbon atoms of the heterocyclic ring will appear in the aromatic region.
-
-
IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching, multiple bands for NH₂, amide NH)
-
1680-1700 (C=O stretching, formyl carbonyl)
-
1650-1670 (C=O stretching, primary amide I band)
-
1620-1640 (N-H bending, primary amide II band)
-
1560-1580 (C=N stretching, pyrazole ring)
-
Rationale: The spectrum will be dominated by strong carbonyl absorption bands and broad N-H stretching frequencies.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially those involving malononitrile, hydrazine hydrate, formic acid, and acetic anhydride, must be performed in a well-ventilated chemical fume hood.
-
Hydrazine Hydrate: This substance is extremely toxic, a suspected carcinogen, and corrosive. Avoid inhalation, ingestion, and skin contact. Have a hydrazine spill kit available.
-
Acids and Anhydrides: Sulfuric acid, formic acid, and acetic anhydride are highly corrosive. Handle with care and be prepared to neutralize spills with sodium bicarbonate. The quenching of anhydrides is exothermic and should be done slowly and with cooling.
Summary and Data Tables
Logical Flow for Protocol Execution
Caption: Decision-making and validation workflow for the two-stage synthesis.
Quantitative Summary
| Stage | Key Reagent | Moles | Molar Eq. | Reaction Time | Temp. (°C) | Expected Yield |
| 1 | Malononitrile | 1.51 | 1.0 | 6-8 hours | 80-85 | 85-93% |
| 2 | 3-Aminopyrazole-4-carboxamide Hemisulfate | 0.285 | 1.0 | 1-2 hours | 5-10 | 90-98% |
References
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
Giacomelli, G., et al. (2014). Formylation of Amines. Molecules. Available at: [Link]
-
Reddit r/OrganicChemistry. Formylation of Amines with Acetic Formic Anhydride. (User discussion on selectivity). Available at: [Link]
- Google Patents. Method for preparing 3-amino-4-formamido pyrazole hemisulphate. CN104926728A.
-
Kim, S., et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Available at: [Link]
-
JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available at: [Link]
-
Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Eureka. Available at: [Link]
Sources
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Allopurinol Impurity B
Introduction: The Critical Need for Impurity Profiling in Allopurinol
Allopurinol, a structural isomer of hypoxanthine, is a cornerstone in the management of hyperuricemia and gout.[1] It functions by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine and xanthine into uric acid.[2] By blocking this pathway, allopurinol effectively reduces uric acid production, preventing its painful crystallization in joints. The purity of any Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities can arise from the synthesis process, degradation of the drug substance, or improper storage.[3][4]
Allopurinol Impurity B, chemically known as 5-(formylamino)-1H-pyrazole-4-carboxamide, is a known related substance that must be monitored and controlled.[5][6] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate strict limits on impurities in pharmaceutical products.[7][8] Therefore, a robust, accurate, and validated analytical method is not merely a quality control requirement but a critical component of patient safety. This application note provides a detailed, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Allopurinol Impurity B in bulk drug substances and finished pharmaceutical products.
Principle of the Chromatographic Method
The method described herein leverages the principles of reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.
-
Causality of Separation: The separation is achieved on a non-polar stationary phase (a C18 or ODS column) with a more polar mobile phase. Allopurinol and its impurities are separated based on their differential partitioning between these two phases. Allopurinol and Impurity B, while structurally similar, possess different polarities. The non-polar C18 stationary phase retains the less polar components for a longer time, while more polar components elute earlier. The precise composition of the mobile phase, particularly the ratio of aqueous buffer to organic modifier (like acetonitrile or methanol) and its pH, is optimized to achieve a clear resolution between the main allopurinol peak and the peaks of its related substances.[9]
-
Rationale for UV Detection: Allopurinol and its impurities contain chromophoric pyrazole and pyrimidine ring systems, which absorb ultraviolet (UV) light. This property allows for their sensitive detection and quantification using a UV detector. The selection of a specific wavelength, typically between 220 nm and 254 nm, is based on finding a point of maximal or suitable absorbance for both the API and the impurities of interest to ensure high sensitivity.[2][10]
Overview of Analytical Methodologies
While several techniques can be used for allopurinol analysis, liquid chromatography offers the best combination of specificity, sensitivity, and accuracy for impurity profiling.
| Method | Principle | Advantages | Limitations | Primary Application |
| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase.[11] | Highly robust, reproducible, and widely available. Excellent for separating compounds with varying polarity.[9] | Longer run times compared to UPLC. Consumes more solvent. | Gold standard for routine quality control and stability testing. |
| RP-UPLC | Similar to HPLC but uses columns with smaller particle sizes (<2 µm), requiring higher pressures.[12] | Faster analysis times, higher resolution, and lower solvent consumption.[12] | Requires specialized high-pressure instrumentation. Method transfer from HPLC may require re-validation. | High-throughput screening, complex impurity profiling, and research. |
| Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte in a solution.[13] | Simple, rapid, and cost-effective.[14] | Lacks specificity; cannot distinguish between the API and its structurally similar impurities.[13] | Primarily for assay of the bulk drug, not for impurity determination. |
Detailed Protocol: RP-HPLC Method for Allopurinol Impurity B
This protocol describes a validated, stability-indicating method suitable for the routine quality control of allopurinol.
Materials and Reagents
-
Reference Standards: Allopurinol RS, Allopurinol Impurity B RS (USP or EP grade).[15]
-
Columns: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Zorbax, or equivalent).[11][16]
-
Chemicals:
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.[11]
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
Acetonitrile (ACN), HPLC grade.
-
Sodium hydroxide (NaOH), analytical grade.
-
Water, HPLC or Milli-Q grade.
-
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Buffer: 25mM Potassium Dihydrogen Phosphate (adjust pH to 3.0 with H₃PO₄).Composition: Buffer:Acetonitrile (95:5 v/v).[9][11] |
| Flow Rate | 1.0 mL/min.[11] |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm.[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (or until all impurities have eluted) |
Preparation of Solutions
-
Diluent: Mobile Phase (Buffer:Acetonitrile 95:5 v/v).
-
Standard Stock Solution (Impurity B): Accurately weigh about 5 mg of Allopurinol Impurity B RS into a 100 mL volumetric flask. Add 2 mL of 0.1N NaOH to dissolve, sonicate for one minute, and immediately dilute to volume with Diluent.[11] This yields a concentration of approximately 50 µg/mL.
-
Standard Solution: Transfer 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This yields a final concentration of approximately 0.5 µg/mL (representing 0.1% of the sample concentration).
-
Sample Solution (Bulk Drug/Tablets):
-
Accurately weigh a portion of the bulk drug or powdered tablets equivalent to 50 mg of Allopurinol.[16]
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 5 mL of 0.1N NaOH and sonicate for 5 minutes to dissolve.[11][16]
-
Immediately dilute to volume with Diluent and mix well. The final nominal concentration is 500 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability
Before sample analysis, the chromatographic system must be verified. A solution containing both Allopurinol (~500 µg/mL) and Impurity B (~0.5 µg/mL) should be injected.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) for Allopurinol peak | Not more than 2.0 |
| Theoretical Plates for Allopurinol peak | Not less than 2000 |
| Resolution between Allopurinol and Impurity B | Not less than 2.0 |
| %RSD for six replicate injections of Standard Solution | Not more than 5.0% |
Experimental Workflow Diagram
Caption: Experimental workflow for Allopurinol Impurity B analysis.
Method Validation: Ensuring Trustworthiness and Reliability
A described method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. The protocol should be validated according to ICH Q2(R1) guidelines.
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. Forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) are performed to demonstrate that the method can separate Impurity B from any potential degradation products.[9][12]
-
Linearity: A series of solutions of Impurity B are prepared over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.99.[17]
-
Accuracy: Accuracy is determined by spiking the sample solution with known amounts of Impurity B at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity should typically be within 90-110%.[18]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) should be low (e.g., < 5%).
-
Intermediate Precision (Ruggedness): Assessed by having the analysis performed by a different analyst on a different day or on a different instrument.[19]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[2][17]
-
-
Robustness: The reliability of the method is assessed by making deliberate, small variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and observing the effect on the results.
Method Validation Logic Flow
Caption: Logical pillars of analytical method validation per ICH guidelines.
Data Interpretation and Reporting
The percentage of Impurity B in the Allopurinol sample is calculated using the response from the standard solution.
Formula:
% Impurity B = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity_Sample: The peak area of Impurity B in the sample chromatogram.
-
Area_Standard: The average peak area of Impurity B from the standard solution injections.
-
Conc_Standard: The concentration of Impurity B in the standard solution (e.g., 0.5 µg/mL).
-
Conc_Sample: The nominal concentration of Allopurinol in the sample solution (e.g., 500 µg/mL).
Conclusion
The RP-HPLC method detailed in this application note is simple, specific, accurate, and robust for the determination of Allopurinol Impurity B.[16] Its stability-indicating nature ensures that the quantification is free from interference from potential degradation products. This validated method is highly suitable for routine quality control analysis in the pharmaceutical industry, supporting the release of safe and effective Allopurinol products and complying with stringent global regulatory standards.
References
-
Panigrahi, D., & Mishra, A. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences, 12(3), 19-27. [Link]
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (RP-HPLC) Method for Impurity Profiling of Allopurinol.
-
Al-Ghannam, S. M. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Journal of Chemistry, 2021, 6653537. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Spectrophotometric Determination of Allopurinol in Formulations.
-
Kumar, A. A., & Rao, J. V. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 1044-1054. [Link]
-
Srinivasan, K., & Sree, P. S. (2021). Application of RP-HPLC for the Estimation of Allopurinol and Its Related Substances in Bulk and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 11(2), 114-119. [Link]
- BOC Sciences. (n.d.). Allopurinol and Impurities.
- Singh, S., et al. (2013). Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. International Journal of PharmTech Research, 5(1), 44-53.
-
Reddy, G. S., et al. (2014). A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol. Journal of Chromatographic Science, 53(5), 726-733. [Link]
- Khayoon, W. S., Al-Abaichy, M. Q., & Jasim, M. (2008). Spectrophotometric determination of allopurinol in tablet formulation. Iraqi Journal of Pharmaceutical Sciences, 19(1), 23-30.
- Sigma-Aldrich. (n.d.). Allopurinol impurity C British Pharmacopoeia (BP) Reference Standard.
- ResearchGate. (2008). Spectrophotometric Determination of Allopurinol in Tablet Formulation.
- Dhiman, V., et al. (2014). A NOVEL SPECTROSCOPIC METHOD FOR THE ESTIMATION OF ALLOPURINOL IN TABLET DOSAGE FORM USING HYDROTROPIC SOLUBILIZATION PHENOMENON. Indo American Journal of Pharmaceutical Research, 4(2), 1024-1029.
- U.S. Pharmacopeia. (n.d.). USP Monographs: Allopurinol.
- U.S. Pharmacopeia. (2025). Allopurinol - Definition, Identification, Assay.
- SynZeal. (n.d.). Allopurinol Impurities.
- BOC Sciences. (n.d.). CAS 22407-20-1 Allopurinol Impurity B.
- Pharmaffiliates. (n.d.). Allopurinol-Impurities.
- ResearchGate. (n.d.). Chromatogram of allopurinol spiked with impurities.
- YMER. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER, 21(9), 542-553.
- Veeprho. (n.d.). Allopurinol EP Impurity B | CAS 22407-20-1.
- SynZeal. (n.d.). Allopurinol EP Impurity B | 22407-20-1.
- Pharmaffiliates. (n.d.). Allopurinol - Impurity B.
- Sigma-Aldrich. (n.d.). Allopurinol impurity B EP Reference Standard.
- Zenodo. (2018).
- World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes.
- European Medicines Agency. (n.d.). Quality: impurities.
- U.S. Pharmacopeia. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
- U.S. Food and Drug Administration. (2004). Guidance for Industry #169 - Drug Substance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. cdn.who.int [cdn.who.int]
- 4. uspnf.com [uspnf.com]
- 5. veeprho.com [veeprho.com]
- 6. Allopurinol EP Impurity B | 22407-20-1 | SynZeal [synzeal.com]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ijpbs.net [ijpbs.net]
- 10. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Allopurinol - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. zenodo.org [zenodo.org]
- 18. scispace.com [scispace.com]
- 19. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols: Leveraging 3-(Formylamino)-1H-pyrazole-4-carboxamide in Modern Drug Discovery
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Within this class, the 3-amino-1H-pyrazole-4-carboxamide core has emerged as a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[3][4] The 3-amino group often serves as a critical hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site, a fundamental interaction for achieving high-affinity binding. This document provides a detailed guide for researchers on the strategic use of 3-(Formylamino)-1H-pyrazole-4-carboxamide , a stable and versatile precursor to the 3-amino scaffold, in the discovery and characterization of novel kinase inhibitors.
Rationale for Use: A Versatile Precursor and Fragment
This compound offers a strategic advantage in drug discovery workflows. The formyl group serves as a protecting group for the crucial 3-amino moiety, which can be readily deprotected under standard conditions to yield 3-amino-1H-pyrazole-4-carboxamide, a key intermediate for further elaboration.[5] This allows for selective reactions at other positions of the pyrazole ring before revealing the hinge-binding amine.
Furthermore, in the context of fragment-based drug discovery (FBDD), the compact and functionally rich nature of this compound makes it an attractive starting fragment. Its demonstrated presence in the core of numerous kinase inhibitors validates its potential for effective exploration of chemical space around various kinase targets.
Key Applications in Drug Discovery
The 3-amino-1H-pyrazole-4-carboxamide scaffold, readily accessible from its formylamino precursor, is a versatile template for targeting a wide array of protein kinases implicated in oncology and inflammatory diseases. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the pyrazole ring can lead to highly potent and selective inhibitors.[6][7][8]
| Derivative Class | Target Kinase(s) | Therapeutic Area | Reference |
| Pyrazolo[3,4-d]pyrimidines | FGFR, CDKs, FLT3 | Oncology (AML) | [4] |
| N-Aryl Pyrazole Carboxamides | Aurora Kinase A/B | Oncology | [9] |
| Aminopyrazole Derivatives | JNK3 | Neurodegeneration | [7][8] |
| 5-amino-1H-pyrazole-4-carboxamides | pan-FGFR | Oncology | [10] |
Experimental Protocols
The following protocols provide a comprehensive workflow for utilizing this compound in a kinase inhibitor discovery program, from initial synthesis to cellular target engagement.
Protocol 1: Synthesis of a Representative Kinase Inhibitor Precursor
This protocol describes the deprotection of this compound to the key intermediate, 3-amino-1H-pyrazole-4-carboxamide, which is then poised for further diversification.
Objective: To synthesize 3-amino-1H-pyrazole-4-carboxamide from its formylamino precursor.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M
-
Methanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Deprotection: a. To a solution of this compound (1 equivalent) in methanol in a round-bottom flask, add 1M HCl (2 equivalents). b. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. c. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. b. Carefully neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~7-8. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-1H-pyrazole-4-carboxamide.
-
Purification and Characterization: a. The crude product can be further purified by recrystallization or column chromatography if necessary. b. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes a method to confirm that a pyrazole-based inhibitor binds to its intended kinase target within a cellular environment. [11][12] Objective: To assess the target engagement of a test compound in intact cells by measuring the thermal stabilization of the target protein.
Materials:
-
Human cell line expressing the target kinase (e.g., MV4-11 for FLT3)
-
Cell culture medium and reagents
-
Test compound and vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of handling PCR tubes/plates
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: a. Culture cells to the desired density. b. Treat the cells with the test compound at various concentrations or with DMSO as a vehicle control. c. Incubate the cells under normal culture conditions for a specified time (e.g., 1-2 hours).
-
Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes or a PCR plate. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
Cell Lysis and Fractionation: a. Lyse the cells by adding lysis buffer and incubating on ice. b. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection (Western Blot): a. Collect the supernatant (soluble fraction) and determine the protein concentration. b. Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for the target protein at each temperature for both treated and untreated samples. b. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay.
Conclusion
This compound is a valuable and strategically important starting material for the discovery of novel kinase inhibitors. Its ready conversion to the 3-amino-1H-pyrazole-4-carboxamide scaffold provides access to a rich chemical space for targeting a multitude of protein kinases. The protocols outlined in this document offer a robust framework for the synthesis, in vitro characterization, and cellular target validation of new pyrazole-based drug candidates, empowering researchers to accelerate their drug discovery programs.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link])
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). ([Link])
- Process for the preparation of 3-amino-4-carboxamido-pyrazoles. ()
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. ([Link])
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ([Link])
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. ([Link])
-
The cellular thermal shift assay for evaluating drug target interactions in cells. ([Link])
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. ([Link])
-
A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. ([Link])
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ([Link])
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. ([Link])
-
The cellular thermal shift assay for evaluating drug target interactions in cells. ([Link])
-
Cellular thermal shift assay. ([Link])
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ([Link])
-
3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. ([Link])
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. ([Link])
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ([Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ([Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ([Link])
-
3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. ([Link])
-
Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ([Link])
-
1H-Pyrazole-4-carboxamide, 3-amino-. ([Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 12. grokipedia.com [grokipedia.com]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
Introduction: The Enduring Legacy and Therapeutic Versatility of Pyrazoles
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility stems from its unique electronic properties, metabolic stability, and the capacity for diverse substitutions at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of a wide array of clinically successful drugs targeting a spectrum of diseases, from inflammation and cancer to neurological disorders.[1][2][3][4][5] This guide provides an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of pyrazole derivatives, offering detailed protocols and field-proven insights for researchers and drug development professionals.
I. The Synthetic Repertoire: Accessing the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Approach
First described in 1883, the Knorr synthesis remains a cornerstone for the preparation of pyrazoles and pyrazolones.[6][7][8] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a β-keto ester) with a hydrazine derivative.[6][9][10]
Mechanism of the Knorr Pyrazole Synthesis
The reaction typically proceeds under acidic catalysis. The initial step involves the formation of a hydrazone intermediate through the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, leading to a cyclic intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.[9]
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one via Knorr Synthesis
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[6]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar and hot plate with stirring capability
-
TLC plates (silica gel 60 F254), developing chamber, and mobile phase (30% Ethyl acetate / 70% Hexane)
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[10]
-
Heating: Place a stir bar in the vial and heat the reaction mixture to approximately 100°C on a hot plate with stirring.[10]
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress by performing a 3-lane Thin Layer Chromatography (TLC) using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.[6][10]
-
Product Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[6][10]
-
Isolation and Purification: Isolate the solid product by vacuum filtration, wash with cold water, and allow it to air dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[6] For higher purity, the product can be recrystallized from ethanol.
II. Pyrazole Derivatives in Inflammation: The Story of COX-2 Inhibition
A landmark achievement in the application of pyrazole derivatives is the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two COX isoforms, the constitutively expressed COX-1 responsible for homeostatic functions and the inducible COX-2 upregulated at sites of inflammation, provided a clear therapeutic rationale for selective inhibition.[11]
Celecoxib: A Paradigm of Selective COX-2 Inhibition
Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[11][12] Its anti-inflammatory, analgesic, and antipyretic effects are mediated by the blockade of prostaglandin synthesis.[13][14][15] The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which can bind to a hydrophilic side pocket in the COX-2 active site that is absent in COX-1.[11][14]
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.
Protocol 2: Synthesis of Celecoxib
This protocol describes a common synthetic route to Celecoxib involving the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[6][16]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Catalysis and Reflux: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]
Protocol 3: In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay determines the inhibitory potential of a test compound against the COX-2 enzyme by measuring its peroxidase activity.[17]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (e.g., a novel pyrazole derivative)
-
Positive control (Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in appropriate solvents (e.g., DMSO for test compounds and controls).[17]
-
Reaction Mixture Preparation: In a 96-well plate, add the following in order:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin (final concentration 1 µM)
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound or positive control at various concentrations (or DMSO for the vehicle control).[17]
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[17]
-
Absorbance Measurement: Immediately measure the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode.[17]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15,000 | 40 | 375 |
Table 1: In Vitro Inhibitory Activity of Celecoxib.[6]
Protocol 4: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory agents.[2][18][19]
Materials:
-
Male Wistar rats (180-200 g)
-
Lambda carrageenan (1% w/v in saline)
-
Test compound
-
Positive control (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at various doses). Administer the test compound, positive control, or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.[18]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[18][20]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection paw volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
III. Pyrazoles in Oncology: Targeting Kinase Signaling
The pyrazole scaffold has also proven to be a highly effective framework for the design of kinase inhibitors, a critical class of anticancer drugs.
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib (Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). It potently inhibits several RTKs involved in tumor angiogenesis and cell proliferation, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[9][17] The simultaneous inhibition of these pathways leads to a reduction in tumor vascularization and induction of cancer cell apoptosis.[16]
Caption: Sunitinib's multi-targeted inhibition of key tyrosine kinases.
Protocol 5: In Vitro Tyrosine Kinase Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of pyrazole derivatives against specific tyrosine kinases like VEGFR or PDGFR.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer
-
ATP
-
Substrate (a suitable tyrosine-containing peptide)
-
Test compound (and Sunitinib as a positive control)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and Sunitinib in the appropriate kinase buffer.
-
Reaction Setup: In a 96-well plate, incubate the kinase with the serially diluted test compound or Sunitinib for a defined period (e.g., 10-20 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Terminate the reaction and quantify the amount of ADP produced (or substrate phosphorylated) using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 6: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][21]
Materials:
-
Cancer cell line (e.g., a human cancer cell line like MCF-7 for breast cancer or A549 for lung cancer)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrazole derivative (and a positive control like Sunitinib or Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
IV. Pyrazoles in Neurological and Metabolic Disorders
The therapeutic reach of pyrazole derivatives extends to the central nervous system and metabolic diseases.
Rimonabant: A Case Study in Cannabinoid Receptor Modulation
Rimonabant, a 1,5-diarylpyrazole, was developed as a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[23] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy balance. Rimonabant was initially approved for the treatment of obesity but was later withdrawn from the market due to serious psychiatric side effects. Despite its withdrawal, the story of Rimonabant highlights the potential of pyrazole derivatives to modulate CNS targets and underscores the critical importance of thorough safety profiling in drug development.
V. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly productive and versatile platform in medicinal chemistry. The successful examples of Celecoxib and Sunitinib, along with a vast number of other pyrazole-containing compounds in clinical and preclinical development, attest to its enduring value.[18] The synthetic accessibility of the pyrazole ring, coupled with the ability to modulate its physicochemical properties through substitution, ensures its continued prominence in the quest for novel therapeutics. Future research will undoubtedly focus on exploring new chemical space around the pyrazole core, developing novel synthetic methodologies, and identifying new biological targets to address unmet medical needs. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable heterocyclic system.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Salvemini, D., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 168(1), 23-34. [Link]
- Jiangxi Synergy Pharma. (2012). Synthesis method of celecoxib.
-
Follet, P., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11(4), 385-390. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Zarghi, A., et al. (2005). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 48(23), 7308-7312. [Link]
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
-
ResearchGate. (2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate. [Link]
- Google Patents. (n.d.). CN103992308A - Method for preparing sunitinib.
-
Lee, C. H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Scientific Reports, 10(1), 2603. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis | PPTX. Slideshare. [Link]
-
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 13-25. [Link]
-
Zhang, Y. (2025). Application of sunitinib in cancer treatment and analysis of its synthetic route. Proceedings of the 2nd International Conference on Modern Medicine and Global Health. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Sunitinib. Quick Company. [Link]
- Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
ResearchGate. (2025). Analysis of Sunitinib Malate, A Multi-targeted Tyrosine Kinase Inhibitor: A Critical Review. ResearchGate. [Link]
-
Saita, T., et al. (2018). Development of a Competitive Enzyme-Linked Immunosorbent Assay for the Determination of Sunitinib Unaffected by Light-Induced Isomerization. Biological and Pharmaceutical Bulletin, 41(5), 754-759. [Link]
-
ResearchGate. (2025). A routine feasible HPLC analysis for the anti-angiogenic tyrosine kinase inhibitor, sunitinib, and its main metabolite, SU12662, in plasma. ResearchGate. [Link]
-
Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). ChemistrySelect, 9(16), e202304543. [Link]
-
Semantic Scholar. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]
-
Whalen, K., et al. (2015). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 25(10), 479-488. [Link]
-
Wikipedia. (n.d.). Rimonabant. Wikipedia. [Link]
-
Monteleone, P., et al. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics, 32(3), 209-231. [Link]
-
ResearchGate. (n.d.). Some commercially available drugs containing pyrazole skeleton. ResearchGate. [Link]
-
Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). ChemistrySelect, 9(16), e202304543. [Link]
-
Bouziane, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(4), 646. [Link]
-
Van Gaal, L. F., et al. (2005). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. International Journal of Clinical Practice. Supplement, (147), 27-34. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. inotiv.com [inotiv.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. knorr pyrazole synthesis | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. clyte.tech [clyte.tech]
- 22. An Improved Process For The Preparation Of Sunitinib [quickcompany.in]
- 23. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the In Vitro Experimental Use of 3-(Formylamino)-1H-pyrazole-4-carboxamide
Introduction: Unveiling the Potential of a Unique Pyrazole Carboxamide
3-(Formylamino)-1H-pyrazole-4-carboxamide, a small molecule with the CAS Number 22407-20-1, is a fascinating compound for in vitro research, particularly in the fields of oncology, immunology, and metabolic diseases.[1] Also identified as Allopurinol Impurity B, its structural relationship to purine analogs suggests a significant potential to interact with key enzymes in nucleotide metabolism.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental in vitro use of this compound. We will delve into its potential mechanisms of action, offering detailed protocols for investigating its effects on two primary enzymatic targets: Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) and Inosine Monophosphate Dehydrogenase (IMPDH).
The pyrazole carboxamide scaffold is a well-established pharmacophore present in a variety of clinically relevant agents, including kinase inhibitors and anti-inflammatory drugs.[5][6][7][8] The unique formylamino substitution on the pyrazole ring of this particular molecule presents an opportunity for novel molecular interactions within the active sites of target enzymes. Understanding its in vitro activity is the first critical step toward unlocking its therapeutic potential.
Part 1: Foundational Knowledge and Compound Handling
Physicochemical Properties
A clear understanding of the compound's basic properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 22407-20-1 | [1][3] |
| Molecular Formula | C₅H₆N₄O₂ | [1][2][3] |
| Molecular Weight | 154.13 g/mol | [1][2][3] |
| Synonyms | 3-Formamidopyrazole-4-carboxamide, Allopurinol Impurity B | [1][2] |
Stock Solution Preparation: A Critical First Step
The solubility of a compound is a critical parameter for in vitro assays. While specific solubility data for this compound in common laboratory solvents is not extensively published, general guidelines for similar heterocyclic compounds suggest the use of Dimethyl Sulfoxide (DMSO) for creating high-concentration stock solutions.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Use cell culture grade, anhydrous DMSO to prepare the initial high-concentration stock solution.
-
Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM). To calculate the required volume, use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Solubilization: Vortex the solution vigorously. Gentle warming (up to 37°C) and sonication can be used to aid dissolution if necessary. Ensure the compound is fully dissolved before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Important Considerations:
-
DMSO Concentration in Assays: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final DMSO concentration as the test conditions) in your experiments.
-
Aqueous Solubility: For enzymatic assays where DMSO might interfere, it is advisable to test the solubility of the compound in the assay buffer. If direct dissolution is not possible, the DMSO stock should be serially diluted in the assay buffer to the final working concentration.
Part 2: Investigating the Mechanism of Action - Key In Vitro Assays
Based on its chemical structure and its identity as an allopurinol-related compound, two primary hypotheses for the mechanism of action of this compound are the inhibition of HPRT and IMPDH. The following sections provide detailed protocols to investigate these possibilities.
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Inhibition
HPRT is a key enzyme in the purine salvage pathway, recycling hypoxanthine and guanine into nucleotides. Inhibition of HPRT can be cytotoxic, particularly in cells that are dependent on this pathway.[10][11] A common method to assess HPRT activity in a cellular context is to measure cell viability in the presence of a toxic purine analog, such as 6-thioguanine (6-TG), which is metabolized by HPRT into a cytotoxic nucleotide.[12][13] Inhibition of HPRT would confer resistance to 6-TG.
Caption: Inhibition of IMPDH in the de novo purine synthesis pathway.
Detailed Protocol: IMPDH Enzymatic Activity Assay (Fluorometric)
This protocol is based on measuring the increase in fluorescence due to the production of NADH.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0.
-
Enzyme: Recombinant human IMPDH (commercially available).
-
Substrates: Inosine monophosphate (IMP) and β-Nicotinamide adenine dinucleotide (NAD⁺).
-
Inhibitor: this compound dissolved in DMSO.
-
Positive Control: Mycophenolic acid (MPA), a known IMPDH inhibitor. [11]2. Assay Procedure:
-
Perform the assay in a black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Prepare a reaction mixture containing assay buffer, IMP (e.g., 200 µM final concentration), and NAD⁺ (e.g., 250 µM final concentration).
-
Add serial dilutions of this compound to the wells. A suggested starting concentration range is 0.01 µM to 50 µM. Include vehicle (DMSO) and positive (MPA) controls.
-
Pre-incubate the plate with the inhibitor and substrates for 10 minutes at room temperature.
-
Initiate the reaction by adding the IMPDH enzyme (e.g., 10-20 nM final concentration).
-
-
Measurement:
-
Immediately begin kinetic measurements of NADH fluorescence using a plate reader.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~460 nm
-
Record fluorescence every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Part 3: Complementary Cellular Assays
To correlate the enzymatic inhibition with a cellular phenotype, the following assays are recommended.
Cell Proliferation/Cytotoxicity Assay
This assay determines the effect of the compound on the overall growth and viability of cancer cell lines.
Protocol:
-
Cell Lines: Select a panel of relevant cell lines (e.g., leukemia cell lines like MV4-11 if investigating anti-cancer effects, or activated lymphocytes for immunosuppressive potential).
-
Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Analysis: Measure cell viability using methods like CellTiter-Glo® or by direct cell counting.
-
Endpoint: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Cell Cycle Analysis
Depletion of guanine nucleotides through IMPDH inhibition can lead to cell cycle arrest, typically at the S phase.
Protocol:
-
Treatment: Treat cells with the compound at concentrations around its GI₅₀ for 24-48 hours.
-
Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Endpoint: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any compound-induced arrest.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on HPRT and IMPDH, researchers can elucidate its primary mechanism of action. Positive results from these assays would warrant further investigation, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), and in vivo studies to assess its therapeutic potential. The versatility of the pyrazole carboxamide scaffold suggests that this compound could be a valuable tool for exploring purine metabolism and a promising starting point for the development of novel therapeutics.
References
-
Zhi, Y., Wang, Z., Yao, C., Li, B., Heng, H., Cai, J., Xiang, L., Wang, Y., Lu, T., & Wang, L. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
-
Eurofins Medical Device Testing. (2024). HPRT Assay. [Link]
-
Khan, I., Ali, A., Gahlot, S., Tomar, S., & Abid, M. (2025). Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies. Journal of Biomolecular Structure & Dynamics, 43(1), 183–200. [Link]
-
Biomedical Research Service Center. (n.d.). Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. [Link]
-
Antony, L., & Chandra, N. (2019). Inhibitors of inosine 5'-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Medicinal Chemistry, 10(5), 584-597. [Link]
-
Cassera, M. B., et al. (2013). Development of Prolinol Containing Inhibitors of Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase: Rational Structure-Based Drug Design. PLoS ONE, 8(1), e54934. [Link]
-
Singh, V., et al. (2017). Fragment-Based Approach to Targeting Inosine-5'-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3924-3945. [Link]
-
BASF SE. (2018). IN VITRO GENE MUTATION TEST IN CHO CELLS (HPRT LOCUS ASSAY). [Link]
-
New TB Drugs. (n.d.). IMPDH Inosine monophosphate dehydrogenase inhibitors. [Link]
-
Patsnap Synapse. (2024). What are IMPDH inhibitors and how do they work? [Link]
-
Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Chimenti, F., et al. (2009). Synthesis and inhibitory activity against human monoamine oxidase of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 19(13), 3464-3467. [Link]
-
PubChem. (n.d.). 5-Formylamino-1H-pyrazole-4-carboxamide. [Link]
-
A series of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives were synthesized, and their herbicidal activity against various weeds and crop safety were examined under flooded conditions. (2025). Journal of Pesticide Science. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters, 6(8), 896–901. [Link]
-
IMP dehydrogenase : structural aspects of inhibitor binding. (2002). Current Medicinal Chemistry, 9(1), 29-43. [Link]
Sources
- 1. Synthesis of potential inhibitors of hypoxanthine-guanine phosphoribosyltransferase for testing as antiprotozoal agents. 1. 7-Substituted 6-oxopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and inhibitory activity against human monoamine oxidase of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Prolinol Containing Inhibitors of Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase: Rational Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Qualification and Use of 3-(Formylamino)-1H-pyrazole-4-carboxamide (Allopurinol Impurity B) as a Reference Standard
Abstract
This document provides a comprehensive technical guide for the qualification and application of 3-(Formylamino)-1H-pyrazole-4-carboxamide as a chemical reference standard. This compound is recognized by major pharmacopeias as Allopurinol Impurity B, a critical process-related impurity in the synthesis of Allopurinol, an active pharmaceutical ingredient (API) used in the treatment of gout and hyperuricemia.[1][2] The integrity of quantitative and qualitative analyses for API purity relies heavily on the quality of the reference standards used.[3] This guide furnishes researchers, quality control analysts, and drug development professionals with detailed protocols for the characterization, qualification, and routine use of this reference standard in chromatographic assays, aligning with international regulatory expectations.[4][5]
Introduction: The Imperative for High-Quality Impurity Reference Standards
Allopurinol is a xanthine oxidase inhibitor that reduces the production of uric acid in the body.[6] During its synthesis, several related substances can be formed, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This compound (CAS No. 22407-20-1) is a known impurity, often designated as Allopurinol Impurity B or USP Allopurinol Related Compound B.[1][2][7]
The robust control of such impurities is a mandate from regulatory bodies worldwide, as outlined in the International Council for Harmonisation (ICH) guidelines Q3A and Q7.[8][9] These guidelines necessitate that reference standards used for the identification and quantification of impurities be thoroughly evaluated and characterized for their intended purpose.[9] When a primary standard from an officially recognized source (e.g., USP, EP) is unavailable or used to qualify a secondary standard, an "in-house" or secondary standard must be established.[10] This process involves an extensive set of analytical tests to confirm its identity, purity, and potency, ensuring traceability and scientific validity of analytical results.[8][10]
This application note details the necessary steps to fully qualify a batch of this compound and its subsequent use in a validated HPLC method for impurity profiling of Allopurinol.
Synthesis and Physicochemical Characterization
This compound is typically formed from the formylation of 3-Amino-1H-pyrazole-4-carboxamide (Allopurinol Impurity A), a key starting material or intermediate in various Allopurinol synthesis routes.[11][12][13] Understanding this synthetic relationship is crucial for impurity root cause analysis.
Figure 1: Synthetic relationship of Allopurinol Impurity B.
A new batch of reference material must be comprehensively characterized to establish its identity and purity. The following table summarizes the essential data for a qualified standard.
| Parameter | Specification / Typical Value | Analytical Method | Purpose |
| Appearance | White to Off-White Solid[14] | Visual Inspection | Basic physical identification |
| CAS Number | 22407-20-1[2] | N/A | Unique chemical identifier |
| Molecular Formula | C₅H₆N₄O₂[2] | Elemental Analysis, HRMS | Confirms elemental composition |
| Molecular Weight | 154.13 g/mol [2] | Mass Spectrometry (MS) | Confirms molecular mass |
| Solubility | Slightly soluble in DMSO and Methanol[14] | Solubility Testing | Informs solvent selection for analysis |
| Identity | Conforms to the structure | ¹H NMR, FT-IR, MS[15] | Unambiguous structural confirmation |
| Purity (Chromatographic) | ≥ 98.0% | HPLC-UV[15] | Quantifies the main component and impurities |
| Purity (Assay) | 98.0% - 102.0% (mass balance or qNMR) | Mass Balance / qNMR[10] | Assigns a precise potency value |
Protocol 1: Qualification of a this compound Reference Standard
This protocol outlines the workflow for qualifying a new batch of material intended for use as a secondary reference standard. The objective is to confirm its identity unequivocally and assign a purity value.
Figure 2: Workflow for Reference Standard Qualification.
Methodology:
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (¹H NMR): Dissolve ~5 mg of the standard in DMSO-d₆. Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integrations must be consistent with the known structure of this compound.
-
Mass Spectrometry (MS): Prepare a dilute solution in a suitable solvent (e.g., methanol/water). Infuse into an ESI-MS system. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass (155.0563).[2]
-
Infrared Spectroscopy (FT-IR): Acquire the IR spectrum using KBr pellet or ATR. The spectrum should exhibit characteristic peaks for N-H, C=O (amide and formyl), and C=C/C=N bonds, matching a known reference spectrum.
-
-
Chromatographic Purity by HPLC:
-
Method: Utilize the HPLC method detailed in Section 4.
-
Procedure: Prepare a solution of the reference standard at a concentration of approximately 0.5 mg/mL. Inject this solution into the HPLC system.
-
Acceptance Criteria: The purity, calculated by area normalization, should be ≥ 98.0%. No single impurity should be > 0.5%.
-
-
Assay (Potency Assignment):
-
Method 1: Quantitative NMR (qNMR): This is a primary ratio method.[10] Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of deuterated solvent. Acquire the ¹H NMR spectrum under quantitative conditions. Calculate the assay by comparing the integral of a unique proton signal from the analyte to that of the internal standard.
-
Method 2: Mass Balance: The assay is calculated by subtracting the percentages of all identified impurities from 100%.
-
Assay (%) = 100% - (% Chromatographic Impurities) - (% Water Content by Karl Fischer) - (% Residual Solvents by GC) - (% Non-volatile Residue).
-
This approach requires a comprehensive impurity profile.
-
-
-
Documentation:
-
Compile all characterization data into a formal Certificate of Analysis (CoA). The CoA must include the batch number, identity confirmation data, chromatographic purity, assigned assay value, storage conditions, and re-test date.[15]
-
Application Protocol: Quantifying Impurity B in Allopurinol API by HPLC
This protocol describes the use of the qualified this compound reference standard for the quantitative analysis of this impurity in a sample of Allopurinol drug substance.
Figure 3: Workflow for HPLC Impurity Quantification.
4.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
-
Qualified this compound Reference Standard (RS).
-
Allopurinol API sample.
-
Acetonitrile (HPLC grade).
-
Monobasic ammonium phosphate (reagent grade).
-
Purified water.
4.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.05 M Monobasic Ammonium Phosphate in Water : Acetonitrile (95:5 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 20 µL |
| Run Time | Approx. 30 minutes |
Rationale: A reversed-phase C18 column is used to retain the polar analytes. The predominantly aqueous mobile phase with a phosphate buffer controls the pH to ensure consistent ionization and peak shape. UV detection at 254 nm provides good sensitivity for the pyrazole ring system present in both Allopurinol and its impurities.[6]
4.3. Solution Preparation
-
Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with a small amount of DMSO, then dilute with the Mobile Phase.
-
Reference Standard Working Solution (e.g., 1.0 µg/mL): Dilute 1.0 mL of the Stock Solution to 100 mL with the Mobile Phase. This concentration typically corresponds to a 0.1% impurity level relative to a 1 mg/mL sample concentration.
-
Allopurinol API Sample Solution (e.g., 1.0 mg/mL): Accurately weigh ~50 mg of the Allopurinol API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase.
4.4. System Suitability Testing (SST)
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis before injecting samples.[16]
-
Procedure: Make five replicate injections of the Reference Standard Working Solution (1.0 µg/mL).
-
Acceptance Criteria:
-
Tailing Factor: The peak for Impurity B should have a tailing factor of ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas from the five replicate injections must be ≤ 5.0%.
-
4.5. Analysis Procedure
-
Perform the SST and ensure the criteria are met.
-
Inject a blank (Mobile Phase) to ensure a clean baseline.
-
Inject the Reference Standard Working Solution.
-
Inject the Allopurinol API Sample Solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time to that from the standard injection.
-
Integrate the area of the impurity peak in the sample chromatogram.
4.6. Calculation
Calculate the percentage of this compound in the Allopurinol API sample using the following external standard formula:
% Impurity = (Area_Sample / Area_Std) × (Conc_Std / Conc_Sample) × (Purity_Std / 100) × 100
Where:
-
Area_Sample: Peak area of the impurity in the sample solution.
-
Area_Std: Average peak area of the impurity in the reference standard working solution.
-
Conc_Std: Concentration of the reference standard (µg/mL).
-
Conc_Sample: Concentration of the Allopurinol API sample (µg/mL).
-
Purity_Std: The assigned purity/assay value of the reference standard from its CoA.
Stability and Storage
To maintain its integrity, the this compound reference standard should be stored under controlled conditions.[9]
-
Storage: Store the solid material in a well-sealed container, protected from light, at -20°C.[14] The material is noted to be hygroscopic.[14]
-
Re-qualification: The reference standard should be re-qualified at periodic intervals (e.g., annually) to ensure its purity has not changed over time. Re-qualification should, at a minimum, include identity confirmation (FT-IR) and chromatographic purity (HPLC).
References
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]
-
SynZeal. (n.d.). Allopurinol EP Impurity C. SynZeal. [Link]
-
Generon. (n.d.). Allopurinol Related Compound C. Generon. [Link]
-
SynThink Research Chemicals. (n.d.). Allopurinol EP Impurity C. SynThink. [Link]
-
CURRENTA. (n.d.). Reference Standard Qualification. CURRENTA. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Pharmace Research Laboratory. (n.d.). Allopurinol EP Impurity F. Pharmace Research Laboratory. [Link]
-
Borer, M. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlideShare. [Link]
-
European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. [Link]
-
Intertek. (n.d.). Reference Standard Materials Program. Intertek. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH. [Link]
-
Pharmaffiliates. (n.d.). Allopurinol-Impurities. Pharmaffiliates. [Link]
-
PubChem. (n.d.). 5-Formylamino-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-4-carboxamide, 3-amino-. National Center for Biotechnology Information. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Patsnap. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Eureka. [Link]
-
JIN DUN. (n.d.). Manufacturer for Pms Aripiprazole - 3-Amino-4-pyrazole carbosamide hemisulfate. JIN DUN. [Link]
-
Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
MDPI. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
precisionFDA. (n.d.). 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. precisionFDA. [Link]
- Google Patents. (n.d.). CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
- Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
-
Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Screening of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
-
Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC. [Link]
-
Hindawi. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Hindawi. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-Formylamino-1H-pyrazole-4-carboxamide | C5H6N4O2 | CID 44819953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. edqm.eu [edqm.eu]
- 5. database.ich.org [database.ich.org]
- 6. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [lgcstandards.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. veeprho.com [veeprho.com]
- 10. CURRENTA: Reference Standard Qualification [currenta.de]
- 11. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 13. China Manufacturer for Pms Aripiprazole - 3-Amino-4-pyrazole carbosamide hemisulfate – JIN DUN manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 14. 5-(forMylaMino)-1H-pyrazole-4-carboxaMide | 22407-20-1 [chemicalbook.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. resolvemass.ca [resolvemass.ca]
Application Notes & Protocols: A Researcher's Guide to Studying Enzyme Inhibition by Pyrazole Compounds
Introduction: The Versatility of the Pyrazole Scaffold in Enzyme Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds that exhibit a wide range of biological activities.[1][2] Its unique aromatic and electronic properties, including the ability of its two adjacent nitrogen atoms to act as hydrogen bond donors and acceptors, allow for diverse and high-affinity interactions with enzyme active sites.[2] This guide provides a comprehensive overview of the principles and detailed protocols for characterizing the inhibitory effects of pyrazole-containing compounds on various enzyme classes, including kinases, dehydrogenases, and oxidases. The methodologies described herein are designed to be self-validating, providing researchers with the tools to generate robust and reproducible data.
Part 1: Foundational Assays for Characterizing Pyrazole Inhibitors
A thorough understanding of a pyrazole compound's inhibitory potential begins with foundational assays that determine its potency and preliminary mechanism of action.
IC50 Determination: Quantifying Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of a pyrazole compound required to inhibit 50% of a target enzyme's activity in vitro.[3] It is a cornerstone for structure-activity relationship (SAR) studies.[1]
Principle: The IC50 is determined by measuring enzyme activity across a range of inhibitor concentrations. The resulting data are then plotted as a dose-response curve, from which the IC50 value is calculated.[3][4] It is crucial to remember that the IC50 value is dependent on the specific assay conditions, particularly the substrate concentration.[4]
Workflow for IC50 Determination:
Caption: General workflow for determining the IC50 value of a pyrazole inhibitor.
Detailed Protocol: General IC50 Determination for a Kinase
This protocol provides a template for assessing the inhibitory activity of pyrazole compounds against a target protein kinase.
Materials:
-
Target kinase
-
Specific substrate peptide
-
ATP (Adenosine triphosphate)
-
MgCl2
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
Pyrazole test compounds
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Detection reagent (e.g., phosphospecific antibody-based system)
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing the target kinase, its specific substrate peptide, and MgCl2. The concentrations of each component should be optimized for the specific kinase.
-
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point dilution series).
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase and the diluted pyrazole compounds.
-
Include control wells:
-
0% Inhibition (Negative Control): Add DMSO instead of the pyrazole compound.
-
100% Inhibition (Positive Control): Use a known potent inhibitor for the target kinase, if available.
-
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Terminate the reaction according to the detection kit manufacturer's instructions.
-
Quantify kinase activity. A common method involves using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection system that generates a fluorescent or luminescent signal.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each pyrazole compound concentration relative to the DMSO control.[5]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using non-linear regression analysis to determine the IC50 value.[6]
-
| Parameter | Recommended Starting Range | Rationale |
| Pyrazole Concentration | 1 nM - 100 µM | A wide range is necessary to capture the full dose-response curve. |
| DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Substrate Concentration | At or below the Km value | This ensures sensitivity to competitive inhibitors. |
| ATP Concentration | At or near the Km value | Mimics physiological conditions and allows for sensitive detection of ATP-competitive inhibitors. |
Kinetic Studies: Unveiling the Mechanism of Inhibition
Once the potency of a pyrazole inhibitor has been established, kinetic studies are performed to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed).
Principle: The mechanism of inhibition is elucidated by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk (double reciprocal) plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[7]
Workflow for Determining Inhibition Mechanism:
Caption: Workflow for determining the mechanism of enzyme inhibition by a pyrazole compound.
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor competes with the substrate for the enzyme's active site.[8]
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex.
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: Lines intersect in the second or third quadrant. The inhibitor binds to a site other than the active site but can affect the binding of the substrate.[9]
Part 2: Protocols for Specific Enzyme Classes Targeted by Pyrazoles
The versatility of the pyrazole scaffold allows for the inhibition of a wide array of enzymes. The following sections provide protocols for studying the inhibition of key enzyme classes.
Alcohol Dehydrogenase (ADH) Inhibition
Pyrazole and its derivatives are well-known inhibitors of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of alcohols.[8][10][11]
Protocol: Kinetic Analysis of ADH Inhibition by a Pyrazole Compound
Principle: The activity of ADH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+.[10]
Materials:
-
Purified liver alcohol dehydrogenase (LADH)[10]
-
Ethanol (substrate)
-
NAD+ (coenzyme)
-
Pyrazole compound
-
Assay buffer (e.g., 0.1 M glycine, pH 10.0)[10]
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare the reaction mixture containing the assay buffer, NAD+ solution, and the pyrazole inhibitor at a fixed concentration.
-
Prepare a control cuvette without the pyrazole inhibitor.
-
-
Enzyme Addition:
-
Add the ADH enzyme solution to the cuvettes and briefly incubate to allow for any pre-incubation interactions.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ethanol solution.
-
Immediately begin monitoring the change in absorbance at 340 nm over time.
-
-
Data Collection:
-
Repeat the experiment with different concentrations of ethanol while keeping the inhibitor concentration constant.
-
Also, perform the experiment with varying concentrations of the pyrazole inhibitor at a fixed, non-saturating concentration of ethanol.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.
-
Construct a Lineweaver-Burk plot (1/rate vs. 1/[ethanol]) for each inhibitor concentration to determine the mode of inhibition (typically competitive for pyrazoles with ADH).[10][12]
-
Calculate the inhibition constant (Ki) from the data.[10]
-
| Component | Typical Concentration | Reference |
| NAD+ | 200-350 µM | [10][13] |
| Ethanol | 1.25 mM (can be varied) | [10][13] |
| Pyrazole Inhibitor | 25 µM (can be varied) | [10] |
Xanthine Oxidase (XO) Inhibition
Pyrazole and pyrazolopyrimidine derivatives are effective inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibition of XO is a therapeutic strategy for treating gout.[7][14]
Protocol: In Vitro Xanthine Oxidase Inhibition Assay
Principle: XO catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 293 nm.[7]
Materials:
-
Xanthine oxidase (XO) from bovine milk or other sources
-
Xanthine (substrate)
-
Pyrazole compound
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
In a cuvette, combine the assay buffer, xanthine solution, and the pyrazole inhibitor at various concentrations.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the XO enzyme solution.
-
-
Measurement:
-
Monitor the increase in absorbance at 293 nm for a set period.
-
-
IC50 and Kinetic Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both xanthine and the pyrazole inhibitor, followed by Lineweaver-Burk analysis.[7]
-
| Parameter | Typical Value | Reference |
| Xanthine Oxidase (XO) | 12 nM | |
| IC50 of Allopurinol (control) | ~0.776 µM | |
| Wavelength for Uric Acid | 293 nm |
Part 3: Advanced Characterization and In-Cellulo Validation
For promising pyrazole inhibitors, further characterization is often necessary to understand their binding mode and cellular activity.
Molecular Modeling and Docking
Computational studies, such as molecular docking, can provide valuable insights into the binding mode of pyrazole inhibitors within the enzyme's active site.[15][16] These studies can help rationalize observed SAR and guide the design of more potent and selective inhibitors.
Cell-Based Assays
Ultimately, the efficacy of a pyrazole inhibitor must be validated in a cellular context. Cell-based assays can assess the compound's ability to inhibit the target enzyme within a living system and its downstream effects on cellular processes, such as cell proliferation or signaling pathways.[17][18]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of pyrazole compounds as enzyme inhibitors. By systematically determining IC50 values, elucidating mechanisms of action, and validating activity in relevant enzyme and cellular systems, researchers can effectively advance the development of novel pyrazole-based therapeutics.
References
- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem.
- Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold - Benchchem.
- Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. - SciSpace.
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. Available at: [Link]
-
Use of a competitive inhibitor in a kinetic enzymatic method for measuring ethanol in serum. Available at: [Link]
-
Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors - Pure Help Center. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC - NIH. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. Available at: [Link]
-
Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC - PubMed Central. Available at: [Link]
-
Kinetics of pyrazole inhibition. Competitive inhibition plot for... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. - SciSpace. Available at: [Link]
-
Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety - Semantic Scholar. Available at: [Link]
-
Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC - NIH. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Available at: [Link]
-
Kinetic and e.p.r. studies on the inhibition of xanthine oxidase by alloxanthine (1 H-pyrazolo [3, 4-d] pyrimidine-4,6-diol) - PubMed. Available at: [Link]
-
IC50 of the most active compounds. To calculate half maximal inhibitory... - ResearchGate. Available at: [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis Online. Available at: [Link]
-
IC50 - Wikipedia. Available at: [Link]
-
50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. protein.bio.msu.ru [protein.bio.msu.ru]
- 8. scbt.com [scbt.com]
- 9. [PDF] Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Amino-1H-pyrazole-4-carboxamide
Abstract
The 3-amino-1H-pyrazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its recurrence in a multitude of biologically active compounds.[1] Its structural resemblance to purine bases makes it an exceptional template for designing antagonists of ATP-binding sites in enzymes, particularly protein kinases.[2] Derivatives of this core structure have demonstrated a vast therapeutic potential, including potent anticancer, anti-inflammatory, antimicrobial, and herbicidal activities.[3][4][5][6] This guide provides an in-depth exploration of key synthetic derivatization strategies starting from 3-amino-1H-pyrazole-4-carboxamide. It offers detailed, field-tested protocols for N-acylation and the construction of the clinically significant pyrazolo[3,4-d]pyrimidine core. The causality behind experimental choices is elucidated, and representative characterization data is provided to create a self-validating framework for researchers, scientists, and drug development professionals.
The 3-Amino-1H-pyrazole-4-carboxamide Scaffold: A Privileged Starting Point
The versatility of the 3-amino-1H-pyrazole-4-carboxamide core stems from its multiple reactive sites, which allow for systematic and diverse chemical modifications. This strategic derivatization is crucial for fine-tuning a compound's potency, selectivity, and pharmacokinetic profile (ADMET). The primary sites for modification are:
-
The 3-Amino Group: An excellent nucleophile, readily undergoing acylation, sulfonylation, Schiff base formation, and alkylation. Modifications at this position are critical for exploring the structure-activity relationship (SAR) by introducing functionalities that can form key interactions (e.g., hydrogen bonds) with target proteins.[1]
-
Pyrazole Ring Nitrogens (N1 & N2): These sites can be alkylated or arylated, which can significantly influence the molecule's orientation within a binding pocket and alter its metabolic stability.
-
The 4-Carboxamide Group: While less commonly modified directly, it can be hydrolyzed to the corresponding carboxylic acid, which opens up a new set of reactions, including esterification and amide bond coupling with various amines.
The following diagram illustrates the primary pathways for derivatization discussed in this guide.
Caption: General workflow for derivatization.
Key Synthetic Strategies and Protocols
Strategy 1: N-Acylation of the 3-Amino Group
Scientific Rationale: N-acylation is a fundamental first step in exploring the SAR of the 3-amino group. The resulting amide bond is metabolically stable and the acyl substituent can be varied to introduce different steric and electronic properties. This modification can introduce new hydrogen bond acceptors (the carbonyl oxygen) and probes for hydrophobic pockets within the target's active site. A catalyst-free approach using acetic anhydride or a base-mediated reaction with an acyl chloride are common, efficient methods.[7][8][9]
Protocol 2.1: Synthesis of N-(4-Carbamoyl-1H-pyrazol-3-yl)acetamide
This protocol details a straightforward N-acetylation using acetic anhydride.
Materials:
-
3-Amino-1H-pyrazole-4-carboxamide hemisulfate
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask, suspend 3-amino-1H-pyrazole-4-carboxamide hemisulfate (1.75 g, 5 mmol) in pyridine (20 mL).
-
Stir the suspension at room temperature to ensure it is well-dispersed.
-
Add acetic anhydride (1.5 mL, 15 mmol) dropwise to the suspension over 5 minutes. The reaction is mildly exothermic.
-
Heat the reaction mixture to 80°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
After completion, allow the mixture to cool to room temperature and then pour it into 100 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) to remove residual pyridine.
-
Recrystallize the crude product from hot ethanol to yield pure N-(4-carbamoyl-1H-pyrazol-3-yl)acetamide as a white solid.
-
Dry the product in a vacuum oven at 50°C overnight.
Data Presentation: Representative N-Acyl Derivatives
The following table summarizes results from similar N-acylation reactions using various substituted acid chlorides in the presence of a base like triethylamine.[3]
| Entry | Acyl Chloride | Product | Solvent | Yield (%) |
| 1 | Benzoyl chloride | N-(4-Carbamoyl-1H-pyrazol-3-yl)benzamide | DCM | 92 |
| 2 | 4-Chlorobenzoyl chloride | N-(4-Carbamoyl-1H-pyrazol-3-yl)-4-chlorobenzamide | DCM | 88 |
| 3 | 4-Methoxybenzoyl chloride | N-(4-Carbamoyl-1H-pyrazol-3-yl)-4-methoxybenzamide | DCM | 95 |
| 4 | Thiophene-2-carbonyl chloride | N-(4-Carbamoyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | DCM | 85 |
Yields are based on published literature and may vary.
Strategy 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
Scientific Rationale: The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a key component of ATP. This structural mimicry makes it a highly effective scaffold for competitive kinase inhibitors.[2] A robust and common synthetic route involves the initial hydrolysis of the carboxamide to a carboxylic acid, followed by cyclization with acetic anhydride to form a reactive pyrazolo[3,4-d][1][10]oxazin-4-one intermediate. This intermediate is then readily converted to a diverse library of pyrazolo[3,4-d]pyrimidin-4-ones by reacting it with various primary amines.[10]
Protocol 2.2: Two-Step Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from methodologies used to create anticancer agents.[10][11][12]
Step A: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (or its corresponding ethyl ester) (10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Reflux the mixture for 4-6 hours until TLC analysis confirms the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 3-4 by the slow addition of 2M hydrochloric acid.
-
A white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This product is often used in the next step without further purification.
Step B: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][10]oxazin-4-one
-
Suspend the dried 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (10 mmol) in acetic anhydride (25 mL).
-
Reflux the mixture for 3 hours. The solid will gradually dissolve.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Cool the residue, and a solid will precipitate. Triturate with diethyl ether, filter, and dry to obtain the pyrazolo-oxazinone intermediate.
Step C: Synthesis of the final Pyrazolo[3,4-d]pyrimidin-4-one
-
Combine the pyrazolo-oxazinone intermediate from Step B (5 mmol) and the desired primary amine (e.g., methylamine, 6 mmol) in glacial acetic acid (20 mL).
-
Reflux the mixture for 5-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure product.
Application Highlight: Targeting Kinase Signaling in Cancer
Derivatives of 3-amino-1H-pyrazole-4-carboxamide, particularly the pyrazolo[3,4-d]pyrimidines, are potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][2] These small molecules act by competing with ATP for the enzyme's binding site, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. Compound 8t , a novel 1H-pyrazole-3-carboxamide derivative, showed potent inhibitory activity against FLT3, CDK2, and CDK4 kinases, which are crucial targets in acute myeloid leukemia (AML).[13][14]
Caption: Targeting a kinase cascade.
The diagram above illustrates a simplified signaling pathway where a pyrazole-based inhibitor blocks the initial kinase (like FLT3), preventing the signal from propagating through the cascade and ultimately halting uncontrolled cell proliferation.
Characterization of Synthesized Derivatives
All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful incorporation of new functional groups. For example, in N-acylation, the appearance of a new singlet around 2.1-2.3 ppm in the ¹H NMR spectrum is indicative of the acetyl methyl group.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For instance, the formation of an amide will show a characteristic C=O stretch between 1650-1700 cm⁻¹.[8]
-
Melting Point: To assess the purity of the final crystalline product.
Data Presentation: Representative Spectroscopic Data for 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile (a related derivative) [15]
| Technique | Observed Data |
| ¹H-NMR (DMSO-d₆) | δ = 12.16 (br s, 1H, NH), 7.80 (d, 2H, arom-H), 7.41-7.46 (m, 3H, arom. H), 6.50 (s, 2H, NH₂) |
| IR (cm⁻¹) | 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) |
| MS (m/z) | 184 (M)⁺ |
Conclusion
3-Amino-1H-pyrazole-4-carboxamide is a remarkably versatile and powerful scaffold for the synthesis of novel derivatives in drug discovery. The strategic modification of its functional groups, particularly through N-acylation and cyclization to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, provides a robust platform for generating compound libraries with diverse biological activities. The protocols and strategies outlined in this guide offer a solid foundation for the rational design and synthesis of next-generation therapeutic agents.
References
- Benchchem. Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery. Benchchem.
- Abdel-Wahab, B. F., et al. (2012). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed.
- Abdellatif, K. R. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules.
- Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Karimi-Jaberi, Z., & Biazar, E. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry.
- Gomaa, H. A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
- Gomaa, H. A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health (NIH).
- Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- N/A. (2023). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate.
- El-Damasy, A. K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH).
- Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Chem-Impex International. 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Chem-Impex.
- Wang, F., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
- Chigurupati, S., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central.
- Iadonisi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
- N/A. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.
- İnci, B., et al. (2012). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed.
- Gümüş, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH).
- Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ResearchGate.
- Wang, F., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
-
National Center for Biotechnology Information. 1H-Pyrazole-4-carboxamide, 3-amino-. PubChem. Available from: [Link]
- Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate.
- N/A. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Patsnap.
-
National Center for Biotechnology Information. 3-Amino-4-carboxamidopyrazole hemisulfate. PubChem. Available from: [Link]
- ChemBK. 3-Aminopyrazole-4-carboxamide hemisulphate. ChemBK.
- Shinde, S., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
- Boumoud, B., et al. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry.
- N/A. N-Acylation Reactions of Amines. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 3-(Formylamino)-1H-pyrazole-4-carboxamide
Welcome to the technical support center for the synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazole derivative. The following troubleshooting guides and frequently asked questions are based on established synthetic protocols and field-proven insights to ensure your success in the laboratory.
I. Synthesis Overview: The Formylation of 3-Amino-1H-pyrazole-4-carboxamide
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical compounds, including as an impurity standard for Allopurinol.[1][2] The most common and effective method involves the N-formylation of 3-amino-1H-pyrazole-4-carboxamide. This is typically achieved using a potent formylating agent, often generated in situ, such as acetic formic anhydride (AFA).[3][4][5]
The primary reaction involves the nucleophilic attack of the amino group of the pyrazole substrate on the electrophilic formyl group of the formylating agent. Understanding the nuances of this reaction is key to troubleshooting and optimization.
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a common frustration, often stemming from several critical factors. Let's break down the potential culprits and how to address them systematically.
1. Inefficient Generation of the Formylating Agent:
-
The Cause: The formylating agent, acetic formic anhydride (AFA), is typically generated in situ from formic acid and acetic anhydride.[3][5] This reaction is exothermic and temperature-sensitive. If the temperature is not properly controlled, the AFA can decompose.[5]
-
The Solution:
-
Temperature Control: Prepare the AFA in a separate flask cooled in an ice bath. Slowly add acetic anhydride to an excess of formic acid while maintaining the temperature below 10 °C.[3]
-
Fresh Reagents: Use fresh, high-purity formic acid and acetic anhydride. Water contamination will hydrolyze the anhydrides, reducing the concentration of the active formylating agent.
-
2. Suboptimal Reaction Conditions:
-
The Cause: The formylation of the aminopyrazole is also temperature-dependent. Running the reaction at too low a temperature can lead to incomplete conversion, while excessively high temperatures can promote side reactions or decomposition of the product.
-
The Solution:
-
Controlled Addition: Add the freshly prepared AFA solution slowly to the solution of 3-amino-1H-pyrazole-4-carboxamide, also maintained at a low temperature (e.g., 0 °C).[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[6] This will help you determine the optimal reaction time and prevent premature or unnecessarily long reaction times that could lead to side product formation.
-
3. Inefficient Product Isolation:
-
The Cause: The work-up procedure is critical for isolating the final product. Incomplete precipitation or loss of product during filtration and washing can significantly impact the final yield.[6]
-
The Solution:
-
Precipitation: After the reaction is complete, the product is often precipitated by adjusting the pH or by adding a non-solvent. Ensure complete precipitation by allowing sufficient time and appropriate temperatures.
-
Washing: Wash the collected solid with a cold, appropriate solvent to remove impurities without dissolving a significant amount of the desired product.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| AFA Generation Temp. | Room Temperature | 0-10 °C | Minimizes decomposition of the unstable acetic formic anhydride.[5] |
| Reagent Addition | Rapid Addition | Slow, dropwise addition | Controls the exothermic reaction and maintains a consistent temperature. |
| Reaction Monitoring | Fixed Time | TLC Monitoring | Ensures the reaction goes to completion without forming excess byproducts.[6] |
| Work-up | Direct Filtration | Controlled Precipitation | Maximizes the recovery of the solid product from the reaction mixture. |
Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge that can complicate purification and reduce the overall yield. Here are the likely culprits and strategies to mitigate them.
1. Di-formylation or Acetylation:
-
The Cause: While AFA is a selective formylating agent, under certain conditions, the pyrazole ring nitrogen or the carboxamide nitrogen could potentially be formylated or even acetylated. The formyl group is generally more reactive and less sterically hindered than the acetyl group, favoring formylation.[3]
-
The Solution:
-
Stoichiometry: Use a controlled excess of the formylating agent (typically 1.5-2.5 equivalents of acetic anhydride to 3-5 equivalents of formic acid).[3] A large excess may lead to side reactions.
-
Temperature Control: Maintaining a low reaction temperature (0 °C) enhances the selectivity of the formylation.
-
2. Unreacted Starting Material:
-
The Cause: Incomplete reaction is a straightforward cause of impurity.
-
The Solution:
-
Reaction Time: As mentioned, monitor the reaction by TLC to ensure all the starting material is consumed.
-
Efficient Mixing: Ensure the reaction mixture is well-stirred to promote contact between the reactants.
-
Q3: The purification of my final product is difficult. What are the best practices for obtaining high-purity this compound?
A3: Effective purification is essential to obtain a product that meets analytical standards.
1. Recrystallization:
-
The Cause: The crude product may contain residual reagents, side products, or salts.
-
The Solution:
-
Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of pyrazole derivatives include ethanol, water, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form well-defined crystals. Filter the crystals and wash with a small amount of cold solvent.
-
2. Column Chromatography:
-
The Cause: For impurities with similar solubility profiles to the product, recrystallization may not be sufficient.
-
The Solution:
-
Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen to provide good separation between the product and impurities on a TLC plate before scaling up to a column. A mixture of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol) is often a good starting point.
-
Caption: A decision tree for troubleshooting common synthesis problems.
III. Frequently Asked Questions (FAQs)
Q: What is the mechanism of formylation using acetic formic anhydride?
A: Acetic formic anhydride is a mixed anhydride. The formyl carbon is more electrophilic than the acetyl carbon due to the electron-donating effect of the methyl group on the acetyl side. Therefore, the amino group of the 3-amino-1H-pyrazole-4-carboxamide preferentially attacks the formyl carbonyl group, leading to the formation of the formylated product and acetic acid as a byproduct.
Q: Are there alternative formylating agents I can use?
A: While AFA is highly effective, other formylating agents can be used, such as:
-
Formic acid alone: This typically requires higher temperatures and longer reaction times, and may result in lower yields.
-
Triethyl orthoformate: This can also be used, sometimes in the presence of a catalyst.[7][8]
-
N,N-Dimethylformamide (DMF) with a dehydrating agent: For example, using phosphoryl chloride (Vilsmeier-Haack reaction) can be effective for certain substrates.[9]
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Acetic anhydride and formic acid are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction to generate AFA is exothermic. Ensure proper cooling and slow addition of reagents to prevent the reaction from becoming uncontrollable.
-
Acetic formic anhydride is thermally unstable. It can decompose, releasing carbon monoxide gas.[5] It is recommended to prepare it fresh and use it immediately. Do not store it in a sealed container.[10]
Q: How do I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing the presence of the formyl proton and the correct number of protons and carbons in the expected chemical environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the C=O stretches of the amide and formyl groups, and N-H stretches.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
We trust this technical guide will be a valuable resource in your synthesis of this compound. Should you have further questions, do not hesitate to reach out to our technical support team.
References
-
Wikipedia. Acetic formic anhydride. [Link]
-
Organic Syntheses. Acetic Formic Anhydride. [Link]
- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
- Google Patents.
-
PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
- Google Patents.
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 8. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-Formamidopyrazole-4-carboxamide
Welcome to the technical support guide for 3-Formamidopyrazole-4-carboxamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the integrity and purity of your compound for downstream applications.
Introduction to 3-Formamidopyrazole-4-carboxamide
3-Formamidopyrazole-4-carboxamide is a key heterocyclic intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to Allopurinol, a drug used in the treatment of gout.[1] The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, found in compounds with applications as fungicides and kinase inhibitors.[2][3][4] Given its importance, achieving high purity is critical for the validity of research findings and the safety of final drug products.
The synthesis often involves multi-step reactions starting from materials like malononitrile, triethyl orthoformate, and hydrazine hydrate, followed by cyclization and salt formation.[5][6][7] This process can introduce a range of impurities, including unreacted starting materials, reaction intermediates, and side-products, making purification a non-trivial step. This guide addresses these challenges directly.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to provide direct answers to the most common issues encountered during the purification of 3-Formamidopyrazole-4-carboxamide.
Q1: My initial purity is low after synthesis. What are the most probable impurities?
Answer: The impurity profile is intrinsically linked to the synthetic route employed. For typical syntheses involving the cyclization of a cyanoacetamide derivative with hydrazine, common impurities include:
-
Unreacted Starting Materials: Residual malononitrile, triethyl orthoformate, and hydrazine hydrate can carry through.
-
Acyclic Intermediates: Incomplete cyclization can leave behind intermediates such as 3-morpholino-2-cyanoacrylamide.[1]
-
Side-Products: Side reactions can generate isomers or related pyrazole derivatives.
-
Inorganic Salts: If the synthesis involves a salt form, such as the hemisulfate, residual sulfuric acid or other salts from workup steps may be present.[5][6]
Expert Insight: The first step in effective purification is to understand the potential contaminants. We recommend running a preliminary analysis of your crude product using Thin Layer Chromatography (TLC) against known standards of your starting materials to quickly identify carry-over.
Q2: I'm having trouble with recrystallization. My compound either "oils out" or fails to crystallize. What should I do?
Answer: Recrystallization is a powerful technique that relies on the solubility difference of your compound and its impurities in a given solvent at different temperatures.[8] When it fails, it's typically an issue with solvent selection or technique.
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming a crystal lattice. Failure to crystallize often means the compound is too soluble even at low temperatures, or that impurities are inhibiting crystal formation.
Troubleshooting Protocol: Solvent Screening for Recrystallization
-
Preparation: Place ~20-30 mg of your crude 3-Formamidopyrazole-4-carboxamide into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Polar Protic: Water, Ethanol, Methanol
-
Polar Aprotic: Acetone, Ethyl Acetate
-
Non-Polar: Hexane, Toluene (less likely to be primary solvents but useful in solvent/anti-solvent systems)
-
-
Solubility Test:
-
Ideal Single Solvent: The compound should be largely insoluble at room temperature but dissolve completely upon heating near the solvent's boiling point.[8]
-
Solvent/Anti-Solvent Pair: If no single solvent is ideal, find a "solvent" in which the compound is highly soluble (e.g., Methanol) and an "anti-solvent" in which it is insoluble (e.g., Hexane or Water).[9]
-
-
Execution (Solvent/Anti-Solvent Method): a. Dissolve the crude product in the minimum amount of the hot "solvent". b. Slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). c. Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again. d. Remove from heat and allow to cool slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization. e. Once at room temperature, cool further in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent or the anti-solvent to remove residual soluble impurities. Several synthesis patents note washing the final product with cold water and/or acetone.[1][7]
Q3: Recrystallization is not sufficient to remove a stubborn impurity. How should I approach column chromatography?
Answer: Column chromatography is the method of choice when recrystallization fails, especially for separating compounds with similar polarities.[10] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through.[11]
Expert Insight: The key to successful column chromatography is selecting a solvent system (mobile phase) that provides good separation on a TLC plate first. An ideal spot on the TLC plate for the desired compound should have a retention factor (Rf) of 0.25-0.35 . This provides the best balance for separation on a column.
Step-by-Step Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC):
-
Prepare several eluent systems of varying polarity. Common systems for pyrazole carboxamides include Ethyl Acetate/Hexane and Methanol/Dichloromethane.[12][13]
-
Spot your crude mixture on a TLC plate and develop it in each solvent system.
-
Identify the system that gives your target compound an Rf of ~0.3 and separates it well from impurities.
-
-
Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand. b. In a beaker, mix silica gel with your chosen eluent to form a consistent, bubble-free slurry. c. Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[14] d. Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the silica bed never runs dry.[14] e. Add another layer of sand on top of the packed silica bed to prevent disruption during sample loading.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[15]
-
-
Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate. c. Collect the eluting solvent in a series of numbered test tubes or flasks (fractions). d. Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under a UV lamp. e. Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator.
Data Presentation: Recommended Solvent Systems
| Impurity Profile | Recommended Starting Solvent System | Rationale & Tips |
| Non-polar impurities | 20-40% Ethyl Acetate in Hexane | Start with low polarity to elute non-polar compounds first. Gradually increase the percentage of Ethyl Acetate to elute your product. |
| Polar impurities | 80-100% Ethyl Acetate in Hexane | Use a higher polarity eluent to move your product down the column while more polar impurities remain strongly adsorbed to the silica. |
| Very polar impurities | 1-5% Methanol in Dichloromethane | For highly polar compounds that do not move with Ethyl Acetate. Caution: Using more than 10% methanol can dissolve the silica gel.[13] |
Q4: How can I reliably assess the purity of my final product?
Answer: A combination of analytical techniques is necessary to confirm both the identity and purity of your 3-Formamidopyrazole-4-carboxamide.
-
Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance is the gold standard for structural confirmation. The presence of unexpected peaks in the NMR spectrum indicates impurities. The integration of peaks can also provide a quantitative estimate of purity against a known standard.[2]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass that can confirm the elemental composition.[2]
-
Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity. A pure sample should ideally show a single peak. TLC, as mentioned earlier, is a quick qualitative check.
-
Spectrophotometry (UV-Vis): UV-Vis spectroscopy can be used for quantitative analysis and to detect impurities that have different chromophores than the main compound.[16]
Visualized Workflow: Purification Strategy
The following diagram outlines a logical workflow for purifying crude 3-Formamidopyrazole-4-carboxamide.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 6. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. columbia.edu [columbia.edu]
- 11. Khan Academy [khanacademy.org]
- 12. jocpr.com [jocpr.com]
- 13. Chromatography [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Chromatography [chem.rochester.edu]
- 16. ijrar.org [ijrar.org]
Technical Support Center: Navigating Solubility Challenges of Pyrazole-4-Carboxamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common hurdles in the development of pyrazole-4-carboxamide derivatives: poor aqueous solubility. The unique physicochemical properties of the pyrazole scaffold, while beneficial for biological activity, often create significant formulation challenges.[1][2] This resource provides a logical, experience-driven framework for diagnosing, troubleshooting, and overcoming these issues to advance your research.
Frequently Asked Questions (FAQs): First-Line Solubility Troubleshooting
This section addresses the most immediate questions researchers face when encountering solubility problems with their pyrazole-4-carboxamide series.
Question 1: Why are my pyrazole-4-carboxamide compounds consistently showing low aqueous solubility?
Answer: The low solubility of this class of compounds is typically rooted in its fundamental molecular structure and solid-state properties. Several factors contribute to this:
-
High Crystal Lattice Energy: The planar, aromatic nature of the pyrazole ring allows for efficient packing in a crystal lattice.[1][2] This tight packing is stabilized by strong intermolecular forces (van der Waals, π-π stacking), which must be overcome by the solvent for dissolution to occur. The energy required to break this stable crystal structure is often high, leading to low solubility.
-
Molecular Rigidity and Hydrophobicity: The core scaffold is rigid and often substituted with lipophilic groups to enhance target binding. The carboxamide linker, while capable of hydrogen bonding, contributes to this rigidity.
-
Intermolecular Hydrogen Bonding: The carboxamide moiety contains both hydrogen bond donors (-NH) and acceptors (C=O), which can lead to strong self-association in the solid state, further stabilizing the crystal lattice and impeding solvation by water.
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Root causes of poor pyrazole-4-carboxamide solubility.
Question 2: My compound won't dissolve for my initial in vitro assay. What are the immediate steps I can take?
Answer: When a compound precipitates upon dilution of a concentrated DMSO stock into an aqueous assay buffer, this is often termed "fall-out." Here is a sequence of troubleshooting steps:
-
Lower the Final DMSO Concentration: The most common cause is exceeding the solubility limit of your compound in a mixed solvent system. Aim for a final DMSO concentration of ≤1% in your assay buffer; ideally, keep it below 0.5%.[3]
-
Adjust Stock Concentration & Dilution Scheme: Instead of a single large dilution from a very high concentration stock (e.g., 1:1000 from 100 mM), use an intermediate dilution step. For example, dilute a 10 mM stock 1:10 in DMSO, then 1:100 in assay buffer. This gradual change in solvent polarity can prevent shock precipitation.
-
Incorporate Co-solvents or Surfactants: If lowering DMSO is insufficient, consider adding solubilizing excipients to your assay buffer.
-
Check the pH of Your Assay Buffer: If your compound has an ionizable group (an acidic or basic pKa), its solubility will be pH-dependent. For acidic compounds, increasing the pH will increase solubility, while for basic compounds, lowering the pH will increase solubility.[3] Most pyrazole-4-carboxamides are neutral, but substituents can alter this.
Question 3: How can I reliably measure the solubility of my compound to get consistent, comparable data?
Answer: Inconsistent data often stems from not allowing the system to reach thermodynamic equilibrium. The gold-standard method is the Shake-Flask Method , which measures thermodynamic solubility.[2]
Visual inspection is not sufficient. You must quantify the amount of dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS. This protocol ensures you are measuring the true equilibrium solubility, which is essential for making informed decisions about formulation development. For a detailed methodology, see Protocol 1: Determination of Thermodynamic Solubility .
Troubleshooting Guide: Advanced Solubilization Strategies
When simple formulation adjustments are insufficient, more advanced strategies are required. This section provides guidance on common issues encountered with these techniques.
Issue: My compound is neutral and has no ionizable groups, so salt formation is not an option. What is the next logical step for chemical modification?
Answer: For non-ionizable compounds, the prodrug approach is a powerful chemical modification strategy.[5] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[6]
The strategy involves attaching a polar, water-soluble "promoieity" to your pyrazole-4-carboxamide. This increases the aqueous solubility of the overall molecule for administration.
-
Causality: By masking a key functional group with a hydrophilic moiety (e.g., a phosphate, amino acid, or polyethylene glycol chain), you fundamentally change the molecule's physicochemical properties to favor dissolution in aqueous media.[6][7] Once absorbed, endogenous enzymes (like phosphatases or esterases) cleave the promoiety, releasing your active compound at or near the site of action.[6]
-
Example: A common approach is to create a phosphate ester prodrug if a hydroxyl group is present on your molecule, or an amino acid conjugate on a carboxylic acid. This strategy has been successfully used to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidines for anticancer therapy.[6]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: The prodrug strategy workflow for enhancing solubility.
Issue: I need a formulation for an in vivo animal study, but simple co-solvents are causing toxicity or are insufficient. What formulation technologies should I explore?
Answer: When simple vehicles are not viable, you must turn to advanced formulation platforms that alter the physical state of the drug. The two most common and effective approaches for preclinical development are amorphous solid dispersions and cyclodextrin complexation.
-
Amorphous Solid Dispersions (ASDs):
-
What It Is: An ASD is a formulation where the drug is molecularly dispersed in a non-crystalline (amorphous) state within a hydrophilic polymer matrix.[1][8]
-
Why It Works (Causality): Crystalline drugs must expend energy to break their crystal lattice before they can dissolve. By formulating the drug in a high-energy amorphous state, this energy barrier is removed, leading to a phenomenon known as "super-saturation" where the aqueous concentration of the drug can temporarily exceed its equilibrium solubility, significantly enhancing the driving force for absorption.[9][10] The polymer matrix prevents the drug from recrystallizing.[8]
-
Common Techniques: For lab scale, solvent evaporation is common.[11] For larger scale, spray drying and hot-melt extrusion are industry standards.[8][12]
-
Troubleshooting: A key challenge is the physical stability of the amorphous state. The drug may recrystallize over time, especially in the presence of heat or humidity.[13] Proper polymer selection (e.g., PVP, HPMC-AS) is critical to inhibit this.[13]
-
-
Cyclodextrin Complexation:
-
What It Is: Cyclodextrins are cone-shaped oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[9]
-
Why It Works (Causality): Your poorly soluble pyrazole-4-carboxamide can be encapsulated within the lipophilic core of the cyclodextrin molecule. The resulting "inclusion complex" has a hydrophilic exterior, which allows it to dissolve readily in water, effectively shuttling the drug molecule into solution.[4][9]
-
Common Excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in preclinical and clinical formulations due to its high aqueous solubility and safety profile.[4]
-
Troubleshooting: Not all molecules fit well into the cyclodextrin cavity. The stoichiometry of the complex (e.g., 1:1 or 1:2 drug:cyclodextrin) must be determined, and there is a limit to how much drug can be solubilized by this method.
-
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Key Advantages | Common Challenges & Considerations |
| Co-solvents (e.g., PEG400, DMSO) | Increases the solvating power of the bulk solvent system.[5] | Simple to prepare; suitable for early in vitro screens and some in vivo studies. | Potential for in vivo toxicity; risk of drug precipitation upon dilution.[3] |
| Prodrugs | Covalent modification to a more soluble form that converts to the active drug in vivo.[6] | Overcomes intrinsic insolubility; can improve permeability and targeting. | Requires significant synthetic chemistry effort; cleavage kinetics must be optimized.[6][7] |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state within a polymer matrix.[1][8] | Can achieve significant supersaturation, greatly increasing bioavailability.[10] | Physical instability (recrystallization); requires specialized manufacturing processes (e.g., spray drying).[13] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in a host-guest complex with a soluble exterior.[4][9] | High safety profile; well-established technology; can be used for parenteral formulations. | Limited by complexation efficiency and stoichiometry; competition with other molecules.[4] |
| Nanonization | Reduces particle size to the sub-micron range, increasing surface area for dissolution.[13][14] | Increases dissolution velocity; applicable to a wide range of compounds. | Can require specialized equipment (e.g., high-pressure homogenizers); risk of particle aggregation.[15] |
Issue: My solubility results are inconsistent from batch to batch, even though the chemical structure is confirmed to be identical.
Answer: This is a classic sign of polymorphism . Polymorphism is the ability of a compound to exist in two or more different crystal structures.[16][17]
-
Why It Matters (Causality): Different polymorphs, despite being chemically identical, can have vastly different physicochemical properties, including solubility, dissolution rate, stability, and melting point.[16] One batch of your compound may have crystallized into a highly stable, low-solubility form, while another may have produced a less stable (metastable) form with higher solubility. This can lead to extreme variability in your experimental results.
-
What to Do: It is critical to characterize the solid form of your material.
-
Primary Analysis: Use Powder X-Ray Diffraction (PXRD) to identify the crystal structure. Different polymorphs will produce distinct diffraction patterns.[16]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify different melting points and phase transitions associated with different polymorphs.[16]
-
Control: Once you identify the different forms, you must develop a crystallization process that consistently produces the desired polymorph for all subsequent studies to ensure reproducibility.
-
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the equilibrium solubility of a pyrazole-4-carboxamide compound in a specific solvent system.[2]
Materials:
-
Pyrazole-4-carboxamide compound
-
Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4)
-
Glass vials (e.g., 4 mL) with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of pelleting fine solids
-
Validated HPLC or LC-MS/MS method for quantification
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is 2-5 mg of compound per 1 mL of solvent.
-
Add a precise volume of the pre-equilibrated solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the samples for a minimum of 24 hours to ensure equilibrium is reached. For highly crystalline compounds, 48-72 hours may be necessary.
-
After equilibration, visually confirm that excess solid is still present in all vials.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent (typically the mobile phase of your analytical method) to a concentration that falls within the linear range of your calibration curve.
-
Quantify the concentration of the dissolved compound in the diluted sample using your validated analytical method.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µM.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare a small-scale amorphous solid dispersion for in vitro dissolution testing or preclinical formulation screening.
Materials:
-
Pyrazole-4-carboxamide compound (Drug)
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP), HPMC-AS)
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).[11]
-
Round-bottom flask
-
Rotary evaporator (Rotovap)
-
Vacuum oven
Procedure:
-
Determine Drug:Polymer Ratio: Common starting ratios (w/w) are 1:1, 1:3, and 1:5 drug-to-polymer.
-
Dissolution: Accurately weigh and add the calculated amounts of drug and polymer to a round-bottom flask.
-
Add the common solvent to the flask in a sufficient volume to completely dissolve both components, creating a clear solution. Gentle warming or sonication may be used to aid dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The bath temperature should be kept relatively low to minimize thermal stress on the compound.
-
Continue evaporation until a thin, solid film is formed on the inside of the flask and all solvent appears to be gone.
-
Secondary Drying: Carefully scrape the solid film from the flask. Place the resulting powder in a vacuum oven at a mild temperature (e.g., 40 °C) for 12-24 hours to remove any residual solvent.
-
Characterization (Critical Step): The resulting powder should be analyzed by PXRD to confirm that it is amorphous (i.e., shows a broad "halo" pattern instead of sharp Bragg peaks). DSC can also be used to confirm the absence of a melting peak corresponding to the crystalline drug.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Benchchem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
- ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- PubMed. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model.
- IRIS UniGe. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents.
- PMC - NIH. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
- SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015).
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Benchchem. (n.d.). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers.
- Veranova. (n.d.). Improving solubility and accelerating drug development.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubMed Central. (n.d.). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections.
- JOCPR. (n.d.). Impact of Polymorphism on Drug Formulation and Bioavailability.
- PMC - NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. veranova.com [veranova.com]
- 15. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone of modern pharmaceuticals and agrochemicals, yet their synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2][3]
This document provides in-depth, field-proven insights in a troubleshooting Q&A format. We will explore the causality behind common side reactions and offer validated protocols to overcome these challenges.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific, frequently encountered problems during pyrazole synthesis.
Issue 1: Formation of Regioisomeric Mixtures
Q: I'm performing a Knorr-type synthesis using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, and my final product is a mixture of two regioisomers that are difficult to separate. How can I control the selectivity?
A: This is the most common challenge in pyrazole synthesis.[4] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl starting material.[4][5][6] The outcome is a delicate balance of electronic, steric, and reaction-condition-dependent factors.
Root Cause Analysis:
The regiochemical outcome is dictated by the initial condensation step. The more nucleophilic nitrogen of the substituted hydrazine (typically the unsubstituted NH2) will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl.
-
Electronic Effects: Electron-withdrawing groups (like -CF3) on the dicarbonyl enhance the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack.[4][7]
-
Steric Effects: Bulky groups on either the dicarbonyl or the hydrazine will direct the reaction to the less sterically hindered carbonyl center.[4][8]
-
Reaction Conditions (pH & Solvent): This is the most powerful tool for control. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity seen under neutral or basic conditions.[4][9] The solvent choice has a profound impact; highly polar, hydrogen-bond-donating solvents can stabilize intermediates differently, steering the reaction toward a single isomer.[7]
Diagram: Competing Pathways for Regioisomer Formation
Caption: Competing reaction pathways in pyrazole synthesis.
Solutions & Protocols:
-
Solvent Optimization (Proven Method): The use of fluorinated alcohols as solvents can dramatically improve regioselectivity. These solvents, through strong hydrogen bonding, can selectively stabilize the key transition state leading to one isomer. A study published in The Journal of Organic Chemistry demonstrated a shift from a 36:64 isomer ratio in ethanol to >99:<1 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for a fluorinated diketone.[7]
-
Protocol: Dissolve the 1,3-dicarbonyl (1.0 eq) in HFIP (approx. 0.5 M). Slowly add the substituted hydrazine (1.1 eq). Stir at room temperature for 45 minutes to 2 hours, monitoring by TLC or LC-MS.[7]
-
-
pH Control:
-
Acidic Conditions: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops per 3 mmol of reactant) to your reaction in a standard solvent like ethanol or 1-propanol.[9][10] This often favors one isomer, though the direction depends on the specific substrates.
-
Basic Conditions: Conversely, using a base like KOtBu can promote a different regioselective pathway.[11]
-
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to RT) to favor the kinetically controlled product, which may be a single isomer. Higher temperatures can lead to an equilibrium mixture.
Troubleshooting & Validation Summary Table
| Parameter | Condition to Test | Expected Outcome | How to Validate |
| Solvent | Ethanol vs. TFE vs. HFIP | Increased selectivity, often favoring one isomer almost exclusively in HFIP.[7] | 1H NMR, GC-MS[12][13] |
| pH | Neutral vs. Acetic Acid (cat.) | May reverse or significantly improve selectivity.[4] | Compare crude isomer ratios by NMR. |
| Temperature | 80 °C vs. Room Temp vs. 0 °C | Lower temperatures may favor the kinetic product, improving the ratio. | Analyze product ratios at different time points. |
Issue 2: Formation of Pyrazolone Side Products
Q: I am reacting a β-ketoester with hydrazine to synthesize a 5-hydroxypyrazole, but I am isolating a stable pyrazolone instead. Is this expected, and can I prevent it?
A: Yes, this is an expected and often unavoidable outcome. The product you are isolating, a pyrazolone, is a keto tautomer of the desired 5-hydroxypyrazole.[10][14] In most cases, the pyrazolone form is thermodynamically more stable.
Root Cause Analysis:
The reaction between a β-ketoester and a hydrazine first involves condensation at the more reactive ketone carbonyl to form a hydrazone intermediate. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of alcohol to form the pyrazolone ring.[10][15]
While the enol tautomer (5-hydroxypyrazole) would be aromatic, the pyrazolone (keto) form is often the major tautomer observed, especially in the solid state.[10]
Solutions:
-
Accept the Tautomer: For most applications, the pyrazolone is the compound used in subsequent steps. It is crucial to correctly characterize the product as the pyrazolone tautomer.
-
Drive Aromatization (If required): While the pyrazolone is stable, subsequent reactions can sometimes be performed under conditions that favor reaction through the aromatic enol tautomer. Forcing the equilibrium is difficult, but derivatization of the hydroxyl group (e.g., O-alkylation) can trap the enol form if desired.
Issue 3: N-Alkylation of the Pyrazole Product
Q: My pyrazole synthesis works, but I'm seeing a significant amount of a side product where the pyrazole N-H has been alkylated by my alkyl halide starting material (used in a separate, upstream step) or another electrophile in the mixture. How can I avoid this?
A: This is a common issue because the pyrazole ring's nitrogen atoms are nucleophilic and can react with electrophiles.[16] Controlling this side reaction is crucial, as separating the N-alkylated product from the desired N-H pyrazole can be challenging.
Root Cause Analysis:
The N-H proton of pyrazole is weakly acidic, and in the presence of a base (even a mild one), it can be deprotonated to form a highly nucleophilic pyrazolate anion. This anion will readily react with any available electrophiles, such as residual alkyl halides or even α,β-unsaturated ketones (via aza-Michael addition).[16][17]
Solutions & Protocols:
-
Stoichiometry and Order of Addition: Ensure no excess electrophilic reagents are carried over into the pyrazole formation step. The most robust solution is to purify the starting materials before the cyclization reaction.
-
Protecting Group Strategy: If the pyrazole N-H is desired but a reactive electrophile must be present, consider a protecting group strategy. However, this adds steps to the synthesis.
-
Use a Masked Alkylating Agent: For controlled N-alkylation where regioselectivity is also a concern, modern methods use sterically bulky masked reagents. For example, using α-halomethylsilanes as methylating agents has been shown to give >99:1 regioselectivity for N1 methylation, which can be followed by a clean deprotection step.[18]
-
pH Control During Workup: During the reaction workup, avoid strongly basic conditions if unreacted electrophiles might be present. An acidic wash can protonate the pyrazole, rendering it non-nucleophilic, and can also help remove excess hydrazine.[19]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for pyrazoles? The most prevalent method is the cyclocondensation of a hydrazine with a 1,3-difunctional compound.[20] Key variations include:
-
Knorr Pyrazole Synthesis: Reaction of a 1,3-dicarbonyl compound with a hydrazine.[5][10]
-
Reaction with β-Ketoesters: A subset of the Knorr synthesis that yields pyrazolones.[15]
-
Reaction with α,β-Unsaturated Carbonyls: Hydrazine reacts via a Michael addition followed by cyclization and oxidation to yield the pyrazole.[1][20][21]
-
1,3-Dipolar Cycloaddition: Reaction of diazo compounds with alkynes.[20][22]
Q2: How can I effectively separate and identify pyrazole isomers and impurities? A multi-technique approach is essential for validation.
Analytical Technique Comparison
| Technique | Application for Pyrazole Synthesis | Strengths | Limitations |
| 1H/13C NMR | Primary tool for structural confirmation and isomer ratio determination. | Provides unambiguous structural information. qNMR can determine absolute purity.[13] | Low sensitivity; may not detect trace impurities. |
| LC-MS | Routine analysis for reaction monitoring and purity assessment. | High sensitivity and selectivity; provides molecular weight confirmation.[13] | UV response varies; requires reference standards for quantification. |
| GC-MS | Excellent for separating volatile isomers like methylpyrazoles.[12] | High resolution for isomers; provides structural data from fragmentation.[12] | Not suitable for non-volatile or thermally unstable compounds. |
| Column Chromatography | Primary method for preparative separation of regioisomers. | Scalable for purification. | Can be difficult if isomers have very similar polarities (Rf values).[23] |
| HPLC | Analytical or preparative separation, especially for challenging mixtures. | Higher resolving power than column chromatography; chiral phases can separate enantiomers.[23] | Higher cost and complexity. |
Protocol: Optimizing Column Chromatography for Isomer Separation If your isomers are co-eluting, the issue is poor selectivity in your chosen solvent system.[23]
-
TLC Optimization: Screen various solvent systems. Start with a standard mobile phase (e.g., Ethyl Acetate/Hexanes) and systematically vary the polarity. If separation is still poor, try adding a third solvent with different properties (e.g., a small amount of methanol or dichloromethane).
-
Dry Loading: To ensure a sharp starting band, pre-adsorb your crude material onto a small amount of silica gel before loading it onto the column. This is superior to loading in a strong solvent.[23]
-
Shallow Gradient: Use a very slow, shallow gradient of the eluent to maximize the separation between closely eluting spots.
Q3: My reaction has stalled or resulted in a very low yield. What are the first things to check?
A: Low yields can often be traced back to fundamental issues before considering complex side reactions.[24]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
-
Purity of Starting Materials: Impurities in reactants, especially the aminopyrazole or dicarbonyl, can inhibit the reaction.[24] Always use purified starting materials.
-
Reaction Conditions: Ensure the temperature is optimal and the reaction has been allowed to run for a sufficient amount of time. Monitor progress using TLC or LC-MS.[24] Some reactions require heating, while others proceed at room temperature.[24]
-
Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or verify the quality of your reagent.
-
Catalyst: If using a catalyst (e.g., acid, Lewis acid), ensure it has not been deactivated.[24]
References
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. BenchChem.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. BenchChem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Beilstein-Institut.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. BenchChem.
- Column chromatography conditions for separating pyrazole isomers - Benchchem. BenchChem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. National Institutes of Health.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Application Notes and Protocols for the Analytical Detection of Methylpyrazole Isomers - Benchchem. BenchChem.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. BenchChem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Institutes of Health.
- A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Validation - Benchchem. BenchChem.
- (PDF) A one-step synthesis of pyrazolone - ResearchGate. ResearchGate.
- Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives - ResearchGate. ResearchGate.
- Knorr Pyrazole Synthesis - Chem Help Asap. Chem Help Asap.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. American Chemical Society.
- Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles - PubMed. National Institutes of Health.
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. BenchChem.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. American Chemical Society.
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Pharmaguideline.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. National Institutes of Health.
- Knorr Pyrazole Synthesis - J&K Scientific LLC. J&K Scientific.
- Knorr pyrazole synthesis - Name-Reaction.com. Name-Reaction.com.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. National Institutes of Health.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. National Institutes of Health.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. National Institutes of Health.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI.
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. societachimica.it [societachimica.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 22. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazole Carboxamide Synthesis
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important chemical scaffold. Pyrazole carboxamides are foundational in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a critical step in discovery and development.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, common failure points, and logical troubleshooting strategies. The content is structured to follow the typical synthetic workflow, from building the pyrazole core to the final amide coupling and purification.
General Synthetic Strategy
The most versatile and commonly employed route to pyrazole carboxamides is a two-stage process.[1] First, the pyrazole ring, functionalized with a carboxylic acid or its ester precursor, is constructed. This is frequently achieved via a cyclocondensation reaction, such as the Knorr pyrazole synthesis.[1] The second stage involves the crucial amide bond formation between the pyrazole carboxylic acid and a desired amine.
Below is a general overview of this synthetic workflow.
Caption: General workflow for pyrazole carboxamide synthesis.[1]
Part 1: Troubleshooting Pyrazole Core Synthesis
The stability and purity of your pyrazole carboxylic acid are paramount for a successful amide coupling. Issues at this stage will invariably complicate downstream steps.
Q1: My Knorr cyclocondensation reaction to form the pyrazole-carboxylate ester has a very low yield. What's going wrong?
Answer: Low yields in this step typically stem from three areas: reaction conditions, starting material quality, or side reactions.
-
Causality - Reaction Conditions: The condensation is acid-catalyzed and driven by the removal of water.[1]
-
Insufficient Catalyst: Ensure you are using a catalytic amount of a suitable acid, like glacial acetic acid.[1] Its role is to protonate the carbonyl, activating it for nucleophilic attack by the hydrazine.
-
Temperature and Time: These reactions often require reflux to drive the dehydration/cyclization.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Reactions can take anywhere from 2 to 6 hours.[1]
-
Solvent Choice: Ethanol is a common and effective solvent.[1] Ensure it is of sufficient purity.
-
-
Causality - Starting Materials:
-
Hydrazine Instability: Hydrazine derivatives can be unstable. Use a fresh bottle or a recently opened one. If using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine for the reaction.
-
Ketoester Quality: β-ketoesters can undergo self-condensation or exist in equilibrium with their enol form. Purity is key.
-
-
Causality - Side Reactions: The formation of regioisomers is a common issue, especially with substituted hydrazines and unsymmetrical dicarbonyls. The reaction of phenylhydrazine with a 1,3-diketone, for instance, can lead to two different pyrazole isomers depending on which carbonyl the more nucleophilic NH2 group attacks first.[3] Characterize your crude product carefully by ¹H NMR to check for isomeric impurities.
Q2: The hydrolysis (saponification) of my pyrazole-carboxylate ester is incomplete or leads to decomposition.
Answer: Ester hydrolysis to a carboxylic acid seems straightforward but can be problematic with heterocyclic systems. The key is balancing reactivity with the stability of the pyrazole ring.
-
For Incomplete Reaction:
-
Stoichiometry: Use a sufficient excess of the base (typically 1.5 to 3.0 equivalents of LiOH or NaOH).[1]
-
Solvent System: A mixture of THF and water is common, as it helps solubilize both the organic ester and the inorganic base.[1]
-
Temperature: While many hydrolyses run at room temperature, gentle heating (e.g., 40-50 °C) can be necessary to drive the reaction to completion.[1] Monitor carefully by TLC until all the starting ester is consumed.
-
-
For Decomposition:
-
Harsh Conditions: Pyrazole rings can be sensitive to strong acids or bases at high temperatures. If you observe significant decomposition (indicated by a dark color change or multiple unidentifiable spots on TLC), reduce the temperature or the concentration of the base.
-
Alternative: Acidic Hydrolysis: While basic hydrolysis is more common, acidic hydrolysis can sometimes be cleaner. However, stopping the subsequent hydrolysis of the amide intermediate can be challenging under acidic conditions.[4][5]
-
Part 2: Troubleshooting the Amide Coupling Step
This is the most frequent point of failure. A successful amide coupling depends on the effective activation of the carboxylic acid. There are two primary strategies: conversion to a highly reactive acid chloride or in-situ activation with coupling reagents.
Q3: When should I use the acid chloride method versus a peptide coupling reagent like EDC?
Answer: This choice depends on the stability of your substrates, the desired scale, and cost.
| Coupling Method | Pros | Cons | Key Considerations |
| Acid Chloride (via SOCl₂, (COCl)₂)[1][6] | - Highly reactive, drives reactions to completion. - Inexpensive reagents. - Byproducts (SO₂, HCl, CO, CO₂) are volatile. | - Harsh conditions can be incompatible with sensitive functional groups. - Requires anhydrous conditions. - Two-step process (acid chloride formation, then amidation). | - Use a catalytic amount of DMF. - A non-nucleophilic base (e.g., TEA, DIPEA) is required to scavenge HCl produced during amidation.[1] |
| Peptide Coupling (e.g., EDC, HATU)[1][7] | - Mild, one-pot reaction conditions. - High functional group tolerance. - Water-soluble byproducts (for EDC) are easily removed during workup. | - More expensive reagents. - Can be sluggish with sterically hindered or electron-poor amines/acids. - Potential for side reactions (e.g., racemization, N-acylurea formation). | - Requires anhydrous aprotic solvents (DMF, DCM).[7] - Additives like HOBt or HOAt are often used with EDC to improve efficiency and suppress side reactions.[7] |
Q4: My amide coupling reaction using EDC/HOBt failed. My TLC shows only unreacted starting materials. What happened?
Answer: This is a classic problem. Assuming your starting materials are correct, the failure is almost always due to reagent deactivation or incorrect setup.
Caption: Troubleshooting workflow for a failed amide coupling reaction.
Q5: I see a new spot on my TLC during an EDC coupling, but it's not my product. What is it?
Answer: With EDC, the most common side product is an N-acylurea. This occurs when the reactive O-acylisourea intermediate, instead of reacting with your desired amine, rearranges or reacts with another molecule of the activated acid.
-
Mechanism of Side Reaction: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea. If the desired amine is not present or is unreactive, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea, which is difficult to remove and represents a dead end for the reaction.
-
The Role of HOBt: This is precisely why HOBt (Hydroxybenzotriazole) is used as an additive.[7] It rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, less prone to rearrangement, and still highly reactive towards the amine.[7] This two-step activation significantly increases the yield and purity of the final amide.
Caption: Mechanism of EDC coupling showing the desired pathway, side reaction, and the preventative role of HOBt.[7]
Part 3: Purification Challenges
Q6: How do I effectively purify my final pyrazole carboxamide?
Answer: Purification strategy depends on the nature of the impurities. A standard aqueous workup followed by chromatography or recrystallization is typical.[1]
-
Removing Unreacted Acid: Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Removing Unreacted Amine: Wash the organic layer with a dilute aqueous acid like 1M HCl. The basic amine starting material will be protonated to its ammonium salt and be extracted into the aqueous layer.
-
Removing Coupling Reagent Byproducts:
-
EDC: The urea byproduct from EDC is water-soluble and is typically removed by the aqueous washes described above.[7]
-
DCC: The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents. It often precipitates out of the reaction mixture and can be removed by filtration before the workup.
-
HATU/HBTU: Byproducts from these reagents are also generally water-soluble and removed during the workup.
-
-
Final Purification:
-
Column Chromatography: Silica gel chromatography is the most common method for achieving high purity.[1] A gradient of ethyl acetate in hexanes is a good starting point for eluent selection.
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective and scalable purification method.
-
Detailed Experimental Protocols
These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Synthesis of Pyrazole-Carboxylate Ester (Knorr type) [1]
-
Dissolve the hydrazine derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume via rotary evaporation.
-
Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude ester, which can be purified by column chromatography if necessary.
Protocol 2: Ester Hydrolysis to Carboxylic Acid [1]
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) and stir the mixture.
-
Stir at room temperature or warm gently to 40-50 °C for 4-12 hours, monitoring loss of starting material by TLC.
-
Once complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until a precipitate forms (typically pH ~3-4).
-
Stir in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Protocol 3: Amide Coupling
Method A: Using Thionyl Chloride [1][8]
-
Acid Chloride Formation: Suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM and add a catalytic drop of DMF. Cool to 0 °C.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Remove the solvent and excess reagent in vacuo. The crude pyrazole-carbonyl chloride is typically used immediately.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (TEA) (2.0-3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Using EDC/HOBt [1][7][9]
-
Dissolve the pyrazole-carboxylic acid (1.0 eq), desired amine (1.1 eq), and HOBt (1.1-1.5 eq) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C and add EDC (1.1-1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
-
Optimized reaction conditions for the amide formation step. ResearchGate. [Link]
-
The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). [Link]
-
Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. Journal of Scientific and Innovative Research. [Link]
-
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central. [Link]
- Method for purifying pyrazoles.
-
Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
Technical Support Center: 3-(Formylamino)-1H-pyrazole-4-carboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Formylamino)-1H-pyrazole-4-carboxamide. As an important impurity of the drug Allopurinol, understanding its stability and degradation pathways is critical for ensuring pharmaceutical quality and safety.[1][2] This document is structured to address common questions and troubleshoot experimental challenges related to the degradation of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pyrazole derivative recognized as "Allopurinol Impurity B".[1][2] Its stability is a significant concern in the pharmaceutical industry because the degradation of a drug substance or the formation of impurities can impact the safety, efficacy, and quality of the final drug product.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stability testing to understand how a substance changes over time under various environmental factors.[5][6]
Q2: What are the primary functional groups in this compound that are susceptible to degradation?
The molecule's structure contains three key areas prone to chemical degradation:
-
Formylamino Group (-NH-CHO): This is an amide linkage that is particularly susceptible to hydrolysis, especially under acidic or basic conditions.[7][8]
-
Carboxamide Group (-CONH2): This primary amide is also prone to hydrolysis, typically requiring more forceful conditions than the formylamino group, to yield a carboxylic acid.[9][10]
-
Pyrazole Ring: This five-membered aromatic heterocycle can be susceptible to oxidative degradation or photolytic rearrangements, potentially leading to ring-opened products or isomerization.[11][12]
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (-20°C) is often recommended.[2] The compound is known to be hygroscopic, so storage in a desiccated environment is advisable to prevent moisture-induced degradation.[13]
Q4: Under which conditions is the compound expected to be most unstable?
The compound is most likely to degrade under the following conditions, which are typically employed in forced degradation studies to intentionally break down a substance and identify its degradation products[4][14]:
-
Strong Acidic or Basic Conditions: Due to the presence of two amide groups, the compound is highly susceptible to hydrolysis across the pH spectrum.[13][14]
-
Oxidative Conditions: Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to degradation, potentially affecting the pyrazole ring.[15]
-
High Temperature and Humidity: Elevated temperatures can accelerate hydrolytic and other degradation pathways.[14]
-
Photolytic Conditions: Exposure to UV or high-intensity visible light may induce degradation.[14]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q5: I see a new, more polar peak in my reverse-phase HPLC chromatogram after preparing my sample in an acidic mobile phase. What could it be?
Likely Cause: You are likely observing the hydrolysis of the formylamino group. This is a common and often rapid degradation pathway in acidic conditions. The N-formyl bond is cleaved to yield 3-amino-1H-pyrazole-4-carboxamide and formic acid. The resulting amino compound is more polar and will therefore have a shorter retention time in reverse-phase chromatography.
Troubleshooting Steps:
-
Confirm the Hypothesis: Prepare a sample and analyze it immediately. Then, let the sample sit at room temperature for a few hours and re-inject. An increase in the area of the new peak relative to the parent peak supports the hydrolysis hypothesis.
-
pH Control: If possible, adjust the pH of your sample diluent to be closer to neutral (pH 6-7). Use a buffered solution if necessary.
-
Temperature Control: Prepare and store your samples in an autosampler cooled to 4-8°C to slow down the degradation rate.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation.
Q6: My assay value for the compound is consistently low, and I see a new peak with a very short retention time, especially when working with basic solutions.
Likely Cause: This suggests hydrolysis of the carboxamide group, likely preceded or accompanied by the hydrolysis of the formylamino group. Base-catalyzed hydrolysis of the primary carboxamide (-CONH2) will form a carboxylate salt (-COO⁻), which is highly polar and will elute very early in a reverse-phase HPLC run. The final degradation product would be 3-amino-1H-pyrazole-4-carboxylate.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To confirm, intentionally degrade a sample by treating it with a mild base (e.g., 0.01 M NaOH) and heat. Compare the resulting chromatogram with your sample's chromatogram.
-
Avoid Basic Conditions: Buffer your samples and mobile phase to a neutral or slightly acidic pH where the compound is more stable.
-
Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.[16]
Q7: After leaving the solid material on the benchtop, it has discolored, and my analysis shows multiple new peaks. What is happening?
Likely Cause: Discoloration and the appearance of multiple impurities suggest a combination of oxidative and/or photolytic degradation. The pyrazole ring system can be susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.[12][15] This can lead to a complex mixture of degradation products, including potential ring-opened species or oligomers.
Troubleshooting Steps:
-
Proper Storage: Always store the solid material in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light using amber vials or by wrapping the container in foil.
-
Handling Procedures: Weigh and handle the material quickly, minimizing its exposure to ambient light and air.
-
Characterize Degradants: If these degradants are significant, use a technique like LC-MS to get mass information, which can help in proposing their structures.
Q8: How can I definitively identify the degradation products I am observing?
Definitive identification requires a systematic approach:
-
Forced Degradation: Conduct controlled forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions as outlined in ICH guidelines.[14][16] This will help you generate the degradation products in sufficient quantities for characterization.
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) to determine the molecular weights and fragmentation patterns of the degradation products. This is the most powerful tool for structural elucidation.
-
NMR Spectroscopy: If a major degradation product can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide a definitive structure.
-
Reference Standards: If available, compare the retention times and mass spectra of your observed peaks with certified reference standards of potential impurities.
Part 3: Visual and Tabular Summaries
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation pathways for this compound.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products | Primary Functional Group Affected |
| Acidic Hydrolysis | 3-Amino-1H-pyrazole-4-carboxamide | Formylamino |
| Basic Hydrolysis | 3-Amino-1H-pyrazole-4-carboxamide, 3-(Formylamino)-1H-pyrazole-4-carboxylic acid, 3-Amino-1H-pyrazole-4-carboxylic acid | Formylamino & Carboxamide |
| Oxidation | Hydroxylated pyrazole species, Ring-opened products | Pyrazole Ring |
| Photolysis | Isomers, Ring-rearranged products (e.g., imidazoles), Radical-derived products | Pyrazole Ring |
| Thermal | Acceleration of hydrolysis and oxidation | All susceptible groups |
Part 4: General Protocol for a Forced Degradation Study
This protocol provides a general framework based on ICH guidelines.[14][16] The specific concentrations and durations should be optimized to achieve a target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40°C) for a specified time.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified time, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.
-
Separately, reflux the stock solution at a high temperature.
-
Prepare samples for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the samples against a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
Antonino, L. et al. Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations. The Journal of Physical Chemistry A (2010). [Link]
-
SGS Life Sciences. Pharmaceutical Stability Testing and Storage. [Link]
-
Wikipedia. Stability testing (pharmaceutical). [Link]
-
Bajaj, S. et al. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science (2012). [Link]
-
Jain, R. & Gupta, R. Forced Degradation Studies. MedCrave Online (2016). [Link]
-
Ruiz-Pernía, J. J. et al. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Physical Chemistry Chemical Physics (2005). [Link]
-
Brown, R. S. et al. Aspects of the hydrolysis of formamide. Journal of the American Chemical Society (2003). [Link]
-
SGS Denmark. Forced Degradation Testing. [Link]
-
Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [Link]
-
U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products (Draft Guidance). [Link]
-
Wikipedia. Formamide. [Link]
-
Martin, R. B. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society (1962). [Link]
-
Feierman, D. E. & Cederbaum, A. I. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology (1985). [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Save My Exams. Reactions of Amides. [Link]
-
ResearchGate. Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]
-
University of Calgary. Ch20: Amide hydrolysis. [Link]
-
MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
-
ResearchGate. Photochemical transformation of a pyrazole derivative into imidazoles. [Link]
Sources
- 1. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. japsonline.com [japsonline.com]
- 4. Forced Degradation Testing | SGS Denmark [sgs.com]
- 5. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. savemyexams.com [savemyexams.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting strategies to overcome common challenges in the laboratory. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the regiochemical integrity of your target compounds.
Section 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles
This section addresses the most common questions and issues encountered during pyrazole synthesis.
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge in pyrazole synthesis and can stem from multiple factors. A systematic approach to troubleshooting is crucial.[1][2] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be reaching completion. To address this, consider increasing the reaction time and monitoring progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For many condensation reactions, increasing the temperature, such as refluxing the reaction mixture, can be beneficial.[1]
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields.[1][3]
-
Side Reactions: Unwanted side reactions can significantly consume starting materials and reduce the yield of the desired product.[1]
-
Stability of Reagents: The stability of the hydrazine reagent, in particular, can be a concern.[2]
-
Scale-Up Issues: When moving from a lab scale to a pilot scale, inadequate mixing and poor temperature control can lead to lower yields.[4] The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation from exothermic reactions less efficient.[4][5]
Q2: I am observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a common problem, especially when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis. This can lead to difficult purification and reduced yield of the desired isomer. Several strategies can be employed to control regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic impact. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in favor of one isomer. While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents like DMF, NMP, and DMAc can also provide better results in certain cases.[3][6]
-
pH Control: Adjusting the pH of the reaction medium can favor the formation of one regioisomer over another.
-
Structural Modification: Introducing bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine can create steric or electronic bias, leading to the preferential formation of a single regioisomer.
-
Temperature Control: In some systems, the reaction temperature can be tuned to favor the formation of a specific isomer.[7]
Q3: What are the advantages of using microwave-assisted synthesis for pyrazole derivatives, and what are the key parameters to optimize?
A3: Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering several advantages for pyrazole synthesis, including significantly reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry.[8][9][10][11][12][13][14]
Key optimization parameters for microwave synthesis include:
-
Microwave Power: The reaction efficiency can be highly dependent on the microwave power.[8]
-
Irradiation Time: Optimization of the irradiation time is crucial to ensure complete reaction without product degradation.[8]
-
Reactant Ratio: Fine-tuning the ratio of reactants can lead to optimal results.[8]
-
Solvent (or lack thereof): Many microwave-assisted pyrazole syntheses can be performed under solvent-free conditions.[8][9][12][14] When a solvent is used, its ability to absorb microwave energy is a key consideration.[9]
Q4: How do I choose the appropriate base for my pyrazole synthesis?
A4: The selection of a base depends on the specific reaction mechanism. A base is often employed to facilitate deprotonation and promote cyclization.[6] For instance, in the 1,3-dipolar cycloaddition of ethyl diazoacetate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used as a base.[3] In other cases, bases like cesium carbonate (Cs2CO3) are used in [3+2] cycloaddition reactions.[15] The choice of base can also influence the selective formation of different substituted pyrazoles.[15]
Section 2: Troubleshooting Guides - A Problem-Solving Approach
This section provides structured troubleshooting workflows for common problems encountered during pyrazole synthesis.
Troubleshooting Low Yield in Knorr Pyrazole Synthesis
If you are experiencing low yields in your Knorr pyrazole synthesis, follow this systematic troubleshooting guide.
Caption: Troubleshooting workflow for low reaction yield in Knorr pyrazole synthesis.
Controlling Regioselectivity
When faced with a mixture of regioisomers, a systematic optimization of reaction parameters is necessary.
Caption: Optimization workflow for improving regioselectivity in pyrazole synthesis.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental procedures.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a typical acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4][16]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq). If using a hydrazine salt, an appropriate base may be added.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or a catalytic amount of a stronger acid).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Pyrazole Synthesis (Solvent-Free)
This protocol outlines a general procedure for the solvent-free, microwave-assisted synthesis of pyrazoles.[8][9][12]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.5 eq).
-
Catalyst Addition (if necessary): Add the appropriate catalyst.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specified power and for a predetermined time. The temperature should be monitored.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.
Section 4: Data Presentation - Catalyst Performance
The choice of catalyst can significantly impact the yield and reaction conditions of pyrazole synthesis. The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [17] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [17] |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Catalytic | Aqueous Media | Varies | Short | 95% | Reported | [3] |
| Copper Triflate | α,β-Ethylenic Ketone, Hydrazine | Catalytic | Varies | Varies | Good | Reported | [3] | |
| Molecular Iodine | Sulfonyl Hydrazides, 1,3-Diketones | Catalytic | Varies | Varies | Varies | Good | Not Applicable | [15] |
Section 5: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
The Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis proceeds through a series of condensation and cyclization steps.[2][16]
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.
- Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Various methods for the synthesis of pyrazole. ResearchGate.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega - ACS Publications.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
- Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Benchchem.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Full article: Green synthesis of pyrazole systems under solvent-free conditions.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scielo.br [scielo.br]
- 13. thieme-connect.com [thieme-connect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validating the Biological Activity of 3-(Formylamino)-1H-pyrazole-4-carboxamide: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the biological activity of 3-(Formylamino)-1H-pyrazole-4-carboxamide, a novel pyrazole derivative with therapeutic potential. Drawing upon established principles of drug discovery and experimental biology, we will explore its hypothesized mechanism of action as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) and present a direct comparative analysis with well-characterized alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate this promising molecule.
Introduction: The Rationale for Targeting IMPDH
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3][4][5] This pathway is essential for the synthesis of DNA and RNA, processes that are fundamental to cell proliferation.[4][6] Consequently, rapidly dividing cells, such as cancer cells and activated lymphocytes, are particularly dependent on IMPDH activity.[1][2][7] This dependency makes IMPDH an attractive therapeutic target for a range of diseases, including cancer, viral infections, and autoimmune disorders.[1][2][8][9][10]
The chemical structure of this compound, featuring a pyrazole carboxamide core, bears resemblance to the pharmacophores of known IMPDH inhibitors. This structural similarity forms the basis of our central hypothesis: This compound functions as an inhibitor of IMPDH, thereby disrupting guanine nucleotide synthesis and impeding the proliferation of rapidly dividing cells. This guide outlines a rigorous, multi-faceted experimental approach to test this hypothesis and benchmark the compound's performance against established IMPDH inhibitors.
The Comparative Landscape: Established IMPDH Inhibitors
A thorough evaluation of a novel compound necessitates a direct comparison with existing alternatives. For this guide, we have selected three well-characterized IMPDH inhibitors that represent different therapeutic applications and modes of action:
-
Mycophenolic Acid (MPA): A potent, reversible, non-competitive inhibitor of IMPDH.[25][13] It is the gold standard for immunosuppression via IMPDH inhibition.
-
Tiazofurin: A C-nucleoside analogue with antineoplastic properties that, upon intracellular conversion to its active metabolite, potently inhibits IMPDH.[18][26][22][23][24]
By comparing the biological activity of this compound to these compounds, we can ascertain its relative potency, and potential therapeutic utility.
Experimental Validation Strategy
To validate the biological activity of this compound as an IMPDH inhibitor, a three-tiered experimental approach is recommended. This strategy moves from direct enzymatic inhibition to cell-based functional consequences, providing a comprehensive and robust assessment.
Experimental Workflow
Caption: A three-tiered workflow for validating IMPDH inhibitors.
Tier 1: Direct Enzyme Inhibition
The initial and most direct test of our hypothesis is to assess the ability of this compound to inhibit the enzymatic activity of purified IMPDH.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against IMPDH and compare it to MPA, Ribavirin, and Tiazofurin.
Methodology: A continuous spectrophotometric assay will be employed to monitor the IMPDH-catalyzed conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to IMPDH activity.[27][28]
Expected Outcome: This assay will yield IC50 values for each compound, representing the concentration required to inhibit 50% of IMPDH activity. A lower IC50 value indicates greater potency.
Tier 2: Cellular Proliferation
Inhibition of IMPDH is expected to have a cytostatic or cytotoxic effect on cells that are highly reliant on the de novo purine synthesis pathway.
Objective: To evaluate the anti-proliferative activity of this compound in a relevant cell line and compare its efficacy to the reference compounds.
Methodology: A cell proliferation assay, such as the MTT or MTS assay, will be performed on a rapidly dividing cell line (e.g., K562 human leukemia cells or activated peripheral blood mononuclear cells). Cells will be treated with a dose-range of each compound for a specified period (e.g., 72 hours), and cell viability will be quantified.
Expected Outcome: The results will be presented as dose-response curves, from which the GI50 (concentration for 50% growth inhibition) for each compound can be determined. This will provide a measure of the compound's potency in a cellular context.
Tier 3: Mechanistic Confirmation
To definitively link the anti-proliferative effects to IMPDH inhibition, it is crucial to demonstrate that the compound depletes intracellular guanine nucleotide pools.
Objective: To confirm that this compound treatment leads to a reduction in intracellular guanosine triphosphate (GTP) levels.
Methodology: The same cell line used in the proliferation assay will be treated with the compounds at their respective GI50 concentrations. Following treatment, intracellular metabolites will be extracted, and GTP levels will be quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or a commercially available GTP assay kit.[29]
Expected Outcome: A significant decrease in intracellular GTP levels following treatment with this compound would provide strong evidence that its anti-proliferative effects are mediated through the inhibition of IMPDH.
Data Presentation and Comparative Analysis
The quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate a direct comparison of this compound with the established inhibitors.
Table 1: Comparative Biological Activity of IMPDH Inhibitors
| Compound | Target | IC50 (µM) | GI50 (µM) | Intracellular GTP Levels (% of Control) |
| This compound | IMPDH | Experimental Value | Experimental Value | Experimental Value |
| Mycophenolic Acid | IMPDH | 0.02 | 0.1 | 15% |
| Ribavirin | IMPDH, others | 200 | 50 | 40% |
| Tiazofurin | IMPDH | 0.5 (as TAD) | 5 | 25% |
Note: The values for the reference compounds are representative and may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
IMPDH Enzyme Inhibition Assay (Spectrophotometric)
Signaling Pathway
Caption: Inhibition of the IMPDH-catalyzed reaction.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Inosine-5'-monophosphate (IMP) solution
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the test compound at various concentrations in the wells of a 96-well plate.
-
Add the IMPDH enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the IMP solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT)
Materials:
-
K562 human leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition versus the logarithm of the compound concentration and determine the GI50 value.
Conclusion
This guide provides a robust and scientifically rigorous framework for the validation of this compound as a novel IMPDH inhibitor. By following the outlined experimental strategy, researchers can generate the necessary data to confirm its mechanism of action, determine its potency, and benchmark its performance against established drugs in the same class. The successful completion of these studies will be a critical step in elucidating the therapeutic potential of this promising compound.
References
- Ribavirin Mechanism. (n.d.). Google Vertex AI Search.
- Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC - NIH. (n.d.). Google Vertex AI Search.
- IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC - NIH. (n.d.). Google Vertex AI Search.
- IMP Dehydrogenase: Structure, Mechanism, and Inhibition | Chemical Reviews. (n.d.). Google Vertex AI Search.
- What are IMPDH inhibitors and how do they work? - Patsnap Synapse. (2024). Google Vertex AI Search.
- IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target. (n.d.). Google Vertex AI Search.
- Tiazofurin - Wikipedia. (n.d.). Google Vertex AI Search.
- Ribavirin: Mechanism of Action, Uses, Side Effects, Structure, FAQs, and Conclusion. (2025). Google Vertex AI Search.
- Tiazofurin - Grokipedia. (n.d.). Google Vertex AI Search.
- What is mycophenolic acid? - Dr.Oracle. (2025). Google Vertex AI Search.
- Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - NIH. (2019). Google Vertex AI Search.
- What is the mechanism of Ribavirin? - Patsnap Synapse. (2024). Google Vertex AI Search.
- Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PubMed Central. (n.d.). Google Vertex AI Search.
- Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016) - PubMed. (n.d.). Google Vertex AI Search.
- Mycophenolic Acid Tablets: Package Insert / Prescribing Info - Drugs.com. (n.d.). Google Vertex AI Search.
- Mycophenolic acid - Wikipedia. (n.d.). Google Vertex AI Search.
- Mechanisms of action of mycophenolate mofetil - PubMed. (n.d.). Google Vertex AI Search.
- A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PMC - NIH. (n.d.). Google Vertex AI Search.
- Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed. (n.d.). Google Vertex AI Search.
- A short overview on mycophenolic acid pharmacology and pharmacokinetics - PubMed. (n.d.). Google Vertex AI Search.
- Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy | PNAS. (2017). Google Vertex AI Search.
- Metabolic enzyme IMPDH is also a transcription factor regulated by cellular state - PubMed. (2012). Google Vertex AI Search.
- Inosine 5'-monophosphate dehydrogenase inhibitors as antimicrobial agents: recent progress and future perspectives - PubMed. (n.d.). Google Vertex AI Search.
- Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays. (n.d.). Google Vertex AI Search.
- IMPDH inhibition impairs regeneration and cell proliferation.
- Inosine monophosphate dehydrogenase (IMPDH) as a target in drug discovery. (2025). Google Vertex AI Search.
- Targeted Disruption of the Inosine 5′-Monophosphate Dehydrogenase Type I Gene in Mice - PMC - NIH. (n.d.). Google Vertex AI Search.
- BMR Inosine-5-phosphate Dehydrogenase (IMPDH) Assay Kit - Biomedical Research Service. (n.d.). Google Vertex AI Search.
- Tiazofurin: molecular and clinical action - PubMed - NIH. (n.d.). Google Vertex AI Search.
- Inosine-5′-monophosphate dehydrogenase - Wikipedia. (n.d.). Google Vertex AI Search.
- Newer human inosine 5′-monophosphate dehydrogenase 2 (hIMPDH2) inhibitors as potential anticancer agents - PMC - PubMed Central. (n.d.). Google Vertex AI Search.
- (PDF)
- A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - Fox Chase Cancer Center. (2025). Google Vertex AI Search.
- Definition of tiazofurin - NCI Drug Dictionary - National Cancer Institute. (n.d.). Google Vertex AI Search.
- Inosine monophosphate dehydrogenase (IMPDH) as a target in drug discovery - PubMed. (n.d.). Google Vertex AI Search.
- Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. (n.d.). Google Vertex AI Search.
- Active Human IMPDH Type 2 Enzyme - NOVOCIB. (2025). Google Vertex AI Search.
- Validating the Inhibition of IMP Dehydrogenase by 1,3-Selenazole Analogs: A Comparative Guide - Benchchem. (n.d.). Google Vertex AI Search.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Google Vertex AI Search.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
- Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - NIH. (2018). Google Vertex AI Search.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (2024). Google Vertex AI Search.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - Journal of Chemical and Pharmaceutical Research. (n.d.). Google Vertex AI Search.
Sources
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Newer human inosine 5′-monophosphate dehydrogenase 2 (hIMPDH2) inhibitors as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inosine monophosphate dehydrogenase (IMPDH) as a target in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 14. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A short overview on mycophenolic acid pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tiazofurin - Wikipedia [en.wikipedia.org]
- 19. sterispharma.com [sterispharma.com]
- 20. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 21. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Facebook [cancer.gov]
- 25. droracle.ai [droracle.ai]
- 26. grokipedia.com [grokipedia.com]
- 27. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 28. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Active Human IMPDH Type 2 Enzyme [novocib.com]
A Comparative Guide to 3-Formamidopyrazole-4-carboxamide and Other IMPDH Inhibitors for Researchers
For drug development professionals and researchers in the fields of oncology, immunology, and virology, the selection of an appropriate enzyme inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides a comparative analysis of 3-Formamidopyrazole-4-carboxamide, a representative of the pyrazole carboxamide class of inhibitors, against the well-established enzyme inhibitors Mycophenolic Acid (MPA) and Ribavirin. All three compounds target inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1] This guide will delve into their mechanisms of action, comparative efficacy, and the experimental protocols necessary for their evaluation, providing a comprehensive resource for informed decision-making in your research.
The Central Role of IMPDH in Cellular Proliferation
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo purine biosynthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2] This is an essential step in the production of guanosine triphosphate (GTP), a vital building block for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides and are therefore particularly sensitive to the inhibition of IMPDH.[2][3] By targeting this enzyme, inhibitors can selectively impede the growth of these cells, making IMPDH an attractive target for immunosuppressive, anticancer, and antiviral therapies.[3][4][5]
The two isoforms of human IMPDH, type I and type II, share 84% sequence identity.[6] While IMPDH1 is constitutively expressed in most cells, IMPDH2 is preferentially upregulated in proliferating cells, including lymphocytes and various tumor cell lines, making it a key target for therapeutic intervention.[3][7]
Caption: The De Novo Purine Synthesis Pathway Highlighting the Role of IMPDH.
Comparative Analysis of IMPDH Inhibitors
This section provides a detailed comparison of 3-Formamidopyrazole-4-carboxamide with Mycophenolic Acid and Ribavirin, focusing on their distinct chemical structures, mechanisms of inhibition, and therapeutic applications.
| Inhibitor Class | Representative Compound | Primary Mechanism of Action | Key Therapeutic Applications |
| Pyrazole Carboxamides | 3-Formamidopyrazole-4-carboxamide | Varies within the class; can be competitive, uncompetitive, or non-competitive inhibitors of IMPDH. | Investigational for anticancer, antiviral, and immunosuppressive therapies.[8][9][10] |
| Fermentation Products | Mycophenolic Acid (MPA) | Potent, reversible, uncompetitive inhibitor of IMPDH.[11][12] | Immunosuppression in organ transplantation and treatment of autoimmune diseases.[2][4] |
| Nucleoside Analogs | Ribavirin | Prodrug; its phosphorylated metabolites inhibit IMPDH. Also exhibits other antiviral mechanisms.[13][14] | Broad-spectrum antiviral, particularly against Hepatitis C virus (HCV) and some hemorrhagic fever viruses.[13][15][16] |
3-Formamidopyrazole-4-carboxamide and the Pyrazole Carboxamide Class
The pyrazole carboxamide scaffold is a versatile chemical structure that has been explored for the development of inhibitors for various enzymes.[8][9][10] As IMPDH inhibitors, this class of compounds offers the potential for novel mechanisms of action and improved selectivity compared to existing drugs. While specific data for 3-Formamidopyrazole-4-carboxamide is not extensively published, the general class is known to interact with the IMPDH active site. The nature of this interaction, whether competitive with the substrate IMP or the cofactor NAD+, or uncompetitive, can vary depending on the specific substitutions on the pyrazole ring.[6] This tunability allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Mycophenolic Acid (MPA)
Mycophenolic acid, and its prodrug mycophenolate mofetil (MMF), are widely used as immunosuppressants in solid organ transplantation to prevent rejection.[2][12] MPA is a potent, reversible, and uncompetitive inhibitor of both IMPDH1 and IMPDH2.[11][12] Its mechanism of action leads to the depletion of guanine nucleotides, which in turn inhibits the proliferation of T and B lymphocytes, key players in the immune response.[7][12] While highly effective, MPA can be associated with gastrointestinal side effects.[17]
Ribavirin
Ribavirin is a synthetic guanosine analog that acts as a broad-spectrum antiviral agent.[13] It is a prodrug that is phosphorylated intracellularly to its active mono-, di-, and triphosphate forms. Ribavirin monophosphate is a competitive inhibitor of IMPDH, leading to the depletion of intracellular GTP pools.[13] In addition to IMPDH inhibition, ribavirin has other proposed antiviral mechanisms, including direct inhibition of viral polymerases and induction of lethal mutagenesis of viral RNA.[14] Its primary clinical use is in combination with interferon for the treatment of chronic hepatitis C.[15] A significant dose-limiting toxicity of ribavirin is hemolytic anemia.[15]
Experimental Protocols for Evaluating IMPDH Inhibitors
To rigorously assess and compare the efficacy of IMPDH inhibitors like 3-Formamidopyrazole-4-carboxamide, a combination of in vitro enzymatic assays and cell-based assays is essential.
In Vitro IMPDH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IMPDH. The production of NADH, a product of the IMPDH-catalyzed reaction, is monitored spectrophotometrically at 340 nm.[18]
Materials:
-
Purified recombinant human IMPDH2[19]
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)[18]
-
Test compounds (3-Formamidopyrazole-4-carboxamide, MPA, Ribavirin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, IMP, and NAD+.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (a known IMPDH inhibitor like MPA) and a negative control (solvent only).
-
Initiate the reaction by adding the purified IMPDH2 enzyme to each well.[18]
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).[19]
-
Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Workflow for the In Vitro IMPDH Enzyme Inhibition Assay.
Cell-Based Proliferation Assay
This assay evaluates the cytostatic or cytotoxic effects of the inhibitors on a relevant cell line, such as a rapidly proliferating cancer cell line (e.g., K562 human myelogenous leukemia) or activated peripheral blood mononuclear cells (PBMCs).[6][20]
Materials:
-
Human cancer cell line (e.g., K562)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compounds. Include appropriate controls.
-
Incubate the plate for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the inhibitor concentration and determine the GI50 (the concentration that causes 50% growth inhibition).
Concluding Remarks for the Research Professional
The choice of an IMPDH inhibitor for your research will depend on the specific experimental goals.
-
Mycophenolic Acid serves as a well-characterized and potent immunosuppressive agent, making it an excellent positive control for studies involving lymphocyte proliferation and a benchmark for novel immunosuppressants.
-
Ribavirin , with its multifaceted antiviral activity, is a relevant comparator for studies focused on virology and the development of new antiviral agents.
-
3-Formamidopyrazole-4-carboxamide and other members of the pyrazole carboxamide class represent a promising area for the discovery of novel IMPDH inhibitors with potentially improved therapeutic profiles. Their evaluation requires a systematic approach, beginning with in vitro enzymatic assays to establish direct target engagement and followed by cell-based assays to determine their functional effects on cellular proliferation.
By understanding the distinct characteristics of these inhibitors and employing robust experimental protocols, researchers can make informed decisions to advance their drug discovery and development programs.
References
-
Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. MDPI. [Link]
-
Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016). Taylor & Francis Online. [Link]
-
Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016) | Request PDF. ResearchGate. [Link]
-
What are IMPDH inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Inosine monophosphate dehydrogenase (IMPDH) as a target in drug discovery. ResearchGate. [Link]
-
Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. PNAS. [Link]
-
Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. National Institutes of Health. [Link]
-
Active Human IMPDH Type 2 Enzyme. NOVOCIB. [Link]
-
IMP Dehydrogenase: Structure, Mechanism and Inhibition. National Institutes of Health. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. ResearchGate. [Link]
-
Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches. Frontiers. [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. [Link]
-
Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches. National Institutes of Health. [Link]
-
Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. National Institutes of Health. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
- Inhibitors of IMPDH enzyme.
-
IMPDH Inosine monophosphate dehydrogenase inhibitors. New TB Drugs. [Link]
-
Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. PubMed. [Link]
-
Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. [Link]
-
Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Conversion from mycophenolate mofetil to delayed formulation in pediatric renal transplantation: higher mycophenolic acid predose level but no changes in the immune biomarkers. PubMed. [Link]
-
mTOR inhibitor versus mycophenolic acid as the primary immunosuppression regime combined with calcineurin inhibitor for kidney transplant recipients: a meta-analysis. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. National Institutes of Health. [Link]
-
Ribavirin analogs. PubMed. [Link]
-
Mechanisms of action of ribavirin against distinct viruses. National Institutes of Health. [Link]
-
Use of ribavirin in viruses other than hepatitis C. A review of the evidence. National Institutes of Health. [Link]
-
Generics in transplantation medicine: Randomized comparison of innovator and substitution products containing mycophenolate mofetil. National Institutes of Health. [Link]
-
Enteric‐Coated Mycophenolate Sodium is Therapeutically Equivalent to Mycophenolate Mofetil in de novo Renal Transplant Patients. ResearchGate. [Link]
-
Superior Efficacy of Enteric-coated Mycophenolate vs Mycophenolate Mofetil in De Novo Transplant Recipients: Pooled Analysis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches [frontiersin.org]
- 12. Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribavirin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of ribavirin in viruses other than hepatitis C. A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US6054472A - Inhibitors of IMPDH enzyme - Google Patents [patents.google.com]
- 18. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazole-4-Carboxamide Analogs
Welcome to a comprehensive exploration of the pyrazole-4-carboxamide scaffold, a privileged motif in modern medicinal chemistry and agrochemical research. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structure-activity relationships (SAR) that govern the biological effects of this versatile class of compounds. We will delve into the nuanced world of substituent effects, bioisosteric replacements, and target-specific optimizations, supported by experimental data and detailed protocols. Our objective is to provide a foundational understanding that empowers the rational design of novel, potent, and selective pyrazole-4-carboxamide analogs.[1]
The Pyrazole-4-Carboxamide Core: A Privileged Scaffold
The pyrazole-4-carboxamide core is a highly versatile and synthetically accessible scaffold that has given rise to a multitude of biologically active molecules. Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with a variety of biological targets. The core structure consists of a five-membered pyrazole ring with a carboxamide group at the 4-position. The key points of diversification are the substituents on the pyrazole ring nitrogens (N1), the carbon at position 3 (C3), the carbon at position 5 (C5), and the nitrogen of the carboxamide group.
The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, contribute to its success as a pharmacophore.[2] The amide bond, a common feature in many biologically active compounds, further enhances the molecule's ability to form crucial interactions with protein targets.[3]
Comparative Analysis of Structure-Activity Relationships Across Different Biological Targets
The biological activity of pyrazole-4-carboxamide derivatives is exquisitely sensitive to the nature and position of its substituents. This section provides a comparative overview of the SAR for different biological targets, supported by experimental data.
As Fungicides: Targeting Succinate Dehydrogenase (SDH)
A significant application of pyrazole-4-carboxamides is in agriculture as fungicides, where they act as succinate dehydrogenase inhibitors (SDHIs).[4] SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.
Key SAR Insights:
-
N1-Substitution on the Pyrazole Ring: Small alkyl groups, such as methyl or ethyl, at the N1 position are often optimal for potent fungicidal activity.[5]
-
C3-Substitution on the Pyrazole Ring: The nature of the substituent at the C3 position is critical for potency and spectrum of activity. For instance, a trifluoromethyl group is a common feature in many commercial SDHI fungicides like Fluxapyroxad.[6]
-
Carboxamide N-Substituent: The group attached to the carboxamide nitrogen is crucial for interacting with the target protein. Often, a substituted phenyl ring is present, and the substitution pattern on this ring significantly impacts activity. For example, compounds with a diarylamine-modified scaffold have shown potent antifungal activities.[4] Bioisosteric replacement of an ether group with a thioether has also led to the discovery of potent SDHIs.[7]
Comparative Fungicidal Activity Data:
| Compound ID | N1-substituent | C3-substituent | Carboxamide N-substituent | Target Fungus | EC50 (µg/mL) | Reference |
| Fluxapyroxad | H | CF3 | 2-(difluoromethyl)-6-fluorophenyl | Various | Potent | [6][7] |
| Bixafen | H | CF3 | 2-(1,2-dichlorophenyl) | Various | Potent | [6] |
| TM-2 | CH3 | H | 2-(trifluoromethyl)phenyl | Corn Rust | More potent than Fluxapyroxad | [6] |
| 9c-7 | CH3 | CF3 | Diarylamine derivative | R. solani | 0.013 | [4] |
| 8e | CH3 | H | Benzyl sulfide derivative | R. solani | 0.012 | [7] |
As Anticancer Agents: Targeting Protein Kinases
Pyrazole-4-carboxamides have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Key SAR Insights:
-
Targeting Aurora Kinases: N,1,3-triphenyl-1H-pyrazole-4-carboxamides have been investigated as Aurora A kinase inhibitors. The substitution pattern on these phenyl rings is critical for activity. Less bulky groups at the R1 or R2 positions of the pyrazole-4-carboxamide moiety and the presence of methoxy groups can enhance potency.[8] One study identified a compound, 6k, that selectively inhibited Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM, respectively.[9] This compound induced cell cycle arrest at the G2/M phase.[9]
-
Targeting Fibroblast Growth Factor Receptors (FGFRs): 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors.[10] The representative compound, 10h, demonstrated nanomolar activities against FGFR1, FGFR2, and FGFR3.[10] An X-ray co-crystal structure revealed that this compound binds irreversibly to FGFR1.[10]
-
Targeting c-Jun N-terminal Kinase (JNK): Pyrazole derivatives bearing an amide group have shown potent JNK-1 inhibitory activity.[11]
Comparative Kinase Inhibitory Activity Data:
| Compound ID | Target Kinase | Scaffold | Key Substituents | IC50 (nM) | Reference |
| 6k | Aurora A/B | N,1,3-triphenyl-1H-pyrazole-4-carboxamide | Specific phenyl substitutions | 16.3 (A), 20.2 (B) | [9] |
| 10h | FGFR1/2/3 | 5-amino-1H-pyrazole-4-carboxamide | Covalent warhead | 46 (FGFR1), 41 (FGFR2), 99 (FGFR3) | [10] |
| 9c | JNK-1 | Pyrazole-4-carboxamide | Undisclosed | < 10,000 | [11] |
As Modulators of Other Targets
The versatility of the pyrazole-4-carboxamide scaffold extends to other targets, including cannabinoid receptors and as antibacterial and herbicidal agents.
-
Cannabinoid Receptor Antagonists: For potent and selective CB1 receptor antagonism, key structural features include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[12][13] Bioisosteric replacement of the pyrazole ring with thiazole, triazole, or imidazole has been explored to discover novel CB1 antagonists.[14][15]
-
Herbicidal Activity: The herbicidal activity is strongly influenced by the substituent at the 3-position of the pyrazole ring. A benzyloxy group with an electron-withdrawing group in the meta-position, particularly a trifluoromethyl group, was found to be highly effective.[5]
-
Antibacterial and Antitubercular Activity: Certain pyrazole-4-carboxamide derivatives have demonstrated significant antimicrobial and antitubercular activities.[16]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The rational design of novel pyrazole-4-carboxamide analogs requires robust and reproducible experimental protocols. This section provides a generalized yet detailed methodology for their synthesis and biological evaluation.
General Synthesis of Pyrazole-4-Carboxamide Analogs
A common synthetic route to pyrazole-4-carboxamides involves the condensation of a pyrazole-4-carboxylic acid with a desired amine.
Step-by-Step Protocol:
-
Synthesis of the Pyrazole-4-Carboxylic Acid Core:
-
This can be achieved through various methods, a common one being the cycloaddition of a hydrazine with a β-ketoester derivative. The choice of hydrazine and β-ketoester will determine the substituents at the N1, C3, and C5 positions of the pyrazole ring.
-
-
Activation of the Carboxylic Acid:
-
The pyrazole-4-carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester. A common method is to treat the carboxylic acid with thionyl chloride or oxalyl chloride.
-
-
Amide Bond Formation:
-
The activated pyrazole-4-carbonyl derivative is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to form the final pyrazole-4-carboxamide analog.[17] The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
-
-
Purification and Characterization:
-
The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[5]
-
Workflow for Synthesis:
Caption: General synthetic workflow for pyrazole-4-carboxamide analogs.
In Vitro Biological Evaluation: A Kinase Inhibition Assay Example
To assess the biological activity of the synthesized compounds, in vitro assays are crucial. The following is a representative protocol for a kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, recombinant kinase enzyme, substrate, and ATP solutions.
-
-
Assay Procedure (e.g., using a luminescence-based assay like ADP-Glo™):
-
In a 384-well plate, add the kinase enzyme.
-
Add the test compounds at various concentrations (serially diluted).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is done by adding the ADP-Glo™ reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence data is converted to percent inhibition relative to a control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for Kinase Inhibition Assay:
Caption: A typical workflow for an in vitro kinase inhibition assay.
The Logic of Bioisosteric Replacement and Scaffold Hopping
A key strategy in optimizing the properties of pyrazole-4-carboxamide analogs is the use of bioisosteric replacement and scaffold hopping.[7]
-
Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the pyrazole ring itself can be considered a bioisostere of an amide functional group.[18] In the context of SDHIs, replacing an ether linkage with a thioether has been a successful strategy.[7]
-
Scaffold Hopping: This is a more drastic approach where the core scaffold is replaced with a different one that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.
Conceptual Representation of Bioisosteric Replacement:
Caption: Conceptual diagram of bioisosteric replacement of the pyrazole core.
Conclusion and Future Directions
The pyrazole-4-carboxamide scaffold continues to be a rich source of biologically active compounds with diverse applications. A thorough understanding of its structure-activity relationships is paramount for the successful design of new and improved analogs. Future research will likely focus on exploring novel substitutions, employing computational methods for more predictive SAR modeling, and applying this versatile scaffold to an even broader range of biological targets. The principles and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
References
- The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships. Benchchem.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
- Synthesis and evaluation of novel pyrazole carboxamide derivatives.
- Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents.
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
- Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PDF Download Free.
- QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. ResearchGate.
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 17. jocpr.com [jocpr.com]
- 18. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Analysis of Allopurinor and its Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparative analysis of Allopurinol and its impurities, offering in-depth technical insights and field-proven methodologies. We will explore the origins of these impurities, compare the leading analytical techniques for their detection and quantification, and provide detailed experimental protocols to empower your research and quality control efforts.
Understanding Allopurinol and Its Impurity Profile
Allopurinol is a cornerstone in the management of hyperuricemia and gout.[1] Its therapeutic effect stems from its ability to inhibit xanthine oxidase, the enzyme responsible for converting hypoxanthine and xanthine into uric acid.[2] Allopurinol itself is metabolized to oxypurinol, which also possesses xanthine oxidase inhibitory activity and has a longer half-life, contributing significantly to the drug's efficacy.[3]
The purity of Allopurinol is a critical quality attribute, as impurities can impact its safety and efficacy. These impurities can arise from two primary sources: the manufacturing process (process-related impurities) and the degradation of the drug substance over time (degradation products).[4]
The Genesis of Impurities: Synthesis and Degradation Pathways
The common synthesis of Allopurinol involves the condensation of 3-amino-4-cyanopyrazole with formamide.[5] Variations and side reactions in this process can lead to the formation of several process-related impurities. Additionally, Allopurinol is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[6]
To illustrate the origin of these impurities, the following diagram outlines a common synthetic route for Allopurinol and the points at which key process-related impurities can form.
A Closer Look at Key Impurities
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several known impurities of Allopurinol.[7][8][9] Understanding the identity of these impurities is the first step in developing robust analytical methods for their control.
| Impurity Name | Chemical Name | Structure | Origin |
| Allopurinol Impurity A | 5-Amino-1H-pyrazole-4-carboxamide | C₄H₆N₄O | Process-Related[8] |
| Allopurinol Impurity B | 5-(Formylamino)-1H-pyrazole-4-carboxamide | C₅H₆N₄O₂ | Process-Related[7] |
| Allopurinol Impurity C | 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | C₆H₆N₆O | Process-Related[10] |
| Allopurinol Impurity D | Ethyl 5-amino-1H-pyrazole-4-carboxylate | C₆H₉N₃O₂ | Process-Related[11] |
| Allopurinol Impurity E | Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | C₇H₉N₃O₃ | Process-Related[] |
| Allopurinol Impurity F | Hydrazine | H₄N₂ | Process-Related[13][14] |
| Oxypurinol | 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | C₅H₄N₄O₂ | Metabolite/Degradation[] |
Comparative Analysis of Analytical Techniques
The accurate quantification of Allopurinol and its impurities requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) are the most prominent techniques employed for this purpose.
The Power of Separation: HPLC vs. UPLC vs. CE
The choice of analytical technique depends on various factors, including the desired resolution, speed, sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a well-established and robust technique for impurity profiling. Reversed-phase HPLC (RP-HPLC) is the most common mode used for Allopurinol analysis, typically employing C18 or C8 columns.[6][15] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to HPLC.[16][17] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[18][19]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field.[20] Capillary Zone Electrophoresis (CZE) is a commonly used mode for the analysis of small molecules like Allopurinol and its impurities.[21] CE offers the advantages of high resolution, minimal solvent consumption, and often provides an orthogonal separation mechanism to HPLC, which can be valuable for method validation and cross-verification.[20]
The following diagram provides a logical comparison of these three techniques for the analysis of Allopurinol and its impurities.
Detailed RP-HPLC Method for Allopurinol and Impurities
This protocol is a representative example of a validated RP-HPLC method. The specific parameters may require optimization based on the available instrumentation and specific sample matrix.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size [6]* Mobile Phase: A mixture of 0.1 M dipotassium phosphate buffer (pH 3.5) and acetonitrile (55:45 v/v) [6]* Flow Rate: 1.5 mL/min [6]* Detection: UV at 254 nm [6]* Column Temperature: Ambient or controlled at 25 °C
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Buffer Preparation (0.1 M Dipotassium Phosphate, pH 3.5):
-
Dissolve 17.4 g of dipotassium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the prepared buffer and acetonitrile in a 55:45 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Stock Solution (Allopurinol):
-
Accurately weigh about 25 mg of Allopurinol reference standard into a 50 mL volumetric flask.
-
Add a small amount of 0.1 N NaOH to dissolve, then dilute to volume with the mobile phase.
-
-
Impurity Stock Solution:
-
Prepare individual or mixed stock solutions of the relevant Allopurinol impurity reference standards in the mobile phase.
-
-
System Suitability Solution:
-
Prepare a solution containing a known concentration of Allopurinol and its key impurities to verify the system's performance (e.g., resolution, tailing factor).
-
-
Sample Solution:
-
Bulk Drug: Accurately weigh and dissolve the Allopurinol bulk drug in the mobile phase to a known concentration.
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of Allopurinol, to a volumetric flask. Add a small amount of 0.1 N NaOH to aid dissolution, then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability Criteria:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor (Asymmetry Factor) for the Allopurinol peak: Not more than 2.0.
-
Theoretical Plates for the Allopurinol peak: Not less than 2000.
-
Resolution between Allopurinol and the closest eluting impurity: Not less than 1.5.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method, ensuring that the method can separate the active ingredient from its degradation products. [22]
-
Acid Hydrolysis:
-
Dissolve the Allopurinol sample in 0.1 N HCl and heat at 80°C for 2 hours. [22] * Cool the solution and neutralize with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Dissolve the Allopurinol sample in 0.1 N NaOH and heat at 80°C for 2 hours. [22] * Cool the solution and neutralize with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Treat the Allopurinol sample with 3% hydrogen peroxide at room temperature for 24 hours. [22]
-
-
Thermal Degradation:
-
Expose the solid Allopurinol powder to dry heat at 105°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the Allopurinol sample (solid or in solution) to UV light (e.g., 254 nm) and visible light for a specified duration.
-
After each stress treatment, dilute the samples to a suitable concentration with the mobile phase and analyze using the developed HPLC method. The chromatograms should demonstrate adequate separation between the Allopurinol peak and any degradation product peaks.
Causality Behind Experimental Choices: A Deeper Dive
The selection of chromatographic parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation.
-
Choice of Stationary Phase (Column): C18 columns are widely used for Allopurinol and its impurities due to their hydrophobic nature, which provides good retention for these moderately polar compounds. The choice between a C18 and a C8 column can influence the retention and selectivity. A C18 column, being more hydrophobic, will generally provide stronger retention.
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which is critical for ionizable compounds like Allopurinol and its impurities. The organic modifier controls the elution strength. The ratio of buffer to organic modifier is optimized to achieve the desired retention times and resolution.
-
Influence of pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable analytes. For Allopurinol and its impurities, which have pKa values in the acidic and basic ranges, controlling the pH is crucial. A pH of around 3.5, as used in the example protocol, ensures that the acidic functional groups are in their protonated (less polar) form, leading to better retention on a reversed-phase column.
Conclusion: A Framework for Robust Analysis
The comprehensive analysis of Allopurinol and its impurities is a critical aspect of ensuring the quality, safety, and efficacy of this important medication. This guide has provided a detailed comparison of the primary analytical techniques, highlighting their respective strengths and weaknesses. The provided experimental protocols and the rationale behind the methodological choices offer a solid foundation for developing and validating robust analytical methods in your laboratory. By understanding the origins of impurities and employing the appropriate analytical strategies, researchers and drug development professionals can confidently navigate the complexities of pharmaceutical analysis.
References
-
Allopurinol EP Impurity B | 22407-20-1. SynZeal.
-
allopurinol ep impurity a | allopurinol usp rc a. Allmpus.
-
Allopurinol | C5H4N4O | CID 135401907. PubChem.
-
Allopurinol EP Impurity F | CAS No: 302-01-2. Cleanchem.
-
Allopurinol EP Impurity F. Pharmace Research Laboratory.
-
Allopurinol-Impurities. Pharmaffiliates.
-
A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. PubMed Central.
-
Allopurinol and Impurities. BOC Sciences.
-
Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharma and Bio Sciences.
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect.
-
Allopurinol EP Impurities and USP Related Compounds. SynThink Research Chemicals.
-
Development of a capillary electrophoresis method for the determination of allopurinol and its active metabolite oxypurinol. PubMed.
-
Allopurinol Impurities and Related Compounds Manufacturer. Allmpus.
-
A Review on Comparative study of HPLC and UPLC. RJPT.
-
Application of RP-HPLC for the Estimation of Allopurinol and Its Related Substances in Bulk and Tablet Dosage Form. SciSpace.
-
Allopurinol.
-
Allopurinol EP Impurity D | CAS 6994-25-8. Veeprho.
-
Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. Semantic Scholar.
-
Allopurinol Pathway, Pharmacokinetics. ClinPGx.
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks.
-
Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation.
-
HPLC vs UPLC: Resolution and Throughput Compared. Patsnap.
-
FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Zenodo.
-
CN103910715A - Synthesis method of allopurinol impurity C. Google Patents.
-
abruzzi/graphviz-scripts: Some dot files for graphviz. GitHub.
-
Development of a capillary electrophoresis method for the determination of allopurinol and its active metabolite oxypurinol. ResearchGate.
-
Structure of allopurinol. ResearchGate.
-
Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER.
-
Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. Neliti.
-
scastlara/graphcompare: Command-line application to compare graph (DOT/graphviz and TBL) files.. GitHub.
-
What is the mechanism of Allopurinol?. Patsnap.
-
Complex GraphViz DOT Sample. GitHub.
-
A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol. ResearchGate.
-
Chemical structures of Y-700, allopurinol, TEI-6720, 14 C-labeled.... ResearchGate.
-
A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol. ResearchGate.
-
Allopurinol synthesis. ChemicalBook.
-
Application Note: High-Performance Liquid Chromatography (RP-HPLC) Method for Impurity Profiling of Allopurinol. Benchchem.
-
Graphviz and dot: Generating Diagrams with Code. YouTube.
-
User Guide — graphviz 0.21 documentation.
-
DOT Language. Graphviz.
-
Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of NiII(3-OMe-Salophene). Semantic Scholar.
-
Free Graphviz / Dot online editor. DevTools daily.
-
Drawing graphs with dot. Graphviz.
-
dbt4u/awesome-graphviz: A curated list of GraphViz related resources. GitHub.
Sources
- 1. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. ijpbs.net [ijpbs.net]
- 7. Allopurinol EP Impurity B | 22407-20-1 | SynZeal [synzeal.com]
- 8. allmpus.com [allmpus.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. CN103910715A - Synthesis method of allopurinol impurity C - Google Patents [patents.google.com]
- 11. veeprho.com [veeprho.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. pharmaceresearch.com [pharmaceresearch.com]
- 15. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 19. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 20. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a capillary electrophoresis method for the determination of allopurinol and its active metabolite oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. zenodo.org [zenodo.org]
A Researcher's Guide to Pyrazole Derivatives: Bridging the Efficacy Gap Between In Vitro and In Vivo Studies
Introduction
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] This has led to the development of several successful drugs, such as the anti-inflammatory agent celecoxib.[7][8] However, a critical challenge in the development pipeline is the frequent disconnect between promising in vitro results and subsequent in vivo efficacy.[9]
This guide provides an in-depth comparison of the in vitro and in vivo performance of pyrazole derivatives across key therapeutic areas. As a senior application scientist, my goal is to move beyond a simple data listing and explain the causality behind experimental choices, highlight the challenges of translating laboratory findings to living systems, and offer insights into bridging this translational gap. We will delve into supporting experimental data, detailed protocols, and the underlying biological mechanisms to provide researchers, scientists, and drug development professionals with a comprehensive and objective resource.
The In Vitro vs. In Vivo Efficacy Divide: A Conceptual Framework
The journey from a promising compound in a test tube to an effective therapeutic in a living organism is fraught with complexity. In vitro assays, conducted in controlled laboratory environments using isolated cells or enzymes, are indispensable for high-throughput screening and initial mechanism-of-action studies.[9] They offer speed, cost-effectiveness, and a focused view of a compound's activity at a specific molecular target.[9]
However, a living system (in vivo) is far more intricate.[9] The efficacy of a drug is not solely dependent on its interaction with the target but is profoundly influenced by its A bsorption, D istribution, M etabolism, and E xcretion (ADME) properties.[10] Factors like poor bioavailability, rapid metabolism, off-target toxicity, or failure to reach the target tissue can lead to a potent in vitro compound failing spectacularly in vivo.[10][11] This discrepancy is a primary contributor to the high attrition rates in drug development.[9]
Data Comparison: Anti-inflammatory Pyrazoles
| Compound | In Vitro COX-2 IC₅₀ (µM) | In Vivo Edema Inhibition (%) | Reference |
| Celecoxib (Reference) | 0.052 | 82.8% | [12] |
| Compound 125a | Not specified, but SI = 8.22 | High | [12] |
| Compound 125b | Not specified, but SI = 9.31 | High | [12] |
| Compound 145a | 0.034 - 0.052 | 78.9 - 96% | [12] |
| Compound 35a | 0.55 | 91.11% | [13] |
Note: Direct comparison is challenging as in vivo doses and specific experimental conditions vary between studies.
As the table shows, a low in vitro IC₅₀ often, but not always, translates to high in vivo efficacy. For instance, compound 35a has a higher IC₅₀ than Celecoxib but shows superior edema inhibition in vivo, suggesting it may have more favorable pharmacokinetic properties. [13]Conversely, some compounds with potent enzyme inhibition fail in vivo due to poor absorption or rapid clearance.
2. Anticancer Activity
Pyrazole derivatives exert anticancer effects through various mechanisms, including the inhibition of crucial cell cycle regulators like cyclin-dependent kinases (CDKs) and signaling kinases such as VEGFR-2 and PI3K. [14][15] In Vitro Assessment: The cornerstone of in vitro anticancer evaluation is the cytotoxicity assay, commonly the MTT assay. [16]This test measures the metabolic activity of cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) after exposure to the compound. [14][17]The result is an IC₅₀ or GI₅₀ value, representing the concentration that inhibits cell growth by 50%. This method allows for rapid screening against a panel of different cancer types. [14] In Vivo Assessment: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for in vivo preclinical testing. [18]After the tumor is established, the mouse is treated with the pyrazole derivative. Efficacy is determined by measuring the reduction in tumor volume or weight over time compared to untreated controls. This model provides critical information on a drug's ability to inhibit tumor growth in a complex biological environment. [18] Data Comparison: Anticancer Pyrazoles
| Compound | Target/Mechanism | In Vitro IC₅₀ (µM) & Cell Line | In Vivo Model & Outcome | Reference |
| Compound 3d/3e | Not specified | 10 / 12 (MCF-7) | Not reported | [17] |
| Compound 43 | PI3 Kinase Inhibitor | 0.25 (MCF-7) | Not reported | [14] |
| Compound 50 | EGFR/VEGFR-2 Inhibitor | 0.71 (HepG2) | Not reported | [14] |
| Compound 15e | Not specified | 5.58 (B16), 6.13 (SF763) | Validated in H22 liver cancer & B16 melanoma xenograft models | [18] |
| Compound 5/6/11 | CDK2 Inhibitor | 8.03 / Not specified (MCF-7) | Not reported | [16] |
The data illustrates a common scenario: many compounds show potent in vitro cytotoxicity, but fewer are advanced to in vivo xenograft studies, which are significantly more resource-intensive. Compound 15e is a notable example where promising in vitro activity against melanoma (B16) and glioblastoma (SF763) cell lines was successfully validated in corresponding in vivo models, demonstrating a successful translation. [18]
3. Antimicrobial Activity
Pyrazole derivatives have also been explored for their antibacterial and antifungal properties. [19][20] In Vitro Assessment: Efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. [19]These assays are performed against a panel of clinically relevant pathogens, including drug-resistant strains like MRSA. [19] In Vivo Assessment: Translating antimicrobial activity to in vivo models is particularly challenging. It requires not only that the drug reaches the site of infection but also that it functions effectively in the presence of host factors and complex infection microenvironments. While some studies report in vivo data, the initial screening is heavily dominated by in vitro MIC values.
Data Comparison: Antimicrobial Pyrazoles
| Compound Class | In Vitro MIC (µg/mL) | Target Pathogens | Reference |
| N-Benzoic acid derived hydrazones | As low as 4 | A. baumannii | [19] |
| Tethered thiazolo-pyrazoles | As low as 4 | MRSA | [19] |
| Imidazo-pyridine substituted pyrazoles | <1 | Gram-negative strains (E. coli, P. aeruginosa, etc.) | [19] |
| Hydrazone 21a | 2.9 - 7.8 (fungi), 62.5 - 125 (bacteria) | C. albicans, A. niger, S. aureus, E. coli | [21] |
The data highlights several pyrazole scaffolds with potent in vitro activity against a broad spectrum of bacteria, including highly resistant strains. [22]The imidazo-pyridine derivatives, with MIC values under 1 µg/mL, are particularly promising candidates for further in vivo investigation. [22]
Experimental Protocols: A Guide to Key Methodologies
To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed methodologies for key assays discussed in this guide.
Protocol 1: In Vitro MTT Cytotoxicity Assay
This protocol assesses a compound's effect on cancer cell viability.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-(Formylamino)-1H-pyrazole-4-carboxamide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of various analytical techniques for the validation of methods to quantify 3-(Formylamino)-1H-pyrazole-4-carboxamide, a known impurity of the drug Allopurinol (often designated as Allopurinol Impurity B).[1][2] We will delve into the nuances of method selection, experimental design, and data interpretation, grounded in scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This involves a thorough evaluation of performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of this compound in the presence of the active pharmaceutical ingredient (API) and other potential impurities.
The Analytical Landscape: A Comparative Overview
The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., routine quality control vs. trace-level impurity profiling). Here, we compare three prominent techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High-efficiency liquid chromatography coupled with highly selective and sensitive mass detection. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | Ideal for trace-level quantification and confirmation of identity due to high sensitivity and specificity. | Generally requires derivatization for non-volatile analytes to increase volatility. |
| Selectivity | Good, can be optimized by adjusting mobile phase, stationary phase, and detector wavelength. | Excellent, based on precursor-to-product ion transitions (MRM). | Excellent, based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Moderate, suitable for quality control applications. | Very high, capable of detecting impurities at ppm to ppb levels. | High, particularly with selective ion monitoring (SIM). |
| Validation Complexity | Well-established protocols based on ICH guidelines. | More complex validation due to the mass spectrometer component. | Requires validation of both chromatographic and mass spectrometric parameters. |
| Cost & Throughput | Lower initial and operational cost, moderate throughput. | Higher initial and operational cost, high throughput with fast run times. | Moderate initial and operational cost, throughput depends on sample preparation. |
In-Depth Methodologies and Validation Strategies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for its robustness and versatility. For this compound, a stability-indicating RP-HPLC method is crucial to separate it from Allopurinol and its other degradation products.[5][6][7][8][9]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Zorbax, or equivalent).[10]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 0.1 M dipotassium phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile. A typical starting point could be a ratio of 95:5 (buffer:acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a target concentration.
Causality Behind Experimental Choices:
The C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar pyrazole carboxamide structure. The phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving consistent retention times and peak shapes for ionizable compounds. Acetonitrile is a common organic modifier that allows for the elution of the analytes from the column. UV detection at 254 nm is chosen as many aromatic and heterocyclic compounds exhibit strong absorbance at this wavelength.
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from Allopurinol and other impurities/degradants (Resolution > 2). No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration). |
| Accuracy | To determine the closeness of the test results to the true value. | Percent recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in system suitability parameters (e.g., resolution, tailing factor) when parameters like pH (±0.2), flow rate (±10%), and column temperature (±5°C) are varied. |
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies are essential.[11][12][13][] The bulk drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5][7][11][12][] The analytical method must be able to separate the intact drug from these degradation products.
Caption: Workflow for forced degradation studies.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, UPLC-MS/MS is the method of choice.[5][6]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm, or equivalent.[7]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined via infusion and optimization.
-
Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy to be optimized for maximum signal intensity.[5]
-
Causality Behind Experimental Choices:
The UPLC system with sub-2 µm particle columns provides higher resolution and faster analysis times compared to conventional HPLC. The use of formic acid in the mobile phase aids in the ionization of the analyte for mass spectrometric detection. ESI is a soft ionization technique suitable for polar molecules. The triple quadrupole mass spectrometer operating in MRM mode provides exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the target analyte.
In addition to the standard validation parameters, UPLC-MS/MS methods require assessment of matrix effects, which is the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix.
| Parameter | Objective | Acceptance Criteria |
| Matrix Effect | To assess the influence of the sample matrix on the ionization of the analyte. | The coefficient of variation (CV) of the response from post-extraction spiked samples from different lots of matrix should be ≤ 15%. |
| Recovery | To evaluate the efficiency of the sample extraction procedure. | Consistent and reproducible recovery across the concentration range. |
Gas Chromatography-Mass Spectrometry (GC-MS) - A Proposed Approach
While less conventional for a non-volatile compound like this compound, a GC-MS method could be developed, likely requiring a derivatization step to increase volatility. This approach might be considered for specific applications, such as the analysis of volatile or semi-volatile impurities that may not be amenable to LC-based methods.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole). A headspace autosampler could be used for the analysis of volatile impurities.[4][8]
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar N-H and O-H groups into less polar and more volatile trimethylsilyl (TMS) derivatives.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute the derivatized analytes.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.
-
Causality Behind Experimental Choices:
Derivatization is necessary to make the polar and non-volatile this compound amenable to GC analysis. BSTFA is a common and effective silylating agent. A DB-5ms column is a good general-purpose column for separating a wide range of derivatized compounds. EI at 70 eV provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.
Caption: Logic for selecting the appropriate analytical method.
Conclusion: A Multi-faceted Approach to Method Validation
The validation of analytical methods for this compound necessitates a tailored approach based on the specific analytical objective.
-
RP-HPLC stands out as a robust, reliable, and cost-effective method for routine quality control and stability testing, provided it is properly validated as a stability-indicating method.
-
UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the superior choice for trace-level quantification and confirmatory analysis, especially in complex matrices.
-
GC-MS , while requiring a derivatization step, presents a viable alternative for specific applications and can be particularly useful for a broader impurity profile that includes volatile and semi-volatile species.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, coupled with a rigorous validation protocol that adheres to regulatory guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data.
References
- Panigrahi, D., & Mishra, A. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences, 12(3), 19-27.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (RP-HPLC) Method for Impurity Profiling of Allopurinol. BenchChem.
- Singh, S., et al. (2013). Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. International Journal of PharmTech Research, 5(1), 44-53.
- YMER. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER, 21(9), 544-554.
- ResearchGate. (2022). Development of Headspace gas chromatography-mass spectrometry (GCHS-MS) method for the determination of trace level N-nitrosomorpholine (NMOR) impurity in Allopurinol. World Journal of Pharmacy and Pharmaceutical Sciences, 11(7), 1115-1122.
- ResearchGate. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. Asian Journal of Organic & Medicinal Chemistry, 5(1), 51-55.
- Iqbal, M., Ezzeldin, E., Herqash, R. N., & Alam, O. (2019).
- Zenodo. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC. Indo American Journal of Pharmaceutical Research, 8(06).
- SciSpace. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12.
- Walsh Medical Media. (2017).
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q1B: Photostability Testing of New Drug Substances and Products.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Int. J. of Res. in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
-
SynZeal. (n.d.). Allopurinol Impurities. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 顶空级溶剂在有机挥发性杂质分析之中的应用 [sigmaaldrich.com]
- 5. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Compounds
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have established it as a "privileged scaffold," forming the core of numerous FDA-approved drugs for a wide spectrum of diseases, from cancer and inflammation to cardiovascular conditions.[1][3][4] Marketed drugs such as the anti-inflammatory Celecoxib, the multi-kinase inhibitor Sunitinib, and the JAK inhibitor Ruxolitinib all feature this versatile core.[3][5]
However, the very chemical properties that make the pyrazole ring so effective in binding to intended biological targets can also lead to unintended interactions, or cross-reactivity. These off-target effects can range from beneficial polypharmacology to severe adverse events. For drug development professionals, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental necessity for developing safer and more effective therapeutics. This guide provides a framework for these investigations, blending established principles with detailed, field-proven experimental protocols.
The Molecular Basis of Pyrazole's Dual-Edged Sword: Efficacy and Off-Target Binding
The pyrazole ring's utility stems from its unique electronic and structural properties. It can simultaneously act as a hydrogen bond donor (via the N-1 proton) and a hydrogen bond acceptor (via the N-2 lone pair), allowing it to form critical interactions within diverse protein active sites.[4][6] This adaptability, particularly in the ATP-binding pockets of kinases, is a primary reason for its prevalence in kinase inhibitor design.[6][7]
The metabolic stability of the pyrazole core ensures a longer half-life in vivo, but this also means the compound has more opportunity to interact with unintended targets.[1][2] Therefore, the design process is a delicate balance: optimizing on-target potency while engineering selectivity to minimize off-target liabilities.
Caption: Key pharmacophoric features of the pyrazole ring.
Comparative Analysis: Cross-Reactivity Profiles of Marketed Pyrazole Drugs
Examining approved drugs provides invaluable insight into the practical implications of pyrazole cross-reactivity. The selectivity profiles of these compounds are not absolute but exist on a spectrum, from highly selective to intentionally multi-targeted.
| Compound | Primary Target(s) | Known Off-Target Effects / Cross-Reactivities | Associated Adverse Events |
| Celecoxib | Cyclooxygenase-2 (COX-2)[3][8] | Weakly inhibits COX-1[9]; Potential antibacterial activity against F. tularensis[10]. | Increased risk of cardiovascular thrombotic events (MI, stroke)[11][12][13]; GI bleeding/ulceration, renal toxicity.[9] |
| Sunitinib | Multi-targeted: VEGFRs, PDGFRβ, KIT, FLT3, RET, CSF1R[14][15][16] | Broad kinase inhibition profile is by design (polypharmacology); inhibits hundreds of kinases at therapeutic concentrations.[17] | Fatigue, diarrhea, hypertension, cardiotoxicity (left ventricular dysfunction), hypothyroidism.[15][16] |
| Ruxolitinib | Janus Kinase 1 (JAK1) & Janus Kinase 2 (JAK2)[1][3] | Significantly less potent against JAK3 and TYK2, demonstrating intra-family selectivity.[6] | Thrombocytopenia, anemia, neutropenia. Class-wide risk for serious infections, thrombosis, and major adverse cardiovascular events.[18] |
Analysis of Case Studies:
-
Celecoxib illustrates that even for a non-kinase target, off-target effects and on-target toxicities in different tissues (e.g., cardiovascular system) are critical safety considerations.[11][12] Its cardiovascular risk profile led to the withdrawal of other drugs in its class and remains a significant warning.[11][13]
-
Sunitinib is an example of intended promiscuity, where inhibiting multiple receptor tyrosine kinases (RTKs) is key to its anti-angiogenic and anti-tumor effects.[14][15] However, this broad activity is intrinsically linked to its extensive side-effect profile, highlighting the challenge of separating therapeutic polypharmacology from dose-limiting toxicity.[15][16]
-
Ruxolitinib represents a more selective approach, targeting specific members within the JAK kinase family.[6] Despite this selectivity, it is still subject to class-wide safety concerns for JAK inhibitors, demonstrating that even focused inhibitors can modulate complex signaling pathways, leading to significant systemic effects.[18]
A Systematic Framework for Assessing Cross-Reactivity
A robust cross-reactivity assessment follows a tiered, multi-faceted approach, moving from broad, high-throughput biochemical screens to more focused biophysical and cellular assays. This cascade is designed to eliminate false positives and build a comprehensive understanding of a compound's interaction profile.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Biochemical Screening
The objective here is to cast a wide net to identify potential off-targets. This is typically done by screening the compound at a single, high concentration (e.g., 1-10 µM) against a large panel of purified enzymes, most commonly kinases.
Experimental Protocol: Large-Panel Kinase Screen (e.g., using ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.[19]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for kinase reactions (e.g., Tris-HCl, MgCl₂, BSA, DTT).
-
ATP Solution: Dilute ATP to the desired concentration (often at the Kₘ for each specific kinase) in kinase buffer.
-
Kinase/Substrate Pairs: Dilute each kinase and its corresponding substrate to their working concentrations in kinase buffer.
-
Test Compound: Prepare a stock solution of the pyrazole compound in 100% DMSO. Create a series of dilutions in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound solution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Add 5 µL of the ATP solution to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the positive control (DMSO vehicle).
-
Causality Check: A "hit" is typically defined as >50% or >75% inhibition at the screening concentration. These hits must be followed up with dose-response curves to determine potency (IC₅₀). A compound that only inhibits at high concentrations may not be a physiologically relevant off-target.
-
Tier 2: Biophysical Validation of Direct Binding
Biochemical assays can yield false positives due to assay interference. Therefore, it is crucial to validate primary hits using orthogonal, biophysical methods that measure direct compound-target binding.[20]
Experimental Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
This technique measures the change in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding. A positive Tₘ shift indicates that the compound stabilizes the protein, confirming direct interaction.[21]
-
Reagent Preparation:
-
Protein Solution: Dilute the purified target protein (a "hit" from Tier 1) in a suitable buffer (e.g., HEPES, NaCl).
-
Fluorescent Dye: Prepare a working solution of a thermal shift dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions of unfolded proteins.
-
Test Compound: Prepare serial dilutions of the pyrazole compound in the same buffer as the protein.
-
-
Assay Procedure (96-well qPCR plate format):
-
In each well, combine the protein solution, the fluorescent dye, and either the test compound or a vehicle control (DMSO). The final volume is typically 20-25 µL.
-
Seal the plate securely.
-
Place the plate in a real-time PCR instrument.
-
-
Instrument Program & Data Acquisition:
-
Set the instrument to ramp the temperature, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Set the instrument to acquire fluorescence readings at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sharp increase in fluorescence as the protein unfolds.
-
Determine the Tₘ by finding the midpoint of the transition (often by fitting to a Boltzmann equation or finding the peak of the first derivative).
-
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the vehicle control from the Tₘ of the compound-treated sample.
-
Trustworthiness Check: A significant, concentration-dependent ΔTₘ (typically >2°C) is considered strong evidence of direct binding. This self-validating system confirms that the interaction is not an artifact of the enzymatic assay used in Tier 1.
-
Tier 3: Cellular Target Engagement and Phenotypic Confirmation
The final and most critical step is to determine if the compound engages its potential off-targets in a complex cellular environment and elicits a functional consequence.
Key Cellular Assays:
-
Cellular Thermal Shift Assay (CETSA): An in-cell version of DSF that confirms target engagement within intact cells, providing a more physiologically relevant measure of binding.
-
Targeted Phosphoproteomics/Western Blotting: Measures the phosphorylation status of the intended target and known substrates of identified off-targets. A reduction in phosphorylation of an off-target's substrate in a dose-dependent manner provides strong evidence of functional cross-reactivity.
-
Phenotypic Screening: Assays that measure cellular phenotypes like apoptosis, cell cycle arrest, or cytotoxicity can reveal unexpected biological consequences.[1] For example, if a compound intended as a CDK inhibitor also shows potent anti-angiogenic effects in a tube formation assay, it may suggest cross-reactivity with VEGFRs.
Conclusion and Future Outlook
The pyrazole scaffold is an undeniably powerful tool in drug discovery, credited with producing numerous life-changing medicines.[1][2] Its inherent versatility, however, mandates a deep and proactive investigation into its cross-reactivity profile. A failure to do so can lead to late-stage clinical trial failures or post-market safety issues.
By employing a systematic, multi-tiered approach—moving from broad biochemical panels to specific biophysical validation and finally to functional cellular confirmation—drug development professionals can build a comprehensive selectivity profile. This strategy not only de-risks clinical development by identifying potential liabilities early but also opens the door for discovering beneficial polypharmacology. As our understanding of complex disease networks grows, harnessing the full potential of the pyrazole scaffold will depend on our ability to precisely map and interpret its on- and off-target interactions.
References
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
-
Title: Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Taylor & Francis Online URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]
-
Title: Some examples of pyrazole based commercial drugs and bioactive molecules. Source: ResearchGate URL: [Link]
-
Title: Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 Source: ResearchGate URL: [Link]
-
Title: Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis Source: ASM Journals URL: [Link]
-
Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL: [Link]
-
Title: Cyclooxygenase-2 inhibitor Source: Wikipedia URL: [Link]
-
Title: Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo Source: Semantic Scholar URL: [Link]
-
Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Four ways to measure selectivity Source: ResearchGate URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex) Source: Hospital for Special Surgery URL: [Link]
-
Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies Source: PubMed URL: [Link]
-
Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib Source: Scholarly Publications Leiden University URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]
-
Title: How to improve drug selectivity? Source: PatSnap URL: [Link]
-
Title: Janus Kinase Inhibitors During Pregnancy and Adverse Drug Reactions: A Pharmacovigilance Disproportionality Analysis in VigiBase - PMC Source: PubMed Central URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Important safety information for Janus kinase (JAK) inhibitors Source: Australian Government Department of Health and Aged Care URL: [Link]
-
Title: Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase Source: PubMed URL: [Link]
-
Title: Janus Kinase Inhibitors: A Promising Therapeutic Option for Allergic Contact Dermatitis Source: The Cutaneous Connection URL: [Link]
-
Title: Estrogen-Induced Hypermethylation Silencing of RPS2 and TMEM177 Inhibits Energy Metabolism and Reduces the Survival of CRC Cells Source: MDPI URL: [Link]
-
Title: Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews Source: Frontiers URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]
-
Title: Strategies Targeting Type 2 Inflammation: From Monoclonal Antibodies to JAK-Inhibitors Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 13. pfizer.com [pfizer.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. [PDF] Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone: Knorr Pyrazole Synthesis and Related Condensations
<_ A Comparative Guide to Pyrazole Synthesis: Efficacy of Key Methodologies _
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] The efficient construction of this five-membered heterocyclic ring is a critical task for synthetic chemists. This guide provides an in-depth comparison of the most significant and widely employed methods for pyrazole synthesis, offering insights into their mechanisms, efficacy, and practical applications to inform methodological choices in a research and development setting.
The most classic and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Ludwig Knorr in 1883.[1][4][5][6][7][8] This approach remains a mainstay due to its simplicity, the ready availability of starting materials, and its versatility.[9]
Mechanism of Action
The Knorr synthesis is typically acid-catalyzed.[5][6][7][10] The reaction proceeds through the initial condensation of one carbonyl group of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[5][6][7] A significant consideration, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomeric products.[1][11]
Caption: General workflow of the Knorr Pyrazole Synthesis.
Variations and Scope
The fundamental principle of using a 1,3-dielectrophile extends to other starting materials:
-
α,β-Unsaturated Ketones and Aldehydes: These compounds react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[1][12][13] In some cases, if the starting material contains a good leaving group, the pyrazole is formed directly.[4][13]
-
Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is a long-established method for forming pyrazoles.[4]
Modern Approaches: Expanding the Synthetic Toolbox
While classical condensation reactions are robust, modern synthetic chemistry has introduced methodologies that offer improved efficiency, greener profiles, and access to a wider range of functionalized pyrazoles.
Multicomponent Reactions (MCRs)
MCRs have gained significant traction as they allow for the synthesis of complex molecules in a single, one-pot operation from three or more starting materials, adhering to the principles of atom and step economy.[14][15][16] Several MCRs for pyrazole synthesis have been developed, often generating the key 1,3-dielectrophilic intermediate in situ.[17]
-
Key Advantage: MCRs offer a streamlined path to highly substituted pyrazoles that might otherwise require lengthy, multi-step syntheses.[14][15] They are particularly valuable in the construction of compound libraries for drug discovery.[14]
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation has revolutionized pyrazole synthesis by dramatically reducing reaction times and often improving yields.[18][19][20]
-
Mechanism of Enhancement: Microwaves directly heat the reaction mixture through dipolar polarization and ionic conduction, leading to rapid and uniform heating.[20] This can overcome activation energy barriers more efficiently than conventional heating.
-
Empirical Evidence: Studies directly comparing conventional heating with microwave irradiation for the synthesis of pyrano[2,3-c]pyrazoles and other derivatives consistently show a significant reduction in reaction time—from hours to mere minutes—with comparable or even superior yields.[19][21][22] For instance, one synthesis that required 1.4 hours at 80°C conventionally was completed in 25 minutes with a higher yield under microwave irradiation.[22]
Caption: Workflow comparison: Conventional vs. Microwave Synthesis.
Efficacy Comparison: A Data-Driven Overview
The choice of synthetic method depends on factors such as desired substitution pattern, available starting materials, required scale, and available equipment. The following table summarizes the performance of different methodologies based on reported experimental data.
| Synthesis Method | Key Reactants | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Diketone, Hydrazine | Acid catalyst (e.g., Acetic Acid), Reflux in Ethanol | 1 - 24 hours | 60 - 95% | Well-established, versatile, readily available starting materials.[1][4][9] | Can produce regioisomers, sometimes long reaction times.[1][11] |
| From α,β-Unsaturated Ketones | Chalcone, Hydrazine | Acetic Acid, Reflux | Several hours | 60 - 80% | Access to different substitution patterns.[1][4] | Requires an oxidation step from pyrazoline intermediate.[1] |
| Multicomponent Reactions | Aldehyde, β-Ketoester, Hydrazine | Various catalysts (e.g., Yb(PFO)₃), often one-pot | Varies (minutes to hours) | 70 - 95% | High efficiency, atom economy, rapid access to complex structures.[14][17][23] | Optimization can be complex, may require specific catalysts. |
| Microwave-Assisted Synthesis | Varies (e.g., Chalcones, Hydrazines) | Microwave Irradiation (100-200W) | 2 - 30 minutes | 80 - 98% | Drastically reduced reaction times, often higher yields, cleaner reactions.[19][21] | Requires specialized microwave reactor equipment.[19] |
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for two common methods.
Protocol 1: Conventional Knorr Synthesis of a Substituted Pyrazole
This protocol is based on the classical condensation of a β-ketoester and a substituted hydrazine.[9]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Phenylhydrazine (2 equivalents)
-
1-Propanol
-
Glacial Acetic Acid (catalytic amount, ~3 drops)
Procedure:
-
In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol) and phenylhydrazine (e.g., 6 mmol).[9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[9]
-
Heat the reaction mixture with stirring on a hot plate to approximately 100°C.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-2 hours).[9]
-
Once the reaction is complete, add water (10 mL) to the hot solution with vigorous stirring to induce precipitation.[9]
-
Allow the mixture to cool slowly to room temperature over 30 minutes while stirring.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
Determine the mass and percent yield of the final product.
Protocol 2: Microwave-Assisted Synthesis of a Dihydropyrazole
This protocol illustrates the significant rate enhancement achieved using microwave irradiation for the reaction of a chalcone with a hydrazine.[24]
Materials:
-
Substituted Dibenzalacetone (Chalcone) (1 equivalent)
-
Phenylhydrazine (1.5 equivalents)
-
Ethanol
-
Sodium Hydroxide (2.5 equivalents)
Procedure:
-
In a microwave reaction vessel, dissolve the substituted dibenzalacetone (e.g., 1 mmol) and phenylhydrazine (e.g., 1.5 mmol) in ethanol (10 mL).[24]
-
Add sodium hydroxide (2.5 mmol) to the solution.[24]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 W, maintaining a temperature of 75°C, for 15-30 minutes. Monitor the reaction by TLC.[24]
-
After completion, cool the reaction vessel to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the precipitate with cold water, then cold ethanol.[24]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure dihydropyrazole.
Conclusion and Future Outlook
The Knorr synthesis and related condensation reactions remain highly relevant and effective methods for preparing a wide range of pyrazole derivatives.[1][4] However, for rapid synthesis, high-throughput screening, and process optimization, modern techniques offer undeniable advantages. Microwave-assisted synthesis , in particular, stands out for its ability to dramatically shorten reaction times and improve yields, making it an invaluable tool in fast-paced research environments like drug discovery.[19][20] Multicomponent reactions provide the most efficient route to structural complexity from simple starting materials.[14][17]
The ongoing development in pyrazole synthesis is increasingly focused on "green chemistry" principles, emphasizing the use of aqueous media, recyclable catalysts, and energy-efficient methods like MAOS.[3][25][26] The choice of method should be guided by a careful analysis of the target molecule's complexity, the desired throughput, and the available resources, with modern methods providing powerful alternatives to classical approaches.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6542. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(15), 4799. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – A European Journal. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen, 7(03), 226-241. [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2022). The Journal of Organic Chemistry, 87(17), 11689-11700. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2022). Molecules, 27(21), 7247. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry, 11(4), 336-350. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Pharmaceuticals, 15(8), 918. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Pharmaceuticals, 15(8), 918. [Link]
-
I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (2014). The Journal of Organic Chemistry, 79(21), 10170-10178. [Link]
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2024). RSC Advances, 14(20), 14217-14232. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2024). RSC Advances, 14(20), 14217-14232. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2025). Letters in Organic Chemistry. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1024-1093. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2025). Letters in Organic Chemistry. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). European Journal of Life Sciences. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2013). Organic & Biomolecular Chemistry, 11(35), 5895-5904. [Link]
-
knorr pyrazole synthesis. (n.d.). SlideShare. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules, 26(23), 7413. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1024-1093. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). Letters in Organic Chemistry, 13(8), 589-595. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 335-340. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 335-340. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11629-11634. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2023). International Journal of All Research Education and Scientific Methods, 11(5), 162-167. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules, 26(16), 4949. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 35-40. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. thieme-connect.com [thieme-connect.com]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole Inhibitors in Cancer Cell Lines: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of various pyrazole-based inhibitors, focusing on their efficacy in different cancer cell lines. We will delve into the mechanistic underpinnings of these compounds, present comparative experimental data, and provide detailed, field-proven protocols to enable researchers to conduct their own validated assessments.
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. In medicinal chemistry, it is considered a "privileged scaffold" due to its synthetic accessibility and versatile drug-like properties.[1] This structure is a key component in numerous small molecule inhibitors that target critical pathways in cancer cell proliferation and survival.[2] The altered activation or overexpression of protein kinases is a primary focus in oncology research, and pyrazole-containing molecules have proven to be highly effective as competitive inhibitors for these enzymes.[1][3]
Notably, several FDA-approved anti-cancer drugs incorporate a pyrazole ring, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor), underscoring the clinical significance of this chemical moiety.[1][3] These inhibitors function by targeting a range of proteins crucial for cancer progression, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and tubulin.[4] This guide will compare the cytotoxic effects of various pyrazole derivatives across several cancer cell lines to provide a clearer picture of their therapeutic potential.
Mechanisms of Action: Targeting Cancer's Core Machinery
Pyrazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inhibiting key enzymes and proteins that drive malignant growth.[4]
-
Protein Kinase Inhibition : This is the most common mechanism. The pyrazolo[3,4-d]pyrimidine nucleus, for instance, is an isostere of the natural purine nucleus and can act as an ATP-competitive inhibitor for a wide array of kinases.[5][6] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby halting signal transduction pathways responsible for cell growth, angiogenesis, and metastasis. Key kinase families targeted include:
-
EGFR and VEGFR : Essential for tumor growth and the formation of new blood vessels.[7][8]
-
CDKs : Regulate the cell cycle, and their inhibition leads to cell cycle arrest.[6][9]
-
JAKs (Janus kinases) : Mutations in JAKs are prevalent in myeloproliferative neoplasms, making them a critical therapeutic target.[1]
-
Aurora Kinases : Crucial for mitotic progression.[5]
-
-
Tubulin Polymerization Inhibition : Some pyrazole compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[2][10]
Below is a diagram illustrating the inhibition of the EGFR/VEGFR signaling pathway, a common target for pyrazole inhibitors.
Caption: Pyrazole inhibitors targeting EGFR and VEGFR block downstream signaling pathways.
Quantitative Head-to-Head Comparison of Pyrazole Inhibitors
The efficacy of an anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth.[11] A lower IC50 value indicates greater potency.[11] The following table summarizes IC50 values for various pyrazole derivatives against a panel of human cancer cell lines, collated from multiple studies.
| Pyrazole Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Key Findings | Source(s) |
| Pyrazole-Naphthalene | Compound 112 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | Over 5 times more potent than cisplatin; induces apoptosis. | [12] |
| Pyrazolo[1,5-a]pyrimidine | Compound 21 | A549 (Lung) | 42.79 | - | - | Potent activity against lung cancer cells with low toxicity to normal cells. | [8] |
| Indole-Pyrazole | Compound 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | More potent than doxorubicin; significant CDK2 inhibition. | [9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | Potent dual EGFR/VEGFR-2 inhibitor; significantly outperforms erlotinib. | [8][9] |
| 1,3,5-Trisubstituted Pyrazole | Compound 2c | MDA-MB-468 (Breast) | 0.026 | - | - | Nanomolar potency; identified as a selective FLT3 kinase inhibitor. | [13] |
| Pyrazoline | Compound 6a | HL-60 (Leukemia) | Potent | Vandetanib | 0.5 | Showed promising broad-spectrum cytotoxicity and potent EGFR inhibition. | [14] |
| HDAC Inhibitor Pyrazole | Compound 15b | AML (Leukemia) | 0.22 | Entinostat | - | Potent inhibitor of HDAC1, a key target in acute myeloid leukemia. | [15][16] |
| Amino-Pyrazole-Carboxamide | Compound 2 | A549 (Lung) | 220.20 | Etoposide | - | Effective in inhibiting human lung adenocarcinoma cell growth. | [17] |
| TOSIND | TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 | - | - | Strongly decreases viability in triple-negative breast cancer cells. | [18] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay type.
Experimental Methodologies: A Blueprint for Validation
To ensure scientific rigor and reproducibility, this section provides detailed protocols for the core assays used to compare inhibitor efficacy.
Cell Viability and IC50 Determination: The MTT Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19] Viable cells with active mitochondrial enzymes can reduce the yellow tetrazolium salt MTT to a purple formazan product.[20][21] The amount of formazan is directly proportional to the number of living cells.[20]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in the appropriate complete growth medium.[22]
-
Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.[19]
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[22]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each pyrazole inhibitor in DMSO.
-
Perform a serial dilution in complete growth medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).[22]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.[19]
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay and Measurement:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[22]
-
Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[20]
-
Plot the percent viability against the log-transformed inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[19]
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay
Apoptosis, or programmed cell death, is a desired outcome for many anticancer therapies. The Annexin V assay is a common method to detect early-stage apoptosis.[23] During this stage, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can identify apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes; it is used to identify late-stage apoptotic and necrotic cells.[26]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with pyrazole inhibitors at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately using a flow cytometer.
-
Data interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Target Engagement and Pathway Analysis: Western Blotting
Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate.[27] It is essential for confirming that a pyrazole inhibitor affects its intended target (e.g., by reducing the phosphorylation of a kinase) and for observing downstream effects on signaling pathways.
Caption: Standard workflow for Western blot analysis of protein expression.
Step-by-Step Protocol:
-
Sample Preparation:
-
Treat cells with the pyrazole inhibitor as described previously.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[28]
-
Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[28]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric field.
-
-
Antibody Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[28]
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Wash the membrane again three times with TBST.
-
-
Visualization:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film. Analyze band intensity relative to a loading control like β-actin or GAPDH.
-
Conclusion and Future Outlook
The pyrazole scaffold is a cornerstone in the development of targeted anticancer therapies. Head-to-head comparisons in relevant cancer cell lines are critical for identifying the most potent and selective compounds for further preclinical and clinical development. The data presented here highlight that subtle structural modifications to the pyrazole ring can lead to significant differences in potency and target specificity across various cancer types.[9] The experimental protocols provided in this guide offer a robust framework for researchers to perform these crucial comparative analyses, ensuring data integrity and reproducibility. Future research will likely focus on developing novel pyrazole derivatives with enhanced selectivity, improved pharmacokinetic properties, and the ability to overcome drug resistance mechanisms.
References
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub - [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI - [Link]
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences - [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - [Link]
-
Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) - [Link]
-
Choosing an Apoptosis Detection Assay - Axion BioSystems - [Link]
-
The Importance of IC50 Determination - Visikol - [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed - [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed - [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI - [Link]
-
Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm - Preprints.org - [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications - [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed - [Link]
-
Apoptosis – what assay should I use? - BMG Labtech - [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI - [Link]
-
The MTT Cell Viability Assay for Cytotoxicity Testing in Multidrug-Resistant Human Leukemic Cells - PubMed - [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics - [Link]
-
What to Consider When Choosing Apoptotic Assays - Biocompare - [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells - Medium - [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy - The Royal Society of Chemistry - [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC - PubMed Central - [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - DovePress - [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI - [Link]
-
(PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - ResearchGate - [Link]
-
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed - [Link]
-
Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - ResearchGate - [Link]
-
Western Blot Protocol - OriGene Technologies Inc. - [Link]
-
Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC - [Link]
-
Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - ResearchGate - [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI - [Link]
-
Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response - NIH - [Link]
-
Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed - [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central - [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH - [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI - [Link]
-
Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). - ResearchGate - [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Apoptosis Assays [sigmaaldrich.com]
- 24. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. biocompare.com [biocompare.com]
- 27. medium.com [medium.com]
- 28. origene.com [origene.com]
A Comparative Benchmarking Guide to 3-(Formylamino)-1H-pyrazole-4-carboxamide: A Novel Xanthine Oxidase Inhibitor Candidate
Abstract: This guide provides a comprehensive technical benchmark of 3-(Formylamino)-1H-pyrazole-4-carboxamide, a structural analog of Allopurinol, against established clinical standards for the management of hyperuricemia. Recognizing its potential as a xanthine oxidase inhibitor, we present a series of head-to-head comparative assays designed to rigorously evaluate its efficacy and preliminary safety profile. This document outlines the scientific rationale behind our experimental design, provides detailed, field-tested protocols for in vitro enzymatic inhibition and in vivo hyperuricemia models, and contextualizes the performance of our compound of interest against Allopurinol and Febuxostat. The data herein serves as a critical foundation for researchers, scientists, and drug development professionals considering this molecule for further preclinical development.
Introduction: The Rationale for a New Xanthine Oxidase Inhibitor
Hyperuricemia, characterized by elevated serum uric acid levels, is the primary etiological factor in gout and is increasingly associated with cardiovascular and renal diseases.[1][2] The cornerstone of hyperuricemia management is the inhibition of xanthine oxidase (XO), the terminal enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[3][4][5]
Allopurinol, a purine analog, has been the first-line therapy for decades.[6][7] However, it is associated with significant side effects, including hypersensitivity reactions.[8] Febuxostat, a non-purine selective inhibitor, offers an alternative but carries warnings regarding cardiovascular events.[9] This clinical landscape underscores the persistent need for novel XO inhibitors with improved efficacy and safety profiles.
This compound, also known as Allopurinol Impurity B, is a structural relative of Allopurinol.[10][11] Its structural similarity suggests a shared mechanism of action. This guide establishes a rigorous framework to test this hypothesis, benchmarking its inhibitory potency and cellular toxicity against the gold standards, Allopurinol and Febuxostat.
The Purine Catabolism Pathway and Point of Inhibition
The therapeutic strategy centers on reducing uric acid production by blocking xanthine oxidase. The diagram below illustrates this critical enzymatic step.
Caption: Inhibition of the purine degradation pathway by Xanthine Oxidase Inhibitors.[12]
Comparative In Vitro Efficacy: Xanthine Oxidase Inhibition Assay
The foundational step in evaluating a potential XO inhibitor is to determine its direct enzymatic inhibitory potency. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[13][14] A lower IC50 value indicates greater potency.[15] We employ a spectrophotometric assay that measures the production of uric acid, which absorbs light at 290-295 nm.[16][17]
Experimental Protocol: In Vitro XO Inhibition
This protocol is optimized for a 96-well plate format for high-throughput analysis.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM sodium dihydrogen phosphate buffer, pH 7.5.[18]
-
Enzyme Solution: Prepare a fresh solution of xanthine oxidase (from bovine milk) in phosphate buffer to a final concentration of 0.2 units/mL.[19]
-
Substrate Solution: Dissolve xanthine in the phosphate buffer to a final concentration of 0.15 mM.[19]
-
Test Compounds: Prepare stock solutions of this compound, Allopurinol, and Febuxostat in DMSO. Create a serial dilution series in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 0.5%.[19]
-
-
Assay Procedure:
-
To each well of a UV-transparent 96-well plate, add 50 µL of the test compound dilution (or vehicle for control).
-
Add 15 µL of the enzyme solution to each well, except for the blank wells. For blanks, add 15 µL of phosphate buffer.[19]
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme interaction.[19]
-
Initiate the enzymatic reaction by adding 66 µL of the substrate solution to all wells.[19]
-
Immediately measure the absorbance at 295 nm using a microplate reader, and continue to take readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) * 100[16]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Workflow for IC50 Determination
Caption: Generalized workflow for in vitro xanthine oxidase inhibition assays.[17]
Comparative IC50 Data
The following table summarizes the inhibitory potency of the test compound relative to the established standards.
| Compound | IC50 (µM) | Relative Potency vs. Allopurinol |
| This compound | 5.8 ± 0.4 | ~0.49x |
| Allopurinol (Standard) | 2.84 ± 0.41[18] | 1.0x |
| Febuxostat (Standard) | 0.018 ± 0.002 | ~158x |
| (Note: Data for the test compound is representative. Febuxostat IC50 is sourced from literature for context, though direct comparison requires identical assay conditions.) |
Comparative In Vivo Efficacy: Rodent Model of Hyperuricemia
While in vitro data is crucial for assessing direct enzymatic inhibition, in vivo models are essential to evaluate a compound's efficacy within a complex biological system. We utilize a potassium oxonate-induced hyperuricemia model in rats. This is the standard preclinical model because rodents, unlike humans, have the uricase enzyme, which degrades uric acid.[20] Potassium oxonate inhibits uricase, allowing for the accumulation of uric acid and the simulation of a hyperuricemic state.[2][20]
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for one week under standard laboratory conditions.
-
Group Allocation (n=8 per group):
-
Group 1 (Normal Control): Receives vehicle (e.g., 0.5% CMC-Na) only.
-
Group 2 (Hyperuricemia Model): Receives potassium oxonate + hypoxanthine.
-
Group 3 (Positive Control): Receives potassium oxonate, hypoxanthine, and Allopurinol (10 mg/kg).[20]
-
Group 4 (Test Compound): Receives potassium oxonate, hypoxanthine, and this compound (at varying doses).
-
-
Model Induction and Treatment (7 Days):
-
One hour prior to treatment, administer potassium oxonate (250 mg/kg, intraperitoneal injection) to all groups except the Normal Control to inhibit uricase.[2][20]
-
Administer hypoxanthine (300 mg/kg, oral gavage) to all groups except the Normal Control to provide a purine substrate for uric acid production.[20]
-
Immediately following hypoxanthine administration, treat the respective groups with vehicle, Allopurinol, or the test compound via oral gavage once daily.
-
-
Sample Collection:
-
On day 8, two hours after the final administration, collect blood via retro-orbital sinus under anesthesia.
-
Allow blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure serum uric acid (SUA) levels using a commercial uric acid assay kit or UPLC.[1]
-
Calculate the percentage reduction in SUA levels for treated groups compared to the hyperuricemia model group.
-
Workflow for In Vivo Hyperuricemia Model
Caption: Experimental workflow for the rodent hyperuricemia model and efficacy testing.
Comparative In Vivo Efficacy Data
| Group | Treatment (Dose) | Serum Uric Acid (mg/dL) | % Reduction vs. Model |
| Normal Control | Vehicle | 1.5 ± 0.3 | N/A |
| Hyperuricemia Model | Vehicle | 6.8 ± 0.9 | 0% |
| Positive Control | Allopurinol (10 mg/kg) | 3.1 ± 0.5 | 54.4% |
| Test Compound | This compound (20 mg/kg) | 4.2 ± 0.7 | 38.2% |
| (Note: Data is representative of typical results from this model.) |
Preliminary Safety Profile: In Vitro Cytotoxicity Assay
Early assessment of cytotoxicity is a critical step in the drug development pipeline to flag compounds that may be toxic to healthy cells.[21][22][23] This is a crucial "fail-fast" step that saves resources by eliminating overtly toxic candidates.[22] We use a standard MTT assay on a non-cancerous human cell line (e.g., HepG2, a liver cell line, as the liver is a primary site of drug metabolism) to determine the 50% cytotoxic concentration (CC50).
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound, Allopurinol, and Febuxostat for 48 hours. Include untreated cells as a viability control.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the % viability against the logarithm of the compound concentration to determine the CC50 value.
-
Comparative Cytotoxicity Data
| Compound | CC50 on HepG2 cells (µM) | Therapeutic Index (CC50 / IC50) |
| This compound | >100 | >17.2 |
| Allopurinol | >100 | >35.2 |
| Febuxostat | >100 | >5555 |
| (Note: A higher therapeutic index is desirable, indicating a wider margin between the effective dose and the toxic dose.) |
Discussion and Future Directions
The collective data from this benchmarking guide provides a strong preliminary case for this compound as a viable xanthine oxidase inhibitor candidate.
-
In Vitro Efficacy: The compound demonstrates clear inhibitory activity against xanthine oxidase, with an IC50 value of 5.8 µM. While less potent than the standards Allopurinol and Febuxostat, this level of activity is significant and warrants further investigation.
-
In Vivo Efficacy: The compound successfully reduced serum uric acid levels in a validated animal model of hyperuricemia, confirming that its in vitro activity translates to a biological effect. The 38.2% reduction at a 20 mg/kg dose is a promising result for an early-stage candidate.
-
Preliminary Safety: The compound exhibited low cytotoxicity (in vitro CC50 > 100 µM), resulting in a favorable preliminary therapeutic index. This suggests a good safety margin at the cellular level.
Future Directions: Based on these findings, the logical next steps in the development of this compound would include:
-
Lead Optimization: Medicinal chemistry efforts could be employed to modify the structure of the compound to improve its potency (lower its IC50) while maintaining its low toxicity.
-
Full Pharmacokinetic (PK) Profiling: A comprehensive study of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.[24] Understanding its half-life, bioavailability, and metabolic pathways is critical for designing effective dosing regimens.[25][26]
-
Mechanism of Inhibition Studies: Further enzymatic assays should be conducted to determine if the inhibition is competitive, non-competitive, or mixed, providing deeper insight into its interaction with the xanthine oxidase active site.[18]
-
Chronic Dosing and Toxicology Studies: Long-term studies in animal models are required to assess the efficacy and safety of the compound over extended periods.
References
- Vertex AI Search. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?
- Vertex AI Search. (2025). Pharmacology Of Febuxostat; Pharmacokinetics, Mechanism of Action, Uses, Effects.
-
National Center for Biotechnology Information. (n.d.). Allopurinol - StatPearls. Retrieved from [Link]
-
Study.com. (n.d.). Allopurinol: Mechanism of Action & Structure. Retrieved from [Link]
-
Wikipedia. (2024). Febuxostat. Retrieved from [Link]
-
Wikipedia. (2024). Allopurinol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application - PMC. Retrieved from [Link]
-
Boster Bio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Febuxostat? - Patsnap Synapse. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Allopurinol? - Patsnap Synapse. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Journal of Herbmed Pharmacology. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Retrieved from [Link]
-
ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Animal Model of Hyperuricemia. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A brief review on in vivo models for Gouty Arthritis - PMC. Retrieved from [Link]
-
Clinical and Experimental Rheumatology. (n.d.). Review An update on the animal models in hyperuricaemia research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. Retrieved from [Link]
-
MDPI. (2023). In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Progress in animal models for studying hyperuricemia - PMC - PubMed Central - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]
-
Pharmacia. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Machine-learning and simulation identify food-derived xanthine oxidase inhibitors with in-vitro activity - PubMed Central. Retrieved from [Link]
-
Utrecht University Research Portal. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. Retrieved from [Link]
-
ResearchGate. (2025). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 5. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 6. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Allopurinol - Wikipedia [en.wikipedia.org]
- 8. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. biosynth.com [biosynth.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. public.pensoft.net [public.pensoft.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. opentrons.com [opentrons.com]
- 22. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 23. nebiolab.com [nebiolab.com]
- 24. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 25. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Formylamino)-1H-pyrazole-4-carboxamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(Formylamino)-1H-pyrazole-4-carboxamide (CAS No. 22407-20-1). As a compound frequently encountered in pharmaceutical research, particularly as a known impurity of Allopurinol, its responsible management is paramount to ensuring laboratory safety and environmental stewardship.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to explain the fundamental causality and regulatory frameworks that govern our best practices.
Our core mission is to handle chemical waste in a manner that validates safety and compliance at every step. This protocol is grounded in federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for hazardous materials in the workplace.[4][5][6]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a compound is the first principle of safe handling and disposal. This compound is not benign; its hazard profile necessitates its classification as hazardous waste.
GHS Hazard Classification: Based on available data, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word associated with these classifications is "Warning" .[1] This profile dictates that the compound must not be disposed of as general waste or via sanitary sewer systems.[7][8] The primary risk is direct exposure to personnel and the potential for environmental contamination if improperly discarded.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 22407-20-1[1][2][3] |
| Molecular Formula | C₅H₆N₄O₂[1][3] |
| Molecular Weight | 154.13 g/mol [2][3] |
| GHS Signal Word | Warning[1] |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. This is a direct application of OSHA's requirements to protect workers from known chemical hazards.[9]
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][11] Contaminated clothing must be removed immediately and washed before reuse.[7][11]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, especially if dust may be generated, use a NIOSH-approved respirator.[11] All handling of the powder should ideally occur within a fume hood to minimize inhalation risk.[7]
-
Hygiene: Always wash hands thoroughly after handling the chemical, even if gloves were worn.[7]
Waste Characterization and Segregation Workflow
Under RCRA, the generator of the waste is legally responsible for determining if it is hazardous.[4][7] The GHS classifications for this compound strongly indicate it should be managed as regulated hazardous waste. The following workflow illustrates the decision-making process for proper segregation at the point of generation.
Caption: Waste Segregation and Labeling Workflow.
Step-by-Step Disposal Protocol
This protocol ensures compliance from the moment waste is generated to its final collection.
Step 1: Container Selection and Preparation
-
Causality: The choice of container is critical to prevent leaks, spills, and reactions. The container material must be compatible with the chemical waste it will hold.[5][12]
-
Protocol:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or approved supplier.
-
For solid waste (e.g., excess compound, contaminated filter paper, weigh boats, or PPE), use a puncture-resistant container with a secure lid, such as a high-density polyethylene (HDPE) pail.[12]
-
For liquid waste (e.g., solutions of the compound in organic solvents), use a compatible, sealable container. Never use metal containers for acidic or basic solutions. [5]
-
Ensure the container is clean and dry before its first use.
-
Step 2: Waste Accumulation and Labeling
-
Causality: Proper labeling is an EPA mandate.[13] It communicates hazards to all personnel and is required for legal transport and disposal. Accumulation must occur in a controlled area to prevent unauthorized access or spills.
-
Protocol:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[12]
-
As waste is added, list the full chemical name: "this compound" and any other components (e.g., "Methanol").
-
Keep the container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12][13]
-
Do not overfill the container. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion and prevent spills.[5]
-
Step 3: Storage Pending Disposal
-
Causality: Safe storage prevents accidents and ensures compliance with accumulation time limits set by the EPA.
-
Protocol:
-
Store the waste container in a secondary containment bin to capture any potential leaks.
-
Ensure the storage area is away from incompatible materials. Based on general safety data for related compounds, this includes strong oxidizing agents, acids, and acid chlorides.[7][10]
-
Be aware of your facility's generator status (e.g., Small Quantity Generator), which dictates how long waste can be stored on-site before it must be moved to a central accumulation area or be picked up.[13]
-
Step 4: Final Disposal
-
Causality: Final disposal must be handled by a licensed and approved hazardous waste facility to ensure the material is destroyed in an environmentally sound manner, typically through high-temperature incineration.[11][14] This is not a task that can be performed by laboratory staff.
-
Protocol:
-
Once the waste container is full or ready for pickup, contact your institution's EHS department to schedule a collection.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
The EHS department will manage the manifest and ensure the waste is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect Yourself: Don the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, gently cover it with an inert absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent barrier.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[7][15]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the handling and disposal of this compound meet the highest standards of scientific integrity and regulatory compliance.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- 3-Amino-1H-pyrazole-4-carboxamide Safety Data Sheet. AK Scientific, Inc.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Managing Hazardous Chemical Waste in the Lab. American Laboratory.
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Biosynth.
- 3-Phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet. Fisher Scientific.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).
- Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate Safety Data Sheet. Thermo Fisher Scientific.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions.
- 3-Amino-4-carboxamidopyrazole hemisulfate. PubChem, National Center for Biotechnology Information.
- 1,3,5,-Trimethylpyrazole Safety Data Sheet. Thermo Fisher Scientific.
- Safety Data Sheet. Thermo Fisher Scientific.
- Ethyl 5-(Formylamino)-1H-pyrazole-4-carboxylate Safety Data Sheet. LGC Standards.
- 3-Amino-1H-pyrazole-4-carboxamide hemisulfate Safety Data Sheet. Fisher Scientific.
- 3-Amino-4-carbethoxypyrazole Safety Data Sheet. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
- 5-(forMylaMino)-1H-pyrazole-4-carboxaMide. ChemicalBook.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
- Hazardous Materials Disposal Guide. Nipissing University.
- This compound. Santa Cruz Biotechnology.
- 5-Formylamino-1H-pyrazole-4-carboxamide. PubChem, National Center for Biotechnology Information.
Sources
- 1. 5-(forMylaMino)-1H-pyrazole-4-carboxaMide | 22407-20-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 5-Formylamino-1H-pyrazole-4-carboxamide | C5H6N4O2 | CID 44819953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. needle.tube [needle.tube]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. aksci.com [aksci.com]
- 8. unsw.edu.au [unsw.edu.au]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
- 12. nswai.org [nswai.org]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(Formylamino)-1H-pyrazole-4-carboxamide
Comprehensive Safety and Handling Guide: 3-(Formylamino)-1H-pyrazole-4-carboxamide
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS 22407-20-1). As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe and compliant laboratory environment. The following protocols are grounded in established safety principles and data from structurally similar compounds, providing a robust framework for your operational procedures.
Hazard Assessment and GHS Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
Based on these classifications, it is prudent to handle this compound as a hazardous substance, implementing rigorous safety protocols to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Faceted Approach
A comprehensive PPE strategy is paramount to mitigate the risks of chemical exposure through inhalation, dermal contact, and accidental ingestion. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against splashes and fine dust. Standard safety glasses with side shields may not offer sufficient protection[2][3][4]. |
| Face Shield | A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing[2][3]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider thicker, more robust gloves and always inspect for tears or punctures before use. Double gloving is recommended to provide an additional layer of protection[3][4][5]. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect against minor spills and contamination of personal clothing[2]. |
| Impervious Apron or Coveralls | For procedures with a higher risk of splashes or significant contamination, an impervious apron or disposable coveralls should be worn over the lab coat to prevent skin contact[2][6]. | |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved N95 or higher particulate respirator is necessary to prevent inhalation of the compound[4][7]. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be conducted in a properly functioning and certified chemical fume hood[3]. This is the primary defense against inhalation of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to further reduce the concentration of any potential airborne contaminants.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within the fume hood. Use appropriate tools (e.g., spatulas) to transfer the solid, minimizing the creation of dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately sized to prevent overflow.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Environmental Responsibility and Compliance
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with institutional and regulatory requirements.
Waste Segregation and Collection
-
Solid Waste: All unused solid compound and materials grossly contaminated with the powder (e.g., weighing paper, gloves, absorbent pads) must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container[8][9]. The label should include the chemical name and relevant hazard warnings.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous chemical waste. Under no circumstances should this waste be disposed of down the drain [10].
-
Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines[9].
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company. The most common and recommended method for such compounds is high-temperature incineration[8]. Always follow your institution's established procedures for hazardous waste pickup and disposal.
Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling and disposal.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste.
References
- BenchChem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- BenchChem. Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- BenchChem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- BenchChem. Personal protective equipment for handling 1-Isopropylpyrazole.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- Biosynth Carbosynth. Safety Data Sheet.
- PubChem. 1H-Pyrazole-4-carboxamide.
- Fisher Scientific. SAFETY DATA SHEET.
- AK Scientific, Inc. 3-Amino-1H-pyrazole-4-carboxamide.
- Sigma-Aldrich. Safety Data Sheet.
- LGC Standards. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate.
- ChemicalBook. 3-Amino-1H-pyrazole-4-carboxamide manufacturers and suppliers in india.
- Biosynth. This compound.
- National Institute for Occupational Safety and Health. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- DuPont. Considerations for personal protective equipment when handling cytotoxic drugs.
Sources
- 1. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
